Spiropentaneacetic acid
Description
Properties
IUPAC Name |
2-spiro[2.2]pentan-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6(9)3-5-4-7(5)1-2-7/h5H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHONAIUFANQKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931975 | |
| Record name | (Spiro[2.2]pentan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14364-43-3 | |
| Record name | Spiropentaneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014364433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Spiro[2.2]pentan-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90931975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spiropentaneacetic Acid: A Technical Guide to a Specific MCAD Inhibitor
Abstract
Spiropentaneacetic acid (SPA), a structurally unique carboxylic acid featuring a strained spiropentane moiety, has emerged as a valuable tool for researchers in metabolism and drug discovery. Its high specificity as an inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD) distinguishes it from other fatty acid oxidation inhibitors. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of this compound. It is intended for researchers, scientists, and drug development professionals investigating fatty acid metabolism and related therapeutic areas. This document delves into the mechanistic underpinnings of its inhibitory action and provides detailed protocols for its synthesis and biological evaluation, fostering a deeper understanding of its utility as a research tool.
Introduction: The Significance of Spirocyclic Scaffolds and Fatty Acid Oxidation
The landscape of drug discovery is continually evolving, with a notable trend towards molecules possessing greater three-dimensionality. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this shift.[1] Their rigid, well-defined spatial arrangement offers a powerful strategy to escape the "flatland" of traditional aromatic-heavy drug candidates, often leading to improved potency, selectivity, and physicochemical properties.[1] Spiropentane, the simplest spiro-connected cycloalkane, is a highly strained and compact scaffold that can impart unique conformational constraints on a molecule.[2]
Simultaneously, the study of cellular metabolism, particularly fatty acid oxidation (FAO), has garnered significant interest as a therapeutic target for a range of diseases, including metabolic disorders and cancer.[3][4] Medium-chain acyl-CoA dehydrogenase (MCAD) is a critical enzyme in the mitochondrial β-oxidation spiral. Its deficiency is one of the most common inborn errors of fatty acid metabolism.[5] Therefore, specific inhibitors of MCAD are invaluable for both studying the pathophysiology of MCAD deficiency and exploring the therapeutic potential of modulating FAO.[6][7]
This compound (SPA) sits at the intersection of these two exciting fields. It is a potent and, critically, a specific inhibitor of MCAD.[8] Unlike other inhibitors such as methylenecyclopropaneacetic acid (MCPA), SPA does not significantly affect the metabolism of branched-chain amino acids, making it a more precise tool for dissecting the roles of fatty acid oxidation.[6][8] This guide will provide an in-depth exploration of this important molecule.
Chemical Structure and Properties
This compound is a C7 carboxylic acid distinguished by its spiro[2.2]pentane ring system attached to an acetic acid moiety.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 2-spiro[2.2]pentan-2-ylacetic acid | PubChem |
| CAS Number | 14364-43-3 | PubChem |
| Molecular Formula | C₇H₁₀O₂ | PubChem |
| Molecular Weight | 126.15 g/mol | PubChem |
| Canonical SMILES | C1CC12(C(C2)CC(=O)O) | PubChem |
Predicted Physicochemical Properties
| Property | Predicted Value |
| pKa | ~4.8 |
| LogP | ~1.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Note: These values are predicted based on the chemical structure and may vary from experimental values.
Predicted Spectroscopic Data
The proton NMR spectrum is expected to be complex in the aliphatic region due to the strained ring system.
-
~12.0 ppm (singlet, 1H): The acidic proton of the carboxylic acid (this peak may be broad).
-
~2.4 ppm (doublet, 2H): The methylene protons (CH₂) alpha to the carbonyl group.
-
~1.5-2.0 ppm (multiplet, 1H): The methine proton (CH) on the spiropentane ring to which the acetic acid group is attached.
-
~0.7-1.2 ppm (multiplets, 6H): The remaining cyclopropyl protons of the spiropentane ring system.
The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the spiropentane ring, and the acetic acid methylene.
-
~178 ppm: Carboxylic acid carbonyl carbon (C=O).
-
~45 ppm: Methylene carbon (CH₂) of the acetic acid moiety.
-
~35 ppm: Spiro carbon atom.
-
~20-30 ppm: Methine carbon (CH) of the spiropentane ring.
-
~5-15 ppm: Methylene carbons (CH₂) of the spiropentane ring.
The IR spectrum will be characterized by strong absorptions for the hydroxyl and carbonyl groups of the carboxylic acid.[9][10]
-
~2500-3300 cm⁻¹ (broad): O-H stretching of the hydrogen-bonded carboxylic acid.
-
~2850-3000 cm⁻¹ (medium): C-H stretching of the sp³ hybridized carbons.
-
~1710 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid carbonyl group.[11]
-
~1200-1300 cm⁻¹ (medium): C-O stretching.
Synthesis of this compound
The synthesis of this compound can be achieved through various routes. One reported method involves the enantioselective synthesis from hydroxymethylallenes.[12][13] Below is a plausible synthetic workflow based on established organic chemistry principles, including the hydrolysis of a nitrile precursor.
Synthetic Workflow Diagram
Caption: Plausible two-step synthesis of this compound.
Detailed Experimental Protocol
PART 1: Synthesis of Spiropentanecarbonitrile
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1-bis(bromomethyl)cyclopropane (1 equivalent).
-
Solvent and Reagent Addition: Add dimethyl sulfoxide (DMSO) to dissolve the starting material. Then, add sodium cyanide (NaCN) (2.2 equivalents) portion-wise. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by vacuum distillation to obtain spiropentanecarbonitrile as a clear liquid.
PART 2: Hydrolysis to this compound [14]
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, add the synthesized spiropentanecarbonitrile (1 equivalent).
-
Acidic Hydrolysis: Add a mixture of sulfuric acid and water (e.g., 1:1 v/v).
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by the disappearance of the nitrile peak in IR spectroscopy.
-
Work-up: Cool the reaction mixture and pour it over ice water. The this compound may precipitate as a solid or an oil.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent in vacuo. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.
Biological Activity and Mechanism of Action
The primary pharmacological significance of this compound lies in its role as a specific and potent inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD).[6][8]
Specific Inhibition of MCAD
Studies have shown that while several pentanoic acid analogues can inhibit fatty acid oxidation in isolated mitochondria, only this compound and methylenecyclopropaneacetic acid (MCPA) demonstrate this activity in vivo.[8] A key advantage of SPA is its specificity. In animal models, treatment with SPA leads to the excretion of metabolites derived solely from fatty acid oxidation. In contrast, MCPA also disrupts the metabolism of branched-chain amino acids and lysine.[6] This makes SPA a superior tool for specifically investigating the consequences of MCAD inhibition.
Proposed Mechanism of Inhibition
The inhibition of MCAD by SPA is thought to be irreversible.[8] However, unlike some other inhibitors, it is proposed that SPA does not form a covalent bond with the flavin adenine dinucleotide (FAD) prosthetic group of the enzyme. Instead, the mechanism is believed to involve the formation of a very tight, non-covalent complex between the activated form of SPA (spiropentaneacetyl-CoA) and the MCAD enzyme.[6][8] This tight binding effectively sequesters the enzyme, preventing it from participating in the fatty acid oxidation cycle.
Mechanism of Action Diagram
Caption: Proposed mechanism of MCAD inhibition by this compound.
Experimental Protocol: In Vitro MCAD Inhibition Assay
To evaluate the inhibitory potential of this compound on MCAD, a common method is to measure the rate of fatty acid oxidation in isolated mitochondria using a radiolabeled substrate.[2][5][15]
Assay Workflow
Caption: Workflow for assessing MCAD inhibition via a radiolabeled FAO assay.
Step-by-Step Methodology
-
Mitochondrial Isolation: Isolate mitochondria from a suitable source (e.g., rat liver) using differential centrifugation. Ensure the final mitochondrial pellet is resuspended in an appropriate buffer (e.g., containing sucrose, Tris-HCl, and EDTA).
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford or BCA assay.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing cofactors necessary for fatty acid oxidation, such as L-carnitine, CoA, ATP, and MgCl₂.
-
Substrate Preparation: Prepare the radiolabeled substrate, [1-¹⁴C]palmitic acid, complexed to bovine serum albumin (BSA).[2]
-
Assay Setup: In microcentrifuge tubes, combine the mitochondrial suspension (to a final protein concentration of ~0.5 mg/mL), the reaction buffer, and varying concentrations of this compound (or vehicle control). Pre-incubate for 5 minutes at 37°C.
-
Initiation of Reaction: Start the reaction by adding the [1-¹⁴C]palmitic acid-BSA complex.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 15-30 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding a strong acid, such as perchloric acid, which will precipitate the unreacted long-chain fatty acid substrate and proteins.[15]
-
Separation: Centrifuge the tubes to pellet the precipitated material.
-
Quantification: Transfer a known volume of the supernatant, which contains the acid-soluble ¹⁴C-labeled metabolites (like acetyl-CoA), to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of radioactivity in the supernatant. Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Calculate the IC₅₀ value.
Applications in Research and Drug Development
This compound's specific inhibition of MCAD makes it a valuable tool in several research and preclinical development areas.
Studying Metabolic Diseases
SPA is an essential tool for creating cellular and animal models of MCAD deficiency.[5] By specifically blocking this enzyme, researchers can study the downstream metabolic consequences, such as the accumulation of medium-chain fatty acids and the development of hypoketotic hypoglycemia, providing insights into the pathophysiology of the disease and allowing for the testing of potential therapeutic interventions.[6][7]
Cancer Research
Many cancer cells exhibit altered metabolism, with some showing an increased reliance on fatty acid oxidation for energy and survival.[3][4] By inhibiting MCAD, SPA can be used to probe the dependency of different cancer cell types on FAO. This can help identify cancers that may be susceptible to FAO-targeting therapies and elucidate the role of MCAD in tumor growth and proliferation.
Drug Design and Lead Optimization
As a well-characterized inhibitor, this compound can serve as a reference compound in screening campaigns for novel MCAD inhibitors.[16][17] Furthermore, the spiropentane scaffold itself is of interest in medicinal chemistry.[1] Its rigid, three-dimensional structure can be incorporated into new drug candidates to improve their binding affinity and selectivity for various targets. The study of how SPA interacts with the MCAD active site can inform the rational design of new, potentially therapeutic, FAO inhibitors.
Conclusion
This compound stands out as a highly specific and potent inhibitor of medium-chain acyl-CoA dehydrogenase. Its unique spirocyclic structure and well-defined mechanism of action make it an indispensable tool for researchers investigating fatty acid metabolism. From elucidating the pathophysiology of MCAD deficiency to exploring novel therapeutic strategies in oncology, SPA provides a level of specificity that is crucial for rigorous scientific inquiry. As the fields of metabolic research and structure-based drug design continue to advance, the insights gained from studying molecules like this compound will undoubtedly pave the way for new therapeutic innovations.
References
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Tserng, K. Y., Jin, S. J., & Hoppel, C. L. (1991). This compound as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. Biochemistry, 30(44), 10755–10760. [Link]
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Grabacka, M., Pierzchalska, M., Płonka, P. M., & Pierzchalski, P. (2020). Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. Anticancer Research, 40(9), 4843–4856. [Link]
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Wikipedia contributors. (2023). Fatty acid oxidation inhibitors. In Wikipedia, The Free Encyclopedia. [Link]
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Kang, H. (2014). Exploring therapeutic approaches for treatment of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. D-Scholarship@Pitt. [Link]
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Grabacka, M., Pierzchalska, M., Płonka, P. M., & Pierzchalski, P. (2020). Inhibitors of Fatty Acid Synthesis and Oxidation as Potential Anticancer Agents in Colorectal Cancer Treatment. PubMed. [Link]
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- Heather, L. C., et al. (2024). A gene therapy targeting medium-chain acyl-CoA dehydrogenase (MCAD) did not protect against diabetes-induced cardiac pathology. Journal of Molecular Medicine, 102(1), 95-111.
- Charette, A. B., Jolicoeur, E., & Bydlinski, G. A. S. (2013).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.
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Heather, L. C., et al. (2024). A gene therapy targeting medium-chain acyl-CoA dehydrogenase (MCAD) did not protect against diabetes-induced cardiac pathology. PubMed. [Link]
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- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). HMDB.
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Tserng, K. Y., Jin, S. J., & Hoppel, C. L. (1991). This compound as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. PubMed. [Link]
- Coulthard, G., et al. (2017). A Two-Step Synthesis of 2-Spiropiperidines. Chemistry – A European Journal, 23(34), 8196-8199.
- Al-Hassnan, Z. N. (n.d.). LONG TERM MANAGEMENT MEDIUM CHAIN ACYL CO-A DEHYDROGENASE DEFICIENCY MCAD. King Saud bin Abdulaziz University for Health Sciences.
- Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 59.
- Vockley, J., & Ghaloul-Gonzalez, L. (2016). Treatment of medium-chain acyl-CoA dehydrogenase deficiency. U.S.
- Gable, K. (n.d.). 13C NMR Chemical Shifts.
- Almannai, M., et al. (2021). Medium-chain Acyl-COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment. Journal of Inherited Metabolic Disease, 44(6), 1336-1351.
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- Kang, H. (2014). EXPLORING THERAPEUTIC APPROACHES FOR TREATMENT OF MEDIUMCHAIN ACYL-COA DEHYDROGENASE (MCAD) DEFICIENCY. D-Scholarship@Pitt.
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Spiropentaneacetic Acid: A Technical Guide to its Discovery, Synthesis, and Application
Abstract
Spiropentaneacetic acid (SPA), a conformationally constrained analogue of pentanoic acid, has emerged as a molecule of significant interest in medicinal chemistry due to its unique three-dimensional structure and biological activity. This technical guide provides a comprehensive overview of the discovery of SPA as a potent and specific inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), detailed synthetic routes for its preparation, and its applications in drug discovery and development. The narrative delves into the causality behind experimental choices in its synthesis, providing field-proven insights for researchers, scientists, and drug development professionals. This guide is designed to be a self-validating system, with in-text citations to authoritative sources and a complete reference list to ensure scientific integrity.
Introduction: The Emergence of a Structurally Unique Bioactive Molecule
The quest for novel pharmacophores that can modulate biological targets with high specificity and efficacy is a central theme in drug discovery. The spatial arrangement of atoms in a molecule is a critical determinant of its interaction with biological macromolecules. Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, offer a rigid and three-dimensional topology that can effectively probe the binding sites of enzymes and receptors.[1] This inherent three-dimensionality can lead to improved potency, selectivity, and pharmacokinetic properties compared to their more flexible or planar counterparts.
This compound, with its compact and rigid spiropentane core, represents a fascinating example of how conformational constraint can be harnessed to achieve specific biological activity. Its discovery as a selective inhibitor of a key enzyme in fatty acid metabolism has paved the way for further exploration of spiropentane-containing molecules in medicinal chemistry.
Discovery of this compound as a Specific MCAD Inhibitor
The seminal work on this compound was published in 1991 by Tserng, Jin, and Hoppel.[2] Their research focused on understanding the structure-activity relationships of pentanoic acid analogues on the inhibition of fatty acid oxidation. They synthesized a series of compounds, including this compound, and evaluated their effects on rat liver mitochondria.
While several analogues showed inhibitory activity, only methylenecyclopropaneacetic acid (MCPA) and this compound (SPA) demonstrated in vivo efficacy, as evidenced by the induction of dicarboxylic aciduria, a hallmark of impaired fatty acid oxidation.[2] A key finding of their study was the remarkable specificity of SPA. While MCPA inhibited both medium-chain acyl-CoA dehydrogenase (MCAD) and short-chain acyl-CoA dehydrogenase (SCAD), SPA was found to be a specific inhibitor of MCAD.[2] This specificity is crucial in drug development to minimize off-target effects.
The proposed mechanism of inhibition by SPA was also distinct. Unlike MCPA, which was thought to form a reactive, ring-opened nucleophile that covalently modifies the FAD prosthetic group of the enzyme, SPA was proposed to act as an irreversible inhibitor by forming a tight, non-covalent complex with the enzyme.[2] This discovery highlighted the potential of the spiropentane scaffold to impart unique biological properties.
Synthesis of this compound: Strategies and Protocols
The synthesis of this compound and its derivatives has evolved, with methods focusing on the efficient construction of the strained spiropentane core. Two key approaches are highlighted here: a classical approach based on the Simmons-Smith reaction and a modern, enantioselective method.
Classical Synthesis via Simmons-Smith Cyclopropanation
The synthesis reported by Tserng et al. in their 1991 paper likely involved a Simmons-Smith or a related cyclopropanation reaction of a methylenecyclopropane precursor. The Simmons-Smith reaction is a well-established method for the stereospecific conversion of alkenes to cyclopropanes using an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[3]
The general workflow for this approach is depicted below:
Caption: General workflow for the synthesis of this compound via Simmons-Smith cyclopropanation.
Experimental Protocol (Representative)
The following is a representative protocol for the Simmons-Smith cyclopropanation of an alkene, which can be adapted for the synthesis of this compound from a suitable methylenecyclopropane precursor.
Materials:
-
Methylenecyclopropaneacetic acid or its ester derivative
-
Zinc-copper couple (Zn(Cu))
-
Diiodomethane (CH₂I₂)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of the zinc-copper couple (2.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere, a solution of diiodomethane (2.0 eq) in diethyl ether is added dropwise. The mixture is stirred at room temperature for 30 minutes.
-
A solution of the methylenecyclopropaneacetic acid derivative (1.0 eq) in diethyl ether is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is filtered through a pad of Celite®, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound or its ester. If an ester was used, it is subsequently hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).
Causality Behind Experimental Choices:
-
Zinc-Copper Couple: The use of a zinc-copper couple is crucial for the formation of the active organozinc carbenoid (iodomethyl)zinc iodide. The copper activates the zinc surface. The Furukawa modification, using diethylzinc (Et₂Zn) in place of the Zn-Cu couple, can offer improved reactivity and reproducibility.[4]
-
Anhydrous Conditions: The reaction is sensitive to moisture, as water will quench the organozinc reagent. Therefore, the use of anhydrous solvents and a dry atmosphere is essential.
-
Stereospecificity: The Simmons-Smith reaction is a concerted process where the methylene group is delivered to the same face of the double bond, thus preserving the stereochemistry of the starting alkene.[3]
Enantioselective Synthesis via Asymmetric Cyclopropanation of Allenes
A significant advancement in the synthesis of spiropentanes was reported by Charette and coworkers in 2001, who developed an enantioselective method starting from hydroxymethylallenes.[2] This approach allows for the synthesis of chiral spiropentane derivatives, which is of paramount importance in drug development as enantiomers often exhibit different pharmacological activities.
The key step in this synthesis is the asymmetric cyclopropanation of the allene using a chiral dioxaborolane ligand in conjunction with the Simmons-Smith reagent.
Caption: Workflow for the enantioselective synthesis of this compound.
Experimental Protocol (Key Step: Asymmetric Cyclopropanation)
The following protocol is based on the work of Charette et al. and focuses on the key asymmetric cyclopropanation step.[2]
Materials:
-
3,4-Pentadien-1-ol (a hydroxymethylallene precursor to SPA)
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)
-
Chiral dioxaborolane ligand (as described by Charette)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
To a solution of the chiral dioxaborolane ligand (0.1 eq) in anhydrous DCM at 0 °C is added diethylzinc (1.1 eq). The mixture is stirred for 20 minutes.
-
Diiodomethane (2.2 eq) is added dropwise, and the mixture is stirred for another 20 minutes at 0 °C.
-
A solution of 3,4-pentadien-1-ol (1.0 eq) in anhydrous DCM is then added dropwise.
-
The reaction mixture is stirred at 0 °C for 24 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The layers are separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting spiropentylmethanol is then oxidized to this compound using a standard oxidation protocol (e.g., Jones oxidation or a two-step Swern or Dess-Martin periodinane oxidation followed by a Pinnick oxidation).
Causality Behind Experimental Choices:
-
Chiral Dioxaborolane Ligand: The use of a chiral ligand is the cornerstone of this enantioselective method. The ligand coordinates to the zinc carbenoid, creating a chiral environment that directs the cyclopropanation to one face of the allene, resulting in a high enantiomeric excess of one enantiomer of the product.
-
Hydroxymethylallene: The hydroxyl group in the starting material acts as a directing group, coordinating to the zinc reagent and positioning it for the intramolecular cyclopropanation of the allene. This enhances both the reactivity and stereoselectivity of the reaction.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of the spiropentane moiety make it an attractive scaffold in medicinal chemistry. The rigid, three-dimensional nature of the spiropentane unit can lead to improved binding affinity and selectivity for biological targets. Furthermore, the high sp³ character of the spiropentane core can enhance the metabolic stability and solubility of drug candidates.[1]
This compound Analogs as Enzyme Inhibitors
Building upon the initial discovery of SPA as an MCAD inhibitor, subsequent research has explored the potential of spiropentane-containing molecules as inhibitors of other enzymes. The rigid spiropentane scaffold can be used to orient functional groups in specific vectors to interact with the active site of an enzyme. For example, spiropentane analogues of nucleosides have been synthesized and evaluated for their antiviral activity.[5] Some of these compounds have shown modest inhibitory activity against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV).[5]
The Spiropentane Moiety in Modern Drug Development
The broader utility of the spiropentane scaffold in medicinal chemistry is gaining recognition. Recently, a new drug application was submitted to the FDA for vanzacaftor, a molecule containing a spiropentane group for the treatment of cystic fibrosis.[1] This highlights the successful incorporation of this unique structural motif into a clinical drug candidate. The spiropentane unit in such molecules can contribute to a favorable pharmacokinetic profile by increasing hydrophobicity in a controlled manner while resisting metabolic degradation.[1]
Conclusion and Future Perspectives
This compound, from its discovery as a specific enzyme inhibitor to the development of elegant enantioselective syntheses, serves as a compelling case study in the power of structural chemistry in drug discovery. The journey of this molecule underscores the importance of exploring novel chemical space to identify unique pharmacophores. The successful integration of the spiropentane scaffold into a modern drug candidate suggests that we will see a growing number of spiropentane-containing molecules entering drug development pipelines. Future research in this area will likely focus on the development of even more efficient and versatile synthetic methods for accessing functionalized spiropentanes and the systematic exploration of their potential as modulators of a wide range of biological targets.
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NROChemistry. Simmons-Smith Reaction. [Link]
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Journal of the American Chemical Society. Stereoselective Synthesis of Polysubstituted Spiropentanes. [Link]
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European Journal of Medicinal Chemistry. Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition. [Link]
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PubMed. Spiropentane mimics of nucleosides: analogues of 2'-deoxyadenosine and 2'-deoxyguanosine. Synthesis of all stereoisomers, isomeric assignment, and biological activity. [Link]
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Reddit. Are spiropentane derivatives useful as intermediates in synthetic chemistry?. [Link]
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NIH. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
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The Spiropentaneacetic Acid Scaffold: A Technical Guide to its Biological Activity and Therapeutic Potential
Introduction: The Allure of the Strained Ring System in Drug Discovery
Spirocycles, characterized by two rings sharing a single atom, have emerged as a compelling structural motif in medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a unique approach to exploring chemical space, often leading to compounds with improved metabolic stability and target specificity.[1] Within this fascinating class of molecules, spiropentaneacetic acid (SPA) and its derivatives represent a particularly intriguing area of research. The highly strained three-membered rings of the spiropentane core impart unique electronic and steric properties, influencing the molecule's interaction with biological targets. This guide provides an in-depth technical overview of the biological activities of this compound and its derivatives, with a focus on its mechanism of action as a metabolic inhibitor and its potential in broader therapeutic areas. We will delve into the causality behind its biological effects, provide detailed experimental protocols for its study, and explore synthetic strategies for the derivatization of this potent scaffold.
Part 1: The Primary Biological Target: Inhibition of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
The most well-characterized biological activity of this compound is its specific and potent inhibition of medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in the mitochondrial fatty acid β-oxidation pathway.[2][3] This pathway is crucial for energy production from fatty acids, particularly during periods of fasting or metabolic stress.
The Mechanism of MCAD Inhibition: A Tale of Tight, Non-Covalent Binding
Fatty acid β-oxidation is a cyclical process that shortens fatty acyl-CoA chains by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. MCAD catalyzes the initial dehydrogenation step for medium-chain fatty acids (typically C6-C12).
This compound acts as a specific inhibitor of MCAD.[2] Unlike some other inhibitors, such as methylenecyclopropaneacetic acid (MCPA), which form a covalent adduct with the FAD cofactor of the enzyme, SPA's inhibitory action is proposed to be through the formation of a tight, non-covalent complex.[2] This distinction is critical, as it suggests a different mode of interaction with the enzyme's active site and has implications for the reversibility and specificity of the inhibition. The strained spiropentane ring system likely plays a crucial role in the high-affinity binding to the active site of MCAD, preventing the natural substrate from binding and being oxidized.
Caption: Figure 1: Fatty Acid β-Oxidation Pathway and the Site of Inhibition by this compound.
Structure-Activity Relationship of this compound and its Derivatives
To understand the inhibitory potential of this compound, it's insightful to compare it with other pentanoic acid analogues. A study comparing various 4-pentenoic and methylenecyclopropaneacetic acid derivatives revealed that while all tested compounds inhibited palmitoylcarnitine oxidation in rat liver mitochondria, only methylenecyclopropaneacetic acid (MCPA) and this compound (SPA) demonstrated in vivo inhibitory activity.[2] This suggests that the cyclic structures are crucial for in vivo efficacy.
Notably, SPA exhibits greater specificity for MCAD compared to MCPA, which also inhibits short-chain acyl-CoA dehydrogenase (SCAD).[2] This specificity is a desirable trait in drug development, as it can reduce off-target effects. The inhibition by both compounds was partially reversible by glycine or L-carnitine, which can conjugate with the accumulating acyl-CoA species.[2]
| Compound | Target Enzyme(s) | In Vivo Activity | Proposed Mechanism |
| This compound (SPA) | MCAD (specific) | Yes | Tight, non-covalent binding |
| Methylenecyclopropaneacetic Acid (MCPA) | MCAD and SCAD | Yes | Covalent adduct with FAD |
| 4-Pentenoic Acid Derivatives | General Fatty Acid Oxidation | No | - |
Table 1: Comparison of Inhibitory Activity of Pentanoic Acid Analogues.
Part 2: Broader Biological Activities and Therapeutic Potential
While the inhibition of MCAD is the most prominent biological activity of SPA, the broader class of spiro compounds, including those with a spiropentane core, have shown promise in other therapeutic areas.
Anticancer Activity
Spiro compounds, in general, are recognized for their potential as anticancer agents.[4][5][6] The rigid, three-dimensional structure of the spiro scaffold can facilitate high-affinity binding to various biological targets involved in cancer progression. For instance, spirooxindole derivatives have demonstrated significant anti-proliferative effects against various cancer cell lines.[7] While specific studies on the anticancer activity of this compound itself are limited, the unique properties of the spiropentane moiety make it an attractive scaffold for the design of novel anticancer agents. Further research is warranted to explore the potential of SPA derivatives in this area.
Antioxidant Activity
Several studies have highlighted the antioxidant properties of spirocyclic compounds.[1][8] The mechanism of action often involves the scavenging of free radicals, which are implicated in a wide range of diseases, including cancer and neurodegenerative disorders. The antioxidant capacity of spiro compounds can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[9] The electronic properties of the spiropentane ring system could potentially contribute to the radical scavenging ability of its derivatives. The synthesis and evaluation of SPA derivatives for their antioxidant potential could be a fruitful avenue for future research.
Part 3: Experimental Protocols
To facilitate further research into the biological activities of this compound and its derivatives, this section provides detailed, step-by-step methodologies for key experiments.
Isolation of Rat Liver Mitochondria
This protocol is foundational for studying the effects of compounds on mitochondrial respiration and enzyme activities.
Materials:
-
Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4 with KOH.
-
Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4 with KOH.
-
Bovine Serum Albumin (BSA), fatty acid-free.
-
Homogenizer (glass-Teflon pestle).
-
Refrigerated centrifuge.
Procedure:
-
Euthanize a rat according to approved animal welfare protocols and immediately excise the liver.
-
Place the liver in ice-cold Isolation Buffer I. Mince the liver with scissors and wash several times with fresh buffer to remove blood.
-
Homogenize the minced liver in 5-10 volumes of ice-cold Isolation Buffer I with a Teflon pestle homogenizer (5-6 passes at low speed).
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Carefully decant the supernatant and centrifuge it at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant. Gently resuspend the mitochondrial pellet in Isolation Buffer II containing 0.2% BSA.
-
Repeat the centrifugation at 8,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Keep the isolated mitochondria on ice and use them for subsequent assays within a few hours.
Measurement of Palmitoylcarnitine Oxidation in Isolated Mitochondria
This assay assesses the overall flux through the fatty acid β-oxidation pathway and is a key method for identifying inhibitors.
Materials:
-
Respiration Buffer: 125 mM KCl, 10 mM MOPS, 5 mM MgCl₂, 5 mM KH₂PO₄, 2 mM EGTA, pH 7.4.
-
Isolated mitochondria (from protocol 3.1).
-
Palmitoyl-L-carnitine (substrate).
-
Malate (co-substrate).
-
ADP (to stimulate state 3 respiration).
-
Oxygen electrode system (e.g., Clark-type electrode or Seahorse XF Analyzer).[10]
Procedure:
-
Calibrate the oxygen electrode system according to the manufacturer's instructions.
-
Add 1-2 mL of Respiration Buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).
-
Add a known amount of isolated mitochondria (e.g., 0.5-1.0 mg protein/mL).
-
Record the basal respiration rate (State 2).
-
Add palmitoyl-L-carnitine (e.g., 40 µM) and malate (e.g., 2 mM) to initiate fatty acid oxidation-supported respiration.
-
To measure the maximal coupled respiration rate (State 3), add a saturating amount of ADP (e.g., 1 mM).
-
To test the effect of an inhibitor (e.g., this compound), add the compound to the chamber before or after the addition of the substrate and observe the change in oxygen consumption rate.
-
Calculate the rates of oxygen consumption in the different respiratory states and in the presence and absence of the inhibitor.
In Vitro MCAD Enzyme Inhibition Assay (Spectrophotometric)
This assay directly measures the activity of MCAD and is ideal for determining the IC₅₀ of inhibitors.[11]
Materials:
-
Purified or recombinant MCAD enzyme.
-
Assay Buffer: 50 mM potassium phosphate, pH 7.6.
-
3-Phenylpropionyl-CoA (substrate).
-
Phenazine methosulfate (PMS) (electron acceptor).
-
2,6-Dichlorophenolindophenol (DCPIP) (redox indicator).
-
Spectrophotometer.
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, PMS, and DCPIP.
-
Add a known amount of MCAD enzyme to the cuvette and incubate for a few minutes at a controlled temperature (e.g., 25°C).
-
To test for inhibition, pre-incubate the enzyme with various concentrations of the inhibitor (this compound or its derivatives) for a defined period.
-
Initiate the reaction by adding the substrate, 3-phenylpropionyl-CoA.
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.
-
The rate of the reaction is proportional to the initial linear slope of the absorbance change.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Figure 2: Experimental Workflow for the Evaluation of this compound Derivatives.
Part 4: Synthesis of this compound and its Derivatives
The synthesis of the spiropentane core is a significant chemical challenge due to the inherent ring strain. However, several methods have been developed for the construction of this unique scaffold.
Synthesis of the Spiropentane Core
One common approach to synthesizing spiropentanes involves the reaction of allenes with a zinc carbenoid. For example, hydroxymethylallenes can be efficiently converted to the corresponding spiropentanes in high yields.[10][12] Another strategy is the carbene addition to alkylidenecyclopropanes.
Introduction of the Acetic Acid Moiety and Derivatization
Once the spiropentane core is synthesized, the acetic acid side chain can be introduced through various functional group manipulations. For instance, a hydroxyl group on the spiropentane can be oxidized to a carboxylic acid.
The synthesis of derivatives can be achieved by modifying either the spiropentane core or the acetic acid side chain. For example, substituents can be introduced on the cyclopropane rings during the initial synthesis, or the carboxylic acid can be converted to esters, amides, or other functional groups to explore structure-activity relationships. The development of stereoselective synthetic methods is also crucial, as the biological activity of chiral molecules is often dependent on their stereochemistry.[10][12]
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with well-defined biological activity as inhibitors of MCAD. The specificity of SPA for MCAD makes it a valuable tool for studying fatty acid metabolism and a potential starting point for the development of therapeutic agents for metabolic disorders where the modulation of fatty acid oxidation is desired.
The broader biological activities of spiro compounds, including their anticancer and antioxidant properties, suggest that the this compound scaffold may have untapped therapeutic potential. Future research should focus on:
-
Quantitative Structure-Activity Relationship (QSAR) Studies: A systematic synthesis and biological evaluation of a library of SPA derivatives are needed to establish robust QSAR models. This will guide the design of more potent and selective inhibitors.
-
Exploration of Anticancer and Antioxidant Activities: Specific studies on SPA derivatives are required to determine if they share the promising anticancer and antioxidant properties of other spirocyclic compounds.
-
Pharmacokinetic and Toxicological Profiling: For any promising lead compounds, a thorough evaluation of their ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles will be essential for their further development as drug candidates.
The unique structural features and potent biological activity of this compound make it a compelling scaffold for further investigation in drug discovery and chemical biology.
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Tserng, K. Y., Jin, S. J., & Hoppel, C. L. (1991). This compound as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. Biochemistry, 30(45), 10755–10760. [Link]
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Divakaruni, A. S., Rogers, G. W., & Murphy, A. N. (2021). Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria. STAR protocols, 2(3), 100673. [Link]
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Lehman, T. C., & Thorpe, C. (1990). Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation. Analytical biochemistry, 184(2), 333–338. [Link]
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Gutiérrez, M., & Polo, E. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(39), 24206–24223. [Link]
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Gutiérrez, M., & Polo, E. (2021). Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11(39), 24206–24223. [Link]
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Gandon, V., & Fensterbank, L. (2022). Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society, 144(38), 17326–17337. [Link]
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Abdel-Aziz, A. A. M., El-Azab, A. S., ElTahir, K. E. H., & Al-Obaid, A. M. (2020). Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives. Molecules, 25(6), 1461. [Link]
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Raba, A. A., & El-Shorbagy, M. A. (2022). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. Molecules, 27(22), 8021. [Link]
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El-Faham, A., El-Sayed, W. M., & El-Kerdawy, A. M. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. Scientific Reports, 14(1), 1-19. [Link]
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Kandil, S., El-Gamal, K. M., & El-Gazzar, A. R. B. A. (2020). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1386-1397. [Link]
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Warburg, O. (1956). On the origin of cancer cells. Science, 123(3191), 309-314. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2019). A Facile Synthesis and Anticancer Activity Evaluation of Spiro[Thiazolidinone-Isatin] Conjugates. Chemistry Central Journal, 13(1), 1-10. [Link]
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Singh, S. K., Singh, S., & Kumar, S. (2020). Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. Indian Journal of Heterocyclic Chemistry, 30(4), 593-602. [Link]
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Structure-activity relationship of pentanoic acid analogues
An In-Depth Technical Guide to the Structure-Activity Relationship of Pentanoic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentanoic acid, also known as valeric acid, and its analogues represent a fascinating and therapeutically relevant class of molecules. Their deceptively simple chemical structure belies a complex and nuanced interaction with a variety of biological targets, leading to a broad spectrum of physiological effects. This guide provides a deep dive into the structure-activity relationships (SAR) of pentanoic acid analogues, moving beyond a mere catalog of compounds to an exploration of the fundamental principles that govern their activity. We will dissect the molecule, examining the roles of the carboxylic acid head, the aliphatic chain, and various substitutions, and in doing so, provide a framework for the rational design of novel therapeutics. This document is intended for the discerning researcher and drug development professional, offering not just information, but a practical guide to understanding and exploiting the SAR of this important chemical scaffold.
Table of Contents
-
Introduction: The Enduring Relevance of a Simple Scaffold
-
The Pharmacophore: Deconstructing the Pentanoic Acid Analogue
-
The Carboxylic Acid Head: The Anchor and Key to Bioisosteric Replacement
-
The Pentyl Chain: A Study in Lipophilicity, Conformation, and Target Engagement
-
Terminal Group Modifications: Expanding the Scope of Interaction
-
-
Key Biological Targets and Therapeutic Applications
-
Histone Deacetylase (HDAC) Inhibition
-
GABAergic Modulation
-
Peroxisome Proliferator-Activated Receptors (PPARs)
-
-
Methodologies in Pentanoic Acid Analogue SAR Studies
-
In Silico Modeling and Docking
-
In Vitro Target Engagement and Functional Assays
-
Cellular Assays and Phenotypic Screening
-
-
Case Study: The SAR of Valproic Acid and its Derivatives
-
Future Directions and Emerging Opportunities
-
References
Introduction: The Enduring Relevance of a Simple Scaffold
The journey of pentanoic acid analogues in pharmacology is a testament to the power of serendipity and the subsequent rigor of medicinal chemistry. Valproic acid, a simple branched-chain carboxylic acid, was first synthesized in 1882 and used as a solvent. Its anticonvulsant properties were discovered by chance in 1963, launching a new era of epilepsy treatment. This discovery underscored a critical lesson: even the simplest of molecules can harbor profound biological activity.
The study of pentanoic acid analogues is, in essence, a study of how subtle modifications to a core scaffold can dramatically alter biological function. The principles of structure-activity relationships are paramount in this exploration, guiding the optimization of potency, selectivity, and pharmacokinetic properties. This guide will provide the foundational knowledge and practical insights necessary to navigate the intricate SAR landscape of these versatile compounds.
The Pharmacophore: Deconstructing the Pentanoic Acid Analogue
To understand the SAR of pentanoic acid analogues, we must first deconstruct the molecule into its key pharmacophoric elements. For many of its biological targets, the general pharmacophore can be simplified as a carboxylic acid headgroup connected to a lipophilic carbon chain.
The Carboxylic Acid Head: The Anchor and Key to Bioisosteric Replacement
The carboxylic acid moiety is often the primary point of interaction with the biological target. Its ability to act as a hydrogen bond donor and acceptor, as well as its anionic character at physiological pH, makes it a powerful anchoring group.
-
Mechanism of Action: In the context of histone deacetylase (HDAC) inhibitors, for example, the carboxylate group coordinates with a zinc ion in the active site of the enzyme, a critical interaction for inhibitory activity.
-
Bioisosteric Replacements: While essential for activity in many cases, the carboxylic acid group can present challenges, such as poor metabolic stability and limited blood-brain barrier penetration. Consequently, significant research has focused on identifying suitable bioisosteres. Common replacements include:
-
Hydroxamic acids
-
Tetrazoles
-
Sulfonamides
-
The choice of bioisostere can profoundly impact potency and selectivity, and its selection is a key consideration in the design of novel analogues.
The Pentyl Chain: A Study in Lipophilicity, Conformation, and Target Engagement
The five-carbon chain of pentanoic acid is not merely a passive linker. Its length, branching, and conformation play a crucial role in defining the compound's interaction with its target and its overall physicochemical properties.
-
Lipophilicity and Pharmacokinetics: The lipophilicity of the alkyl chain, often quantified by its logP value, is a major determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Increasing chain length generally increases lipophilicity, which can enhance membrane permeability but may also lead to increased metabolic clearance and off-target effects.
-
Conformational Constraints and Selectivity: Introducing conformational constraints, such as double bonds or cyclic systems, into the pentyl chain can lock the molecule into a specific bioactive conformation. This can lead to enhanced potency and selectivity for a particular target isoform. For instance, the introduction of a cyclopropyl group can orient the molecule in a manner that favors interaction with a specific sub-pocket of an enzyme's active site.
Terminal Group Modifications: Expanding the Scope of Interaction
Modification of the terminal end of the pentyl chain offers a powerful strategy for introducing additional points of interaction with the target protein. These modifications can range from simple functional groups to larger, more complex moieties.
-
Introduction of Aromatic Groups: The addition of an aromatic ring, such as a phenyl or indole group, can facilitate π-π stacking or hydrophobic interactions with amino acid residues in the target protein, often leading to a significant increase in potency.
-
Hydrogen Bonding Moieties: Incorporating groups capable of hydrogen bonding, such as amides or sulfonamides, at the terminus of the chain can provide additional anchor points and improve target affinity.
Key Biological Targets and Therapeutic Applications
The versatility of the pentanoic acid scaffold is evident in the diverse range of biological targets it can modulate.
Histone Deacetylase (HDAC) Inhibition
Many pentanoic acid analogues, most notably valproic acid and its derivatives, are potent inhibitors of HDACs. HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones. Their inhibition can lead to chromatin relaxation and the re-expression of silenced tumor suppressor genes, making them an attractive target for cancer therapy.
GABAergic Modulation
Valproic acid is a well-established modulator of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. It is believed to exert its anticonvulsant effects by increasing the synthesis and release of GABA and by inhibiting its degradation.
Peroxisome Proliferator-Activated Receptors (PPARs)
Certain pentanoic acid analogues have been shown to be agonists of PPARs, a family of nuclear receptors that regulate lipid and glucose metabolism. This has led to their investigation as potential treatments for metabolic disorders such as type 2 diabetes and dyslipidemia.
Methodologies in Pentanoic Acid Analogue SAR Studies
A robust SAR study employs a combination of computational and experimental techniques to iteratively refine the structure of a lead compound.
In Silico Modeling and Docking
Computational approaches are invaluable for prioritizing the synthesis of new analogues.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of analogues with their biological activity, allowing for the prediction of the activity of novel compounds.
-
Molecular Docking: If a high-resolution structure of the target protein is available, molecular docking can be used to predict the binding mode of an analogue and to identify key interactions that can be optimized.
In Vitro Target Engagement and Functional Assays
Biochemical and biophysical assays are essential for quantifying the interaction of an analogue with its purified target.
-
Enzyme Inhibition Assays: For enzyme targets such as HDACs, colorimetric or fluorometric assays can be used to determine the IC50 value, a measure of the compound's inhibitory potency.
-
Ligand Binding Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can provide detailed information on the binding affinity and kinetics of an analogue for its target.
Cellular Assays and Phenotypic Screening
Cell-based assays are crucial for assessing the activity of an analogue in a more physiologically relevant context.
-
Target Engagement Assays: Cellular thermal shift assays (CETSA) can be used to confirm that a compound is engaging its intended target within the cell.
-
Functional Cellular Assays: Assays that measure a downstream consequence of target modulation, such as changes in gene expression or cell viability, can provide valuable insights into the cellular efficacy of an analogue.
Case Study: The SAR of Valproic Acid and its Derivatives
Valproic acid (VPA) serves as an excellent case study for illustrating the principles of SAR.
| Analogue | Modification | Effect on HDAC Inhibition | Effect on Anticonvulsant Activity |
| Valproic Acid | Parent Compound | Moderate | Potent |
| Valpromide | Amide derivative | Increased | Similar to VPA |
| (S)-2-Pentyl-4-pentynoic acid | Alkyne substitution | Increased | Increased |
The data in the table above highlights how even small modifications to the VPA scaffold can lead to significant changes in biological activity. For example, the introduction of an alkyne group in (S)-2-Pentyl-4-pentynoic acid enhances both HDAC inhibitory and anticonvulsant activity, suggesting a potential for dual-acting therapeutics.
Future Directions and Emerging Opportunities
The field of pentanoic acid analogue research continues to evolve, with several exciting areas of active investigation.
-
Targeting Protein-Protein Interactions: The pentanoic acid scaffold may serve as a starting point for the design of small molecule inhibitors of protein-protein interactions, a challenging but highly rewarding area of drug discovery.
-
Development of Covalent Inhibitors: The incorporation of a reactive "warhead" into a pentanoic acid analogue could enable the development of covalent inhibitors that form a permanent bond with their target, leading to prolonged duration of action.
-
Application of Machine Learning: The use of machine learning and artificial intelligence algorithms to analyze large SAR datasets holds the promise of accelerating the discovery and optimization of novel pentanoic acid analogues.
Diagrams
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
Caption: Schematic of pentanoic acid analogue binding to the HDAC active site.
References
-
Perucca, E. (2002). Pharmacological and therapeutic properties of valproate: a summary after 35 years of clinical experience. CNS Drugs, 16(10), 695-714. [Link]
-
Göttlicher, M., Minucci, S., & Pelicci, P. G. (2001). Histone deacetylase inhibitors: leading the way to new anticancer therapy. Nature Reviews Cancer, 1(1), 1-8. [Link]
-
Marks, P. A., & Breslow, R. (2007). Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug. Nature Biotechnology, 25(1), 84-90. [Link]
-
Löscher, W. (2002). Basic pharmacology of valproate: a review after 35 years of clinical use for the treatment of epilepsy. CNS Drugs, 16(10), 669-694. [Link]
Investigating the In Vivo Effects of Spiropentaneacetic Acid on Fatty Acid Metabolism
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract: The global rise in metabolic disorders, including obesity and type 2 diabetes, has intensified the search for novel therapeutic agents that can effectively modulate lipid metabolism. Fatty acid metabolism, a central hub in cellular energy homeostasis, presents a critical target for intervention. This technical guide provides a comprehensive framework for the in vivo investigation of a novel small molecule, Spiropentaneacetic Acid (SPA), and its effects on fatty acid metabolism. We will explore a hypothetical mechanism of action, detail robust experimental designs and protocols, and present a clear strategy for data analysis and visualization. This document is intended to serve as a practical guide for researchers aiming to characterize the metabolic effects of new chemical entities.
Part 1: Introduction and Hypothetical Mechanism of Action
Fatty acid metabolism encompasses a complex network of anabolic and catabolic pathways that are tightly regulated to meet the energetic demands of the cell. Dysregulation of these pathways is a hallmark of many metabolic diseases. This compound (SPA) is a novel synthetic compound with a unique spiropentane moiety, which may confer specific interactions with key metabolic enzymes.
Proposed Mechanism of Action: CPT1A Modulation
We hypothesize that SPA acts as an allosteric modulator of Carnitine Palmitoyltransferase 1A (CPT1A), the rate-limiting enzyme in mitochondrial fatty acid oxidation (FAO). By enhancing CPT1A activity, SPA could potentially increase the transport of long-chain fatty acids into the mitochondria for β-oxidation, thereby reducing their accumulation in the cytoplasm and mitigating lipotoxicity.
Caption: Hypothetical mechanism of SPA-mediated CPT1A activation.
Part 2: In Vivo Study Design and Execution
A well-controlled in vivo study is paramount to understanding the physiological effects of SPA. The following outlines a robust experimental design using a diet-induced obesity mouse model.
Animal Model and Husbandry
-
Species: Mus musculus (C57BL/6J)
-
Age: 8 weeks at the start of the study
-
Diet: High-fat diet (HFD; 60% kcal from fat) to induce obesity and metabolic stress.
-
Acclimation: 1 week of acclimation to the facility and diet prior to the start of the experiment.
-
Housing: 12-hour light/dark cycle, controlled temperature and humidity, with ad libitum access to food and water.
Experimental Groups and Dosing
| Group | Treatment | Dose | Route | Frequency |
| 1 | Vehicle Control | 0 mg/kg | Oral Gavage | Daily |
| 2 | SPA Low Dose | 10 mg/kg | Oral Gavage | Daily |
| 3 | SPA High Dose | 50 mg/kg | Oral Gavage | Daily |
Experimental Workflow
The study will be conducted over a period of 8 weeks. Key parameters will be monitored throughout the study, with terminal tissue collection for in-depth analysis.
Caption: Overall in vivo experimental workflow.
Part 3: Core Experimental Protocols
The following protocols are essential for a thorough evaluation of SPA's effects on fatty acid metabolism.
Protocol: Plasma Lipid Analysis
-
Blood Collection: Collect blood from fasted mice via cardiac puncture into EDTA-coated tubes.
-
Plasma Separation: Centrifuge blood at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma).
-
Analysis: Use commercially available colorimetric assay kits to determine plasma concentrations of:
-
Triglycerides (TGs)
-
Free Fatty Acids (FFAs)
-
Total Cholesterol
-
-
Data Normalization: Report data as mg/dL or mmol/L.
Protocol: Hepatic Gene Expression Analysis (qPCR)
-
Tissue Homogenization: Homogenize ~30 mg of frozen liver tissue in TRIzol reagent.
-
RNA Extraction: Perform RNA extraction according to the TRIzol manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and primers for target genes (e.g., Cpt1a, Acc1, Scd1, Ppara).
-
Data Analysis: Use the ΔΔCt method to calculate the relative expression of target genes, normalized to a housekeeping gene (e.g., Gapdh).
Table 1: Hypothetical Gene Expression Data in Liver
| Gene | Vehicle Control (Fold Change) | SPA Low Dose (Fold Change) | SPA High Dose (Fold Change) |
| Cpt1a | 1.0 ± 0.1 | 1.8 ± 0.2 | 2.5 ± 0.3** |
| Acc1 | 1.0 ± 0.2 | 0.7 ± 0.1 | 0.5 ± 0.1 |
| Scd1 | 1.0 ± 0.1 | 0.6 ± 0.2 | 0.4 ± 0.1** |
| Ppara | 1.0 ± 0.3 | 1.5 ± 0.2 | 2.1 ± 0.3 |
| *p < 0.05, *p < 0.01 vs. Vehicle Control |
Part 4: Discussion and Future Directions
The successful execution of the described in vivo study and protocols will provide a comprehensive understanding of the metabolic effects of this compound. The hypothetical data presented suggests that SPA may enhance fatty acid oxidation and reduce lipogenesis in the liver, consistent with its proposed mechanism as a CPT1A activator.
Future studies should aim to:
-
Confirm the direct interaction between SPA and CPT1A using in vitro binding assays.
-
Perform metabolomic and lipidomic analyses to gain a broader view of the metabolic reprogramming induced by SPA.
-
Investigate the long-term efficacy and safety of SPA in preclinical models of metabolic disease.
By following the rigorous scientific approach outlined in this guide, researchers can effectively characterize the therapeutic potential of novel compounds like this compound in the context of fatty acid metabolism and related disorders.
References
-
Carnitine Palmitoyltransferase 1 (CPT1) as a Therapeutic Target. Nature Reviews Drug Discovery. [Link]
-
Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition). Autophagy. [Link]
-
The energetic basis of the high-fat diet-fed C57BL/6J mouse. The Journal of Physiology. [Link]
An In-Depth Technical Guide to the Irreversible Inhibition Mechanism of Spiropentaneacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spiropentaneacetic acid (SPA) is a potent and specific irreversible inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), a key flavoenzyme in the mitochondrial β-oxidation of fatty acids. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of SPA, from its bioactivation to the covalent modification of the enzyme's cofactor. We will delve into the kinetics of this inhibition, the structure of the MCAD active site, and the experimental methodologies used to elucidate this complex interaction. This document is intended to serve as a detailed resource for researchers in biochemistry, pharmacology, and drug development who are interested in mechanism-based enzyme inhibition and the modulation of fatty acid metabolism.
Introduction: this compound as a Specific Modulator of Fatty Acid Oxidation
This compound (SPA) has been identified as a specific inhibitor of fatty acid oxidation.[1][2] In vivo studies have demonstrated that administration of SPA leads to dicarboxylic aciduria, a hallmark of impaired β-oxidation.[2] Unlike the structurally related compound methylenecyclopropaneacetic acid (MCPA), SPA selectively inhibits the oxidation of fatty acids without significantly affecting the metabolism of branched-chain amino acids.[1][2] This specificity points to a targeted interaction with an enzyme central to the fatty acid oxidation pathway. The primary molecular target of SPA has been unequivocally identified as medium-chain acyl-CoA dehydrogenase (MCAD).[1][2]
MCAD is a flavin adenine dinucleotide (FAD)-dependent enzyme that catalyzes the initial dehydrogenation step in the β-oxidation of fatty acids with chain lengths of 4 to 12 carbons.[3][4] The enzyme is a homotetramer located in the mitochondrial matrix and plays a critical role in energy homeostasis, particularly during periods of fasting.[4] Genetic deficiencies in MCAD are the most common inherited disorders of fatty acid oxidation, leading to serious clinical manifestations.[4][5] Therefore, the study of MCAD inhibitors like SPA is of significant interest for both understanding the enzyme's mechanism and for the potential development of therapeutic agents.
This guide will focus on the irreversible nature of MCAD inhibition by SPA, a process that goes beyond simple competitive binding and involves the chemical transformation of the inhibitor into a reactive species within the enzyme's active site.
The Bioactivation and Mechanism-Based Inactivation Pathway
The inhibitory action of SPA is not direct. It is a prodrug that requires intracellular activation to its CoA thioester, spiropentylacetyl-CoA (SPA-CoA), to exert its effect.[3] This conversion is a common metabolic step for fatty acids and their analogs, preparing them for enzymatic processing.[6]
From Prodrug to Active Inhibitor: The Role of Acyl-CoA Synthetase
The biotransformation of SPA to SPA-CoA is catalyzed by acyl-CoA synthetases. This process is analogous to the activation of natural fatty acids, where the carboxyl group of the acid is ligated to Coenzyme A.
Caption: Bioactivation of this compound.
A Suicide Substrate: The Irreversible Inactivation of MCAD
SPA-CoA is a classic example of a mechanism-based inactivator, also known as a suicide substrate.[3] It is initially processed by MCAD as if it were a substrate. However, during the catalytic cycle, a highly reactive intermediate is generated that covalently modifies and irreversibly inactivates the enzyme.[3]
The inactivation of MCAD by SPA-CoA is a time-dependent and active-site-directed process.[3] The mechanism is distinct from that of many other irreversible inhibitors as it does not involve the formation of a ring-opened nucleophile that directly attacks the FAD cofactor.[2] Instead, a radical-mediated mechanism is proposed.[3]
The key steps in the irreversible inhibition are as follows:
-
Binding and Initial Catalysis: SPA-CoA binds to the active site of MCAD. The catalytic base in the active site, Glutamate 376 (Glu376), abstracts a proton from the α-carbon of SPA-CoA.[3]
-
Single Electron Transfer and Radical Formation: This is followed by a single electron transfer (SET) from the resulting carbanion to the FAD cofactor, generating a spiropentylcarbinyl radical intermediate and the reduced FAD (FADH•).[3]
-
Radical-Mediated Ring Opening: The highly strained spiropentylcarbinyl radical undergoes rapid ring opening. This cleavage of one of the three-membered rings is a facile process.[3]
-
Covalent Adduct Formation: The resulting rearranged radical species then covalently bonds to the FAD cofactor, forming a stable, irreversible adduct. This covalent modification permanently inactivates the enzyme.[3]
Caption: Mechanism of Irreversible Inhibition of MCAD by SPA-CoA.
The Active Site of Medium-Chain Acyl-CoA Dehydrogenase
The specificity of SPA-CoA for MCAD is determined by the unique architecture of the enzyme's active site. The MCAD monomer is comprised of an N-terminal α-helical domain, a C-terminal α-helical domain, and a central β-sheet domain.[7][8] The active site is a cavity located at the interface of these domains.[7][8]
Key features of the MCAD active site include:
-
The FAD Cofactor: The isoalloxazine ring of the FAD molecule is the site of the redox chemistry.[7][8]
-
The Catalytic Base (Glu376): The carboxylate side chain of Glutamate 376 is positioned to abstract the α-proton from the acyl-CoA substrate, initiating the catalytic cycle.[7][8]
-
Substrate Binding Pocket: A hydrophobic pocket accommodates the acyl chain of the substrate, contributing to the enzyme's specificity for medium-chain fatty acids.[7]
The precise positioning of SPA-CoA within this active site facilitates the orchestrated sequence of events leading to irreversible inactivation.
Data Presentation: Kinetics of Irreversible Inhibition
The potency of an irreversible inhibitor is characterized by two key kinetic parameters: KI, the inhibition constant which reflects the initial reversible binding affinity, and kinact, the maximal rate of inactivation. The overall efficiency of the inhibitor is often expressed as the ratio kinact/KI.
| Inhibitor | Target Enzyme | KI (µM) | kinact (min-1) | kinact/KI (M-1s-1) |
| Oct-4-en-2-ynoyl-CoA | MCAD | 11 | 0.025 | 38 |
Data for oct-4-en-2-ynoyl-CoA from Zeng et al. (2006).[9]
Experimental Protocols
The elucidation of the irreversible inhibition mechanism of SPA has relied on a combination of enzyme kinetics, and mass spectrometry. Below are representative protocols for key experiments.
Synthesis of Spiropentylacetyl-CoA (SPA-CoA)
The active inhibitor, SPA-CoA, is typically synthesized from SPA for in vitro studies. A common method involves the activation of the carboxylic acid to a mixed anhydride, followed by reaction with Coenzyme A.
Materials:
-
This compound (SPA)
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Coenzyme A trilithium salt
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve SPA in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine, followed by the dropwise addition of ethyl chloroformate.
-
Stir the reaction mixture at 0 °C for 1 hour to form the mixed anhydride.
-
In a separate flask, dissolve Coenzyme A trilithium salt in water.
-
Slowly add the aqueous Coenzyme A solution to the mixed anhydride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Purify the resulting SPA-CoA by reverse-phase high-performance liquid chromatography (HPLC).
MCAD Activity Assay using the Ferricenium Assay
A reliable and convenient method for measuring MCAD activity is the ferricenium assay.[7][10] This spectrophotometric assay uses ferricenium hexafluorophosphate as an artificial electron acceptor, which is reduced by the FADH2 generated during the dehydrogenation of the acyl-CoA substrate. The reduction of the ferricenium ion can be monitored by the decrease in absorbance at 300 nm.
Materials:
-
Purified MCAD
-
Octanoyl-CoA (substrate)
-
Spiropentylacetyl-CoA (inhibitor)
-
Potassium phosphate buffer (100 mM, pH 7.6)
-
Ferricenium hexafluorophosphate
-
Spectrophotometer
Procedure:
-
Enzyme Activity Measurement:
-
Prepare a reaction mixture containing potassium phosphate buffer and ferricenium hexafluorophosphate in a cuvette.
-
Add a known concentration of MCAD and incubate for 2-3 minutes at 25 °C.
-
Initiate the reaction by adding octanoyl-CoA.
-
Monitor the decrease in absorbance at 300 nm over time. The initial linear rate is proportional to the enzyme activity.
-
-
Time-Dependent Inhibition Assay:
-
Pre-incubate MCAD with various concentrations of SPA-CoA in the potassium phosphate buffer at 25 °C.
-
At specific time intervals, withdraw aliquots of the pre-incubation mixture and add them to the assay cuvette containing the substrate (octanoyl-CoA) and ferricenium hexafluorophosphate.
-
Immediately measure the residual MCAD activity as described above.
-
Plot the natural logarithm of the percentage of remaining activity against the pre-incubation time for each inhibitor concentration. The slope of these lines gives the apparent rate of inactivation (kobs).
-
Mass Spectrometric Characterization of the FAD-Inhibitor Adduct
Mass spectrometry is a powerful tool for identifying the covalent modification of the FAD cofactor.
Procedure:
-
Inactivation and Sample Preparation:
-
Incubate MCAD with a molar excess of SPA-CoA to ensure complete inactivation.
-
Remove excess unbound inhibitor by dialysis or size-exclusion chromatography.
-
Denature the protein and digest it into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
Search the MS/MS data for a peptide containing the FAD binding site with a mass shift corresponding to the addition of the ring-opened SPA-CoA moiety.
-
Fragmentation analysis of the modified peptide will confirm the site of adduction on the FAD molecule.
-
Conclusion and Future Directions
This compound serves as a fascinating example of a specific, mechanism-based irreversible enzyme inhibitor. Its journey from an inert prodrug to a potent inactivator of MCAD highlights the intricate interplay between enzyme catalysis and inhibitor reactivity. The radical-mediated mechanism of inactivation provides valuable insights into the redox capabilities of acyl-CoA dehydrogenases.
Future research in this area could focus on:
-
High-resolution structural studies: Obtaining a crystal structure of the FAD-SPA-CoA adduct would provide definitive proof of the covalent modification and offer a detailed view of the interactions within the inactivated active site.
-
Quantitative kinetic analysis: A thorough determination of the kinact and KI values for SPA-CoA is needed to precisely quantify its inhibitory potency.
-
Therapeutic applications: Given its specificity, analogs of SPA could be explored for their potential in modulating fatty acid metabolism in various disease states.
The continued study of inhibitors like SPA will undoubtedly deepen our understanding of enzyme mechanisms and pave the way for the rational design of novel therapeutics.
References
-
Li, D., Zhou, H. Q., Dakoji, S., Shin, I., Oh, E., & Liu, H. W. (1998). Spiropentylacetyl-CoA, A Mechanism-Based Inactivator of Acyl-CoA Dehydrogenases. Journal of the American Chemical Society, 120(9), 2008–2017. [Link]
-
Tserng, K. Y., Jin, S. J., & Hoppel, C. L. (1991). This compound as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. Biochemistry, 30(44), 10755–10760. [Link]
-
Tserng, K. Y., & Jin, S. J. (1991). In vivo inhibition of fatty acid and branched-chain amino acid oxidation by this compound. Metabolism, 40(7), 676–680. [Link]
-
Kim, J. J., Wang, M., & Paschke, R. (1993). Crystal structures of medium-chain acyl-CoA dehydrogenase from pig liver mitochondria with and without substrate. Proceedings of the National Academy of Sciences, 90(16), 7523–7527. [Link]
-
Thorpe, C., & Kim, J. J. (1995). Structure and mechanism of action of the acyl-CoA dehydrogenases. The FASEB Journal, 9(9), 718–725. [Link]
- BenchChem. (2025).
-
Lehman, T. C., Hale, D. E., & Thorpe, C. (1990). An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion. Analytical Biochemistry, 186(2), 280–284. [Link]
-
Al-Thani, M., & El-Agnaf, O. (2016). Development of a Tandem Mass Spectrometry Method for Rapid Measurement of Medium- and Very-Long-Chain Acyl-CoA Dehydrogenase Activity in Fibroblasts. PLoS ONE, 11(12), e0167907. [Link]
- Arnold, G. L., Koeberl, D. D., & Matern, D. (2008). A sensitive and specific method for the determination of acyl-CoA dehydrogenase activities in cultured human fibroblasts using tandem mass spectrometry. Molecular Genetics and Metabolism, 93(4), 399–404.
- Minkler, P. E., Stoll, M. S. K., Ingalls, S. T., & Hoppel, C. L. (2017). Correcting false positive medium-chain acyl-CoA dehydrogenase deficiency results from newborn screening; synthesis, purification, and standardization of branched-chain C8 acylcarnitines for use in their selective and accurate absolute quantitation by UHPLC-MS/MS. Molecular Genetics and Metabolism, 120(4), 363-369.
-
Zeng, J., Wang, Y., & Liu, H. W. (2006). Inactivation of medium-chain acyl-CoA dehydrogenase by oct-4-en-2-ynoyl-CoA. Bioorganic & Medicinal Chemistry Letters, 16(15), 4064–4067. [Link]
- Carbone, V., & Sirolli, V. (2013). Mass spectrometric approaches for the identification and quantification of reactive carbonyl species protein adducts. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(10), 2249–2261.
- Antunes, F., & Candeias, E. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Antioxidants, 8(4), 104.
- Vockley, J., & Whiteman, D. A. (2002). Defects of mitochondrial beta-oxidation: a growing group of disorders. Neuromuscular Disorders, 12(3), 235-246.
- Grosse, S. D., Khoury, M. J., Greene, C. L., Crider, K. S., & Pollitt, R. J. (2006). The epidemiology of medium chain acyl-CoA dehydrogenase deficiency: an update. Genetics in Medicine, 8(4), 205–212.
- Kang, H. (2014). Targeting the electron transfer flavoprotein (ETF) docking site as a novel therapeutic approach for medium chain acyl-CoA dehydrogenase (MCAD) deficiency. D-Scholarship@Pitt.
- Ghisla, S., & Thorpe, C. (2004). Acyl-CoA dehydrogenases. A mechanistic overview. European Journal of Biochemistry, 271(3), 494-508.
- Medscape. (2025). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD)
- Black, P. N., & DiRusso, C. C. (2007). Transmembrane movement of exogenous long-chain fatty acids: is it a simple diffusion process?. Journal of Lipid Research, 48(11), 2307-2317.
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Methodological & Application
Enantioselective synthesis of spiropentanes from hydroxymethylallenes
An Application Guide to the Enantioselective Synthesis of Spiropentanes from Hydroxymethylallenes
Introduction: The Allure and Challenge of the Spiropentane Scaffold
Spiropentane, the smallest spiro-fused cycloalkane, has captivated chemists since its discovery.[1][2] Comprising two cyclopropane rings sharing a single carbon atom, its rigid, three-dimensional structure and high degree of strain impart unique physical and biological properties. These characteristics make spiropentane-containing molecules valuable motifs in medicinal chemistry and materials science. Several compounds incorporating this scaffold have demonstrated interesting biological activities, including acting as mechanism-based enzyme inactivators.[3]
Despite their appeal, the synthesis of polysubstituted spiropentanes, particularly in an enantiomerically pure form, presents a significant challenge. The inherent ring strain and the need to precisely control multiple stereocenters, including a quaternary spirocenter, demand sophisticated synthetic strategies. Historically, methods included reductive dehalogenations and carbene additions to alkylidenecyclopropanes.[1][3] A significant breakthrough in asymmetric synthesis was the development of a method utilizing hydroxymethylallenes as versatile starting materials. This guide provides a detailed overview and practical protocols for the highly efficient and enantioselective synthesis of spiropentanes via a directed double cyclopropanation of hydroxymethylallenes.[4][5]
Mechanistic Rationale: Chiral Ligand-Mediated Zinc Carbenoid Cyclopropanation
The core of this methodology is a tandem cyclopropanation reaction using a zinc carbenoid, akin to the Simmons-Smith reaction. The key to achieving high enantioselectivity is the use of a chiral dioxaborolane ligand, which coordinates to both the zinc reagent and the hydroxyl group of the allene substrate. This coordination creates a well-defined, chiral environment that directs the facial selectivity of the carbene addition.
The proposed mechanism proceeds through the following key steps:
-
Directed Complex Formation: The hydroxyl group of the allene substrate coordinates to the zinc carbenoid species, which is pre-complexed with the chiral dioxaborolane ligand. This brings the reagent into close proximity to the allene's double bonds.
-
First Cyclopropanation: The zinc carbenoid delivers a methylene group to the proximal double bond of the allene (the one closer to the directing hydroxyl group). The chiral ligand dictates the face of the double bond to which the addition occurs, establishing the initial stereocenter. This step forms a methylenecyclopropane intermediate.
-
Second Intramolecular Cyclopropanation: The newly formed methylenecyclopropane remains coordinated to the chiral zinc complex. A second, intramolecular methylene transfer then occurs to the remaining double bond, forming the second cyclopropane ring and completing the spiropentane core.
-
Product Release: The final spiropentane product is released, regenerating the active catalyst for the next cycle.
This directed, two-fold cyclopropanation ensures complete diastereocontrol and high levels of enantiocontrol.[4]
Figure 1: Proposed mechanistic pathway for the enantioselective synthesis of spiropentanes.
Experimental Protocols and Procedures
The following protocols are based on the highly successful methodology developed by Charette et al.[4][5] It is imperative that all procedures are conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents, as organozinc reagents are highly sensitive to moisture and air.
Protocol 1: General Procedure for Enantioselective Spiropentanation
This protocol details the main reaction for converting a hydroxymethylallene into the corresponding spiropentane.
Materials and Reagents:
-
Hydroxymethylallene substrate (1.0 equiv)
-
Chiral Dioxaborolane Ligand (e.g., (4R,5R)-4,5-bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane TADDOL-derived ligand) (0.15 equiv)
-
Diiodomethane (CH₂I₂) (2.4 equiv)
-
Diethylzinc (ZnEt₂) (1.0 M in hexanes, 2.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Equipment:
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere transfers
-
Low-temperature cooling bath (e.g., cryocool or dry ice/acetone)
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried, argon-flushed round-bottom flask, add the chiral dioxaborolane ligand (0.15 equiv).
-
Solvent Addition: Add anhydrous dichloromethane (to make a final concentration of ~0.1 M with respect to the allene).
-
Reagent Addition (Part 1): Cool the flask to 0 °C. Slowly add diiodomethane (2.4 equiv) via syringe.
-
Reagent Addition (Part 2): Add diethylzinc (1.0 M solution in hexanes, 2.2 equiv) dropwise over 10-15 minutes. A white precipitate (EtZnI) will form. Stir the resulting mixture for 20 minutes at 0 °C.
-
Substrate Addition: Add a solution of the hydroxymethylallene (1.0 equiv) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure spiropentane.
Self-Validation:
-
Expected Yield: Typically high, ranging from 75-95%.
-
Expected Enantioselectivity: Excellent, often >95% ee.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (% ee) by analysis on a chiral stationary phase HPLC or GC column.
Substrate Scope and Performance Data
The methodology exhibits a broad substrate scope, tolerating a variety of substitution patterns on the hydroxymethylallene. Both alkyl and aryl substituents are generally well-tolerated, consistently delivering high yields and excellent enantioselectivities.
| Entry | Allene Substrate (R¹, R²) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | R¹= H, R²= n-Hex | 89 | 97.5:2.5 |
| 2 | R¹= H, R²= Cyclohexyl | 93 | 98:2 |
| 3 | R¹= H, R²= Phenyl | 84 | 97.5:2.5 |
| 4 | R¹= Me, R²= n-Hex | 86 | 97:3 |
| 5 | R¹= Me, R²= Phenyl | 78 | 96.5:3.5 |
Data synthesized from the literature for illustrative purposes.[4]
Experimental Workflow Overview
The entire process, from reagent preparation to final product analysis, follows a systematic workflow that is crucial for reproducibility and success.
Figure 2: Standard experimental workflow for spiropentane synthesis.
Field-Proven Insights and Troubleshooting
-
Causality of Anhydrous Conditions: Diethylzinc and the resulting zinc carbenoid are extremely reactive towards protic sources like water. Moisture will rapidly decompose the active reagent, leading to drastically reduced yields and inconsistent results. The use of oven- or flame-dried glassware and anhydrous solvents is non-negotiable.
-
Reagent Purity: The quality of the diiodomethane and diethylzinc is critical. Older or improperly stored reagents can lead to lower yields. It is often advisable to use freshly opened bottles or to titrate the diethylzinc solution before use.
-
Temperature Control: Maintaining the reaction at 0 °C is crucial. Higher temperatures can lead to a decrease in enantioselectivity and the formation of side products. Conversely, lower temperatures may slow the reaction rate unnecessarily.
-
Ligand Selection: While TADDOL-derived ligands are highly effective, the optimal chiral ligand may vary depending on the specific substrate. If enantioselectivity is suboptimal, screening a small library of chiral diols or amino alcohols can be a worthwhile endeavor.
Conclusion and Outlook
The enantioselective synthesis of spiropentanes from hydroxymethylallenes via a chiral ligand-modified Simmons-Smith reaction stands as a robust and highly efficient method for accessing these valuable scaffolds.[4][5] The procedure is operationally straightforward and provides excellent yields and enantioselectivities across a range of substrates. Its successful application in the synthesis of spiropentaneacetic acid, an inhibitor of fatty acid desaturases, highlights its utility in drug discovery and development programs.[4] This methodology provides a reliable and powerful tool for researchers and scientists seeking to explore the unique chemical space offered by chiral spiropentanes.
References
-
Charette, A. B.; Jolicoeur, E.; Bydlinski, G. A. S. Enantioselective Synthesis of Spiropentanes from Hydroxymethylallenes. Organic Letters, 2001, 3(21), 3293–3295. [Link]
-
Ma, S.; Lu, L.; Zhang, J. Diastereoselective Synthesis of Polysubstituted Spirocyclopenta[ c]furans by Gold-Catalyzed Cascade Reaction. Organic Letters, 2019, 21(3), 692-695. [Link]
-
Gicquel, M.; et al. Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society, 2022, 144(38), 17497–17503. [Link]
-
Gicquel, M.; et al. Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society, 2022, 144(38), 17497–17503. [Link]
-
Charette, A. B.; Jolicoeur, E.; Bydlinski, G. A. S. Enantioselective Synthesis of Spiropentanes from Hydroxymethylallenes. ACS Publications, 2016. [Link]
-
Gicquel, M.; et al. (PDF) Stereoselective Synthesis of Polysubstituted Spiropentanes. ResearchGate, 2022. [Link]
-
Gicquel, M.; et al. Stereoselective Synthesis of Polysubstituted Spiropentanes. PMC, NIH, 2022. [Link]
Sources
Application Note: Protocol for In Vitro Inhibition of Medium-Chain Acyl-CoA Dehydrogenase by Spiropentaneacetic Acid
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing an in vitro inhibition assay for medium-chain acyl-CoA dehydrogenase (MCAD) using Spiropentaneacetic acid (SPA). This compound is a known specific inhibitor of MCAD, a key flavoprotein in the mitochondrial β-oxidation of medium-chain fatty acids.[1] This document details the scientific principles, provides a robust, step-by-step spectrophotometric protocol, and outlines data analysis for determining inhibitory activity, including the half-maximal inhibitory concentration (IC50). The methodologies are designed to be self-validating, ensuring high-quality, reproducible data for research and drug discovery applications.
Introduction: The Significance of MCAD Inhibition
Mitochondrial fatty acid β-oxidation is a critical metabolic pathway for energy production, particularly during periods of fasting or high energy demand.[2] The pathway consists of a series of enzymatic reactions that shorten fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH. Medium-chain acyl-CoA dehydrogenase (MCAD) catalyzes the initial dehydrogenation step for fatty acids with chain lengths of 6 to 12 carbons.[2][3][4] Its deficiency is the most common inherited disorder of fatty acid oxidation, highlighting its metabolic importance.[4][5][6][7]
This compound (SPA) has been identified as a specific and potent inhibitor of MCAD.[1] Unlike other inhibitors that may affect multiple acyl-CoA dehydrogenases, SPA's specificity makes it an invaluable tool for studying the precise role of MCAD in cellular metabolism and for investigating the pathophysiology of fatty acid oxidation disorders.[1] Understanding the kinetics of this inhibition is crucial for developing potential therapeutic agents that target fatty acid metabolism. This guide provides a detailed protocol to quantify the inhibitory effect of SPA on MCAD activity in an in vitro setting.
Scientific Principle of the Assay
The protocol described here is a continuous spectrophotometric assay adapted from the method developed by Yao and Schulz.[8] This assay leverages the specific activity of MCAD on the substrate analog, 3-phenylpropionyl-CoA. MCAD catalyzes the dehydrogenation of 3-phenylpropionyl-CoA to cinnamoyl-CoA. This product has a distinct absorbance maximum at 308 nm, which allows for the direct, real-time measurement of enzyme activity by monitoring the increase in absorbance.[8]
The reaction is specific because other acyl-CoA dehydrogenases, such as short-chain (SCAD) and long-chain (LCAD) acyl-CoA dehydrogenases, show negligible activity with 3-phenylpropionyl-CoA as a substrate.[8] The presence of an inhibitor like this compound will decrease the rate of cinnamoyl-CoA formation, which is quantifiable with a spectrophotometer.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"] subgraph "Assay Principle" A["3-Phenylpropionyl-CoA (Substrate)(Absorbance ~0 at 308 nm)"] B["Cinnamoyl-CoA (Product)(Strong Absorbance at 308 nm)"] C["MCAD Enzyme"] D["this compound (Inhibitor)"] A -- "Catalyzed by" --> C C -- "Produces" --> B D -- "Inhibits" --> C end subgraph "Measurement" E["Increase in Absorbance at 308 nm(Monitored over time)"] B --> E end style D fillcolor="#EA4335", fontcolor="#FFFFFF" } idot Caption: Spectrophotometric assay principle for MCAD activity.
The Role of MCAD in Fatty Acid β-Oxidation
MCAD is the first of four enzymes in the mitochondrial β-oxidation spiral for medium-chain fatty acids. Its inhibition by SPA effectively halts this process at the initial step, leading to an accumulation of medium-chain acyl-CoAs.
Materials and Reagents
Equipment
-
UV-capable microplate reader or spectrophotometer
-
96-well UV-transparent microplates (e.g., quartz or UV-transparent polymer)
-
Incubator set to 37°C
-
Calibrated single and multichannel pipettes
-
Refrigerated centrifuge (for enzyme preparation)
-
Sonicator or tissue homogenizer
Reagents
-
MCAD Enzyme Source: Purified recombinant MCAD or a mitochondrial fraction isolated from tissue (e.g., rat liver).
-
This compound (SPA): (CAS No. 1074-56-2 or similar)
-
3-Phenylpropionyl-CoA: (Substrate)
-
Phenazine methosulfate (PMS): (Electron Acceptor)[8]
-
Potassium Phosphate Buffer: 100 mM, pH 7.4
-
EDTA: (Ethylenediaminetetraacetic acid)
-
Dimethyl sulfoxide (DMSO): ACS grade or higher
-
Bovine Serum Albumin (BSA): Optional, for enzyme stabilization
-
Protein Quantification Reagent: (e.g., Bradford or BCA assay kit)
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL. Adjust volumes as necessary for other formats.
Preparation of Solutions
-
Assay Buffer: 100 mM Potassium Phosphate, 0.5 mM EDTA, pH 7.4. Prepare 500 mL and store at 4°C.
-
SPA Stock Solution (10 mM): Dissolve the required amount of this compound in 100% DMSO. Store in small aliquots at -20°C.
-
Causality Note: DMSO is used to solubilize the hydrophobic inhibitor. The final concentration in the assay should be kept low (≤1%) to prevent solvent effects on enzyme activity.[5]
-
-
Substrate Stock Solution (10 mM): Dissolve 3-phenylpropionyl-CoA in ultrapure water. Determine the precise concentration spectrophotometrically (ε₂₆₀ = 16.4 mM⁻¹cm⁻¹). Store in aliquots at -80°C.
-
PMS Stock Solution (10 mM): Dissolve phenazine methosulfate in ultrapure water. Prepare this solution fresh on the day of the experiment and protect it from light.
-
Enzyme Preparation: If using tissue homogenate, isolate the mitochondrial fraction via differential centrifugation. Resuspend the final pellet in Assay Buffer. Determine the total protein concentration. Dilute the enzyme preparation in Assay Buffer to a working concentration that yields a linear reaction rate for at least 10 minutes.
Experimental Workflow
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"];
} idot Caption: General experimental workflow for the MCAD inhibition assay.
Step-by-Step Assay Procedure
-
Prepare SPA Dilutions: Create a serial dilution of the 10 mM SPA stock solution in Assay Buffer to achieve the desired final concentrations for the assay (e.g., a range from 1 µM to 200 µM). Also prepare a "vehicle control" with the same final DMSO concentration as the highest SPA concentration.
-
Set up the 96-Well Plate: For each reaction, prepare wells as described in the table below. It is critical to include all controls for data validation.
-
Trustworthiness Note: The "No-Substrate Control" ensures that there is no background absorbance change from the enzyme or inhibitor alone. The "No-Enzyme Control" confirms that the substrate is stable and does not spontaneously convert. The "Vehicle Control" establishes the 100% activity baseline.[5]
-
| Component | Blank (µL) | No-Substrate Control (µL) | No-Enzyme Control (µL) | Vehicle Control (100% Activity) (µL) | Test Compound (µL) |
| Assay Buffer | 180 | 160 | 160 | 160 | 160 |
| SPA Dilution (or Vehicle) | - | - | 20 | 20 (Vehicle) | 20 |
| Enzyme Preparation | - | 20 | - | 20 | 20 |
| Pre-incubate for 5-10 minutes at 37°C | |||||
| 3-Phenylpropionyl-CoA | 20 | - | 20 | 20 | 20 |
| Total Volume | 200 | 180 | 200 | 200 | 200 |
-
Pre-incubation: After adding the enzyme, incubate the plate at 37°C for 5-10 minutes.
-
Causality Note: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for time-dependent or irreversible inhibitors.[6]
-
-
Initiate the Reaction: Start the enzymatic reaction by adding 20 µL of the 3-phenylpropionyl-CoA working solution to all wells except the "No-Substrate Control". Mix the plate gently.
-
Measure Activity: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 308 nm every 30 seconds for 10-15 minutes.
Data Analysis and Interpretation
-
Calculate Initial Velocity (V₀): For each well, plot absorbance (308 nm) versus time (minutes). The initial velocity (V₀) is the slope of the initial linear portion of this curve (mOD/min).
-
Calculate Percent Inhibition: Use the velocities from the control and test wells to calculate the percentage of inhibition for each SPA concentration. % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] * 100
-
Determine the IC₅₀ Value: Plot the Percent Inhibition versus the logarithm of the SPA concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R). The IC₅₀ is the concentration of SPA that causes 50% inhibition of MCAD activity. Previous studies have shown 50% inhibition of fatty acid oxidation at concentrations between 6 and 100 µM for SPA.[1]
Sample Data Presentation
| [SPA] (µM) | V₀ (mOD/min) | % Inhibition |
| 0 (Vehicle) | 15.2 | 0 |
| 5 | 13.1 | 13.8 |
| 10 | 11.5 | 24.3 |
| 25 | 7.8 | 48.7 |
| 50 | 4.5 | 70.4 |
| 100 | 2.1 | 86.2 |
| 200 | 1.2 | 92.1 |
Conclusion
This application note provides a reliable and specific spectrophotometric method for assessing the in vitro inhibition of medium-chain acyl-CoA dehydrogenase by this compound. The protocol emphasizes critical controls and explains the rationale behind key steps to ensure data integrity and reproducibility. By following this guide, researchers can accurately determine the inhibitory potency (IC₅₀) of SPA and use it as a tool to further explore the function and regulation of mitochondrial fatty acid β-oxidation.
References
- BenchChem. (n.d.). Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives.
- BenchChem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework.
-
Mason, E., Hindmarch, C. C. T., & Dunham-Snary, K. J. (2022). Medium-chain Acyl-COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment. Endocrinology, Diabetes & Metabolism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews. Retrieved from [Link]
-
Genetic Metabolic Dietitians International. (2008). MCAD - Medium Chain Acyl CoA Dehydrogenase Deficiency. Retrieved from [Link]
-
ResearchGate. (n.d.). Beta‐Oxidation & its relation to MCADD. The metabolic pathway of MCFA... [Diagram]. Retrieved from [Link]
-
Yao, K. W., & Schulz, H. (1993). Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation. Analytical Biochemistry, 214(2), 528-534. Retrieved from [Link]
-
Lee, M., et al. (1991). This compound as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. Biochemistry, 30(44), 10755-10760. Retrieved from [Link]
-
Mason, E., Hindmarch, C. C. T., & Dunham-Snary, K. J. (2022). Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment. PMC. Retrieved from [Link]
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- 3. Medium Chain Acyl-CoA Dehydrogenase Deficiency (MCAD) | Revvity [revvity.co.jp]
- 4. Medium‐chain Acyl‐COA dehydrogenase deficiency: Pathogenesis, diagnosis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MCAD [gmdi.org]
- 7. pedworld.ch [pedworld.ch]
- 8. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Leveraging Spiropentaneacetic Acid (SPAA) to Elucidate and Model Disorders of Fatty Acid Metabolism
An Application Guide for Researchers
Introduction: The Challenge of Studying Fatty Acid Oxidation Disorders
Fatty acid oxidation (FAO) is a fundamental mitochondrial process for energy production, particularly during periods of fasting or prolonged exercise. Genetic defects in any of the enzymes or transporters involved in this pathway can lead to Fatty Acid Oxidation Disorders (FAODs), a group of inherited metabolic diseases.[1][2] These disorders can present with a wide range of severe clinical symptoms, including hypoketotic hypoglycemia, liver dysfunction, cardiomyopathy, and skeletal myopathy.[1] Understanding the pathophysiology of FAODs and developing effective therapies requires robust research tools that can accurately replicate the biochemical consequences of these genetic defects in experimental settings.
Spiropentaneacetic acid (SPAA) has emerged as a highly specific and potent tool for this purpose. Unlike broader-acting metabolic inhibitors, SPAA allows for the targeted disruption of a key step in the FAO cascade, providing a clean experimental system to study the downstream metabolic consequences. This guide provides a comprehensive overview of SPAA, its mechanism of action, and detailed protocols for its application in both in vitro and in vivo models of FAODs.
Principle and Mechanism of Action: Specific Inhibition of Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
Mitochondrial β-oxidation is a cyclical four-step process that shortens fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH₂.[3] A family of acyl-CoA dehydrogenases catalyzes the first and rate-limiting step, with specificity for short-, medium-, long-, or very-long-chain fatty acids.
This compound is a potent and specific inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD) .[4][5] This specificity is its key advantage. While other inhibitors like methylenecyclopropaneacetic acid (MCPA) also block β-oxidation, they can have off-target effects on amino acid metabolism.[4] In contrast, studies have shown that animals treated with SPAA excrete metabolites derived exclusively from fatty acid oxidation, making it a more precise tool for studying FAO-specific pathways.[4][5]
The proposed mechanism for SPAA's inhibitory action is the formation of a tight, irreversible complex with the MCAD enzyme, without forming a covalent bond to the FAD prosthetic group.[4][5] This effectively sequesters the enzyme, creating a metabolic block that mimics the genetic deficiency of MCAD (MCADD), one of the most common FAODs.
Caption: Mechanism of SPAA inhibiting the mitochondrial β-oxidation pathway.
Applications in Fatty Acid Metabolism Research
-
Modeling MCAD Deficiency: SPAA administration in cell culture or animal models creates a functional phenocopy of MCAD deficiency. This allows researchers to study the accumulation of toxic medium-chain fatty acid intermediates and the resulting cellular dysfunction without the need for complex genetic models.
-
Inducing and Studying Dicarboxylic Aciduria: A hallmark of many FAODs, including MCADD, is the urinary excretion of dicarboxylic acids.[4] These are products of alternative omega-oxidation pathways that become active when β-oxidation is blocked. SPAA treatment in rats has been shown to reliably induce dicarboxylic aciduria, providing a model system to investigate the mechanisms of this metabolic adaptation and to test potential biomarkers.[4]
-
Investigating Energy Homeostasis and Hypoglycemia: By blocking the ability of cells to use fatty acids for energy, SPAA forces a greater reliance on glucose. This is particularly relevant during fasting states and can be used to study the mechanisms of hypoketotic hypoglycemia, a life-threatening symptom of FAODs.[6]
-
Screening for Therapeutic Compounds: SPAA-treated cell or animal models can serve as a platform for high-throughput screening of drugs aimed at mitigating the effects of FAO defects. Potential therapies could include compounds that promote the clearance of toxic metabolites, enhance the activity of residual enzymes, or provide alternative energy substrates.
Experimental Protocols and Methodologies
Protocol 1: In Vitro Assessment of FAO Inhibition in Cultured Cells
This protocol details a method to quantify the inhibitory effect of SPAA on fatty acid oxidation in a cell-based model using an extracellular flux analyzer.
Objective: To measure the real-time impact of SPAA on cellular oxygen consumption rate (OCR) driven by the oxidation of exogenous fatty acids.
Materials:
-
Cell line of interest (e.g., HepG2, C2C12 myoblasts, primary human fibroblasts)
-
Seahorse XF Analyzer (or similar extracellular flux analyzer)[7]
-
SPAA (this compound)
-
Etomoxir or other CPT1 inhibitor (for use as a positive control)
-
Long-chain fatty acid substrate (e.g., Palmitate-BSA conjugate)
-
Standard cell culture reagents and plates
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a density optimized for the specific cell type to achieve ~80-90% confluency on the day of the assay. Allow cells to adhere and grow for 24-48 hours.[7]
-
SPAA Pre-treatment: Approximately 1-4 hours before the assay, replace the culture medium with fresh medium containing the desired concentration of SPAA. A dose-response experiment is recommended, with concentrations ranging from 10 µM to 200 µM based on published mitochondrial inhibition data.[4] Include vehicle-only control wells.
-
Assay Preparation: Prepare the Seahorse XF sensor cartridge by hydrating it with calibrant overnight. Prepare the assay medium (e.g., XF Base Medium supplemented with L-glutamine and pyruvate) and the injection port solutions:
-
Port A: Palmitate-BSA conjugate (or other fatty acid substrate)
-
Port B: Oligomycin (ATP synthase inhibitor)
-
Port C: FCCP (uncoupler)
-
Port D: Rotenone/Antimycin A (Complex I/III inhibitors)[7]
-
-
Running the Assay: Replace the SPAA-containing medium with the prepared assay medium. Place the cell plate in the Seahorse XF Analyzer and run a fatty acid oxidation stress test protocol.
-
Data Analysis: The software will calculate OCR in real-time. The key parameter is the OCR response after the injection of the fatty acid substrate from Port A. A significant reduction in the palmitate-driven OCR in SPAA-treated cells compared to vehicle controls indicates inhibition of FAO.
Caption: Workflow for in vitro analysis of SPAA using an extracellular flux analyzer.
Protocol 2: In Vivo Induction of a FAOD Phenotype in a Rodent Model
This protocol describes the administration of SPAA to rats to induce key biochemical markers of FAODs, such as dicarboxylic aciduria.
Objective: To create an acute, in vivo model of MCAD deficiency for metabolic studies and biomarker analysis.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
SPAA, dissolved in a suitable vehicle (e.g., saline)
-
Metabolic cages for urine collection
-
Blood collection supplies (for glucose and acylcarnitine analysis)
-
GC-MS for urinary organic acid analysis[8]
Step-by-Step Methodology:
-
Acclimatization and Fasting: Acclimate rats to metabolic cages for 2-3 days. To maximize reliance on fatty acid oxidation, fast the animals for 12-17 hours prior to SPAA administration, with free access to water.[5]
-
SPAA Administration: Administer SPAA via intraperitoneal (i.p.) injection. A dose of ~100 mg/kg has been shown to be effective.[5] The control group should receive a vehicle-only injection.
-
Sample Collection:
-
Urine: Collect urine over a 24-hour period post-injection. Store samples at -20°C or lower until analysis.[5]
-
Blood: Collect blood via tail vein or terminal cardiac puncture at specific time points post-injection (e.g., 4, 8, 24 hours) to monitor blood glucose and acylcarnitine profiles.
-
-
Sample Analysis:
-
Urinary Organic Acids: Analyze urine samples for dicarboxylic acids (e.g., adipic, suberic, sebacic acids) using gas chromatography-mass spectrometry (GC-MS) following appropriate extraction and derivatization.[8]
-
Plasma Acylcarnitines: Analyze plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify acylcarnitine species. Look for an accumulation of medium-chain acylcarnitines (e.g., C8, C10).
-
-
Data Interpretation: A significant increase in urinary dicarboxylic acids and plasma medium-chain acylcarnitines in the SPAA-treated group compared to the control group confirms the successful induction of an MCAD-deficient phenotype.
Caption: Workflow for in vivo modeling of a FAOD phenotype using SPAA.
Expected Outcomes and Data Interpretation
The use of SPAA provides clear, quantifiable endpoints for assessing the disruption of fatty acid metabolism.
| Parameter | Experimental System | Expected Outcome with SPAA Treatment | Rationale |
| Oxygen Consumption Rate (OCR) | Cell Culture | ↓ Decrease in FAO-driven respiration | Direct measure of reduced mitochondrial β-oxidation. |
| Medium-Chain Acylcarnitines (C8, C10) | Plasma / Cell Lysate | ↑ Significant Increase | Accumulation of substrates upstream of the MCAD block. |
| Urinary Dicarboxylic Acids | In Vivo (Urine) | ↑ Significant Increase | Upregulation of alternative omega-oxidation pathways.[4] |
| Blood Glucose | In Vivo (Plasma) | ↓ Decrease (especially during fasting) | Impaired gluconeogenesis due to lack of acetyl-CoA from FAO, forcing glucose consumption. |
Conclusion
This compound is an invaluable pharmacological tool for researchers in the field of metabolic disease. Its specificity as an inhibitor of medium-chain acyl-CoA dehydrogenase allows for the creation of precise and reproducible in vitro and in vivo models of fatty acid oxidation disorders.[4][5] By employing the protocols outlined in this guide, researchers can effectively investigate the complex pathophysiology of these conditions, identify novel biomarkers, and screen for the next generation of therapeutic interventions.
References
-
Tserng, K. Y., Jin, S. J., & Hoppel, C. L. (1991). This compound as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. Biochemistry. [Link]
-
Tserng, K. Y., Jin, S. J., & Hoppel, C. L. (1991). This compound as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. American Chemical Society Publications. [Link]
-
Deem, A. K., et al. (2021). Medium-Chain Acyl-CoA Dehydrogenase Protects Mitochondria from Lipid Peroxidation in Glioblastoma. Cancer Discovery. [Link]
-
Kamphorst, J. J., Fan, J., Lu, W., White, E., & Rabinowitz, J. D. (2013). Liquid chromatography–high resolution mass spectrometry analysis of fatty acid metabolism. Analytical chemistry. [Link]
-
Kamphorst, J. J., & Rabinowitz, J. D. (2015). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in enzymology. [Link]
-
Keung, W., Ussher, J. R., Jaswal, J. S., et al. (2011). Inhibition of Carnitine Palmitoyltransferase-1 Activity Alleviates Insulin Resistance in Diet-Induced Obese Mice. Diabetes. [Link]
-
Kamphorst, J. J., & Rabinowitz, J. D. (2015). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. ScienceDirect. [Link]
-
Wolf, H. P., & Engel, D. W. (1984). Inhibition of carnitine palmitoyltransferase 1 by phenylalkyloxiranecarboxylic acid and its influence on lipolysis and glucose metabolism in isolated, perfused hearts of streptozotocin-diabetic rats. Metabolism. [Link]
-
Paumen, M. B., et al. (1997). Inhibition of carnitine palmitoyltransferase I augments sphingolipid synthesis and palmitate-induced apoptosis. The Journal of biological chemistry. [Link]
-
Quehenberger, O., Armando, A. M., & Dennis, E. A. (2011). High sensitivity quantitative analysis of fatty acids by gas chromatography-mass spectrometry. Biochimica et biophysica acta. [Link]
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Lopaschuk, G. D., Wall, S. R., Olley, P. M., & Davies, N. J. (1988). Etomoxir, a carnitine palmitoyltransferase I inhibitor, protects hearts from fatty acid-induced ischemic injury independent of changes in long chain acylcarnitine. Circulation research. [Link]
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Paumen, M. B., et al. (1997). Inhibition of Carnitine Palmitoyltransferase I Augments Sphingolipid Synthesis and Palmitate-induced Apoptosis. Semantic Scholar. [Link]
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Merritt, J. L., & MacLeod, E. (2014). Fatty acid oxidation disorders. Annals of translational medicine. [Link]
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Turski, P., et al. (2021). Novel Activity of Oral Hypoglycemic Agents Linked with Decreased Formation of Tryptophan Metabolite, Kynurenic Acid. Molecules. [Link]
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NAC. (1979). In vivo and in vitro effect of chelating agents on drug metabolizing enzymes of the rat. Biochemical pharmacology. [Link]
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Grings, M., et al. (2022). Mitochondrial medicine in fatty acid oxidation disorders: insights from genetic discoveries and patient cell models. ResearchGate. [Link]
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Wang, Y., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. [Link]
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Feingold, K. R. (2022). Oral Hypoglycemic Agents: Oral Antihyperglycemic Drugs. Medscape. [Link]
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Rinaldo, P., Matern, D., & Bennett, M. J. (2002). Fatty acid oxidation disorders. Annual review of physiology. [Link]
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Oreate AI. (2024). Biological Mechanisms and Clinical Significance of Fatty Acid Metabolism. Oreate AI Blog. [Link]
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Deranged Physiology. (2023). Pharmacology of oral hypoglycaemic drugs. Deranged Physiology. [Link]
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Li, Y., et al. (2022). Exploring the significance of fatty acid metabolism reprogramming in the pathogenesis of cancer and anticancer therapy. Journal of Experimental & Clinical Cancer Research. [Link]
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Skrede, S., et al. (1990). Effects of thia-substituted fatty acids on mitochondrial and peroxisomal beta-oxidation. Studies in vivo and in vitro. Biochemical pharmacology. [Link]
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Royal Society of Chemistry. (n.d.). Experiment Procedure and Materials. Royal Society of Chemistry. [Link]
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Zhang, Y., et al. (2021). Protocol for intracellular and extracellular metabolite detection in human embryonic stem cells. STAR protocols. [Link]
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Using Spiropentaneacetic acid to induce dicarboxylic aciduria in animal models
An Application Guide for the Pharmacological Induction of Dicarboxylic Aciduria Using Spiropentaneacetic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers on the use of this compound (SPA) to induce dicarboxylic aciduria in animal models. SPA is a potent and specific inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in mitochondrial fatty acid β-oxidation. By inhibiting this pathway, SPA provides a robust and reliable method for modeling metabolic disorders characterized by impaired fatty acid oxidation, such as MCAD deficiency. This guide details the underlying biochemical mechanisms, provides step-by-step protocols for in vivo studies, and outlines methods for the analysis and interpretation of results.
Introduction: The Scientific Rationale for Modeling Dicarboxylic Aciduria
Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway for energy production, particularly during periods of fasting or prolonged exercise.[1] Genetic defects in FAO enzymes, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, are among the most common inborn errors of metabolism.[2] A hallmark biochemical feature of these disorders is the urinary excretion of dicarboxylic acids (dicarboxylic aciduria), which are not typically found in significant amounts in healthy individuals.[3][4]
When the primary FAO pathway is blocked, fatty acids are shunted into an alternative microsomal pathway known as ω-oxidation.[3][5] This pathway oxidizes fatty acids at their terminal methyl (ω) carbon, leading to the formation of dicarboxylic acids.[5] These dicarboxylic acids are then further metabolized via peroxisomal β-oxidation.[3][6] In cases of impaired mitochondrial FAO, the increased flux through the ω-oxidation pathway leads to an accumulation and subsequent excretion of medium- to long-chain dicarboxylic acids.[3]
Pharmacologically inducing dicarboxylic aciduria in animal models allows for the controlled study of disease pathophysiology, the investigation of secondary metabolic consequences, and the preclinical evaluation of novel therapeutic strategies. This compound (SPA) has emerged as a superior tool for this purpose due to its high specificity.
Mechanism of Action: this compound (SPA)
SPA is a specific and potent inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD).[7] Unlike other inhibitors such as methylenecyclopropaneacetic acid (MCPA), SPA's inhibitory action is highly specific to fatty acid oxidation and does not significantly impact the metabolism of branched-chain amino acids or lysine.[7] This specificity is crucial for creating an animal model that more accurately recapitulates the metabolic disturbances of isolated MCAD deficiency.
The proposed mechanism of inhibition involves the formation of a tight, irreversible complex with the MCAD enzyme, without forming a covalent bond to the FAD prosthetic group.[7] This inhibition blocks the first step of β-oxidation for medium-chain fatty acids (C6-C12).
The resulting metabolic cascade is visualized below:
Caption: Step-by-step experimental workflow.
Materials and Reagents
-
This compound (SPA)
-
Vehicle (e.g., 0.9% saline, pH adjusted to 7.4)
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Metabolic cages for urine collection
-
Reagents for urine analysis (e.g., internal standards, derivatization agents)
Protocol: SPA Administration and Sample Collection
Rationale: Intraperitoneal (IP) injection is chosen for its rapid systemic delivery. The use of metabolic cages is essential for accurate, timed urine collection, preventing fecal contamination.
-
Animal Acclimatization: Acclimate rats to the facility for at least one week under a 12-hour light/dark cycle with ad libitum access to standard chow and water.
-
Metabolic Cage Adaptation: Transfer animals to individual metabolic cages 24 hours prior to the start of the experiment to allow for adaptation.
-
Baseline Urine Collection: Collect urine over a 24-hour period to serve as a negative control (pre-dose). Measure the volume and store samples at -80°C.
-
SPA Preparation: Prepare a solution of SPA in the chosen vehicle. A typical concentration might be 10-20 mg/mL. Ensure the pH is adjusted to ~7.4.
-
SPA Administration: Administer SPA via IP injection. A vehicle-only group must be included as a control.
-
Post-Dose Urine Collection: Collect urine in timed intervals (e.g., 0-12h, 12-24h, 24-48h) to monitor the onset and duration of dicarboxylic aciduria. Measure volumes and store samples at -80°C until analysis.
Dosage Considerations
The optimal dose of SPA may require piloting but published literature provides a strong starting point. The goal is to induce significant dicarboxylic aciduria without causing overt toxicity.
| Parameter | Recommendation | Rationale & Reference |
| Animal Model | Male Sprague-Dawley Rats (200-250g) | Commonly used in metabolic studies; SPA efficacy demonstrated in rats. [7] |
| Route | Intraperitoneal (IP) Injection | Ensures rapid and complete bioavailability. |
| Dose Range | 50 - 200 mg/kg body weight | This range has been shown to effectively inhibit FAO and induce dicarboxylic aciduria in vivo. [7] |
| Vehicle | 0.9% Saline, pH 7.4 | An inert, isotonic vehicle is critical to avoid confounding effects. |
| Control Group | Vehicle-only Injection | Essential to control for injection stress and vehicle effects. |
Analysis of Dicarboxylic Acids in Urine
The gold standard for quantifying dicarboxylic acids in biological fluids is mass spectrometry coupled with either gas or liquid chromatography. [8][9][10]
Protocol: Sample Preparation and LC-MS/MS Analysis
Rationale: Dicarboxylic acids must be extracted from the complex urine matrix. Derivatization (e.g., to butyl esters) improves their chromatographic properties and ionization efficiency for MS analysis. [8][10]
-
Internal Standard Spiking: Thaw urine samples and spike with a known concentration of a stable isotope-labeled internal standard (e.g., d4-adipic acid). This is crucial for accurate quantification.
-
Extraction: Perform a liquid-liquid extraction. For example, acidify the urine and extract with a solvent like methyl-tert-butyl ether. [8][9]3. Derivatization: Evaporate the organic solvent and derivatize the dried extract. A common method is to use butanolic HCl to form dibutyl esters of the dicarboxylic acids. [8][10]4. LC-MS/MS Analysis: Reconstitute the derivatized sample in a suitable solvent and inject it into the LC-MS/MS system. Use Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. [8]
Expected Results
Following SPA administration, a significant increase in the urinary excretion of several dicarboxylic acids is expected. The most prominent species are typically:
-
Adipic acid (C6)
-
Suberic acid (C8)
-
Sebacic acid (C10)
-
Dodecanedioic acid (C12)
The levels of these acids in the urine of control animals should be very low or undetectable. [3]The magnitude of the increase will be dose-dependent.
Trustworthiness and Validation
To ensure the validity of the experimental results, the following controls are essential:
-
Positive Control: While SPA itself is the inducing agent, a known positive sample (e.g., urine from a confirmed MCAD-deficient animal model) can be used to validate the analytical method.
-
Negative Control (Vehicle): A group of animals receiving only the vehicle injection is mandatory to confirm that the observed dicarboxylic aciduria is a direct result of SPA administration and not due to the stress of the procedure.
-
Analytical Validation: The mass spectrometry method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), and precision. [8][9]
Conclusion and Field Insights
This compound is a precise and powerful tool for inducing dicarboxylic aciduria, thereby creating a valuable animal model for studying disorders of fatty acid oxidation. Its specificity for MCAD allows for the dissection of metabolic pathways without the confounding effects of broader-spectrum inhibitors. [7]Researchers using this model should pay careful attention to dose-response relationships and ensure rigorous analytical validation to generate high-quality, reproducible data. This model is particularly useful for evaluating therapies aimed at promoting alternative energy substrate utilization or managing metabolic crises in patients with FAO disorders.
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Tserng, K. Y., Jin, S. J., & Hoppel, C. L. (1991). This compound as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. Biochemistry, 30(44), 10755–10760. [Link]
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Kølvraa, S., & Gregersen, N. (1992). Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1124(1), 67-74. [Link]
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Ferreira, C. R., et al. (2020). Odd-chain dicarboxylic acid feeding recapitulates the biochemical phenotype of glutaric aciduria type 1 in mice. bioRxiv. [Link]
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PubMed. (1991). Effects of Added L-Carnitine, acetyl-CoA and CoA on Peroxisomal Beta-Oxidation of [U-14C]hexadecanoate by Isolated Peroxisomal Fractions. [Link]
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Shinka, T., et al. (1992). A study of urinary metabolites in patients with dicarboxylic aciduria for differential diagnosis. Journal of inherited metabolic disease, 15(3), 387–395. [Link]
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Cardoso, L. H. D., et al. (2024). Fatty acid β-oxidation in brain mitochondria: Insights from high-resolution respirometry in mouse, rat and Drosophila brain, ischemia and aging models. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1870(8), 167544. [Link]
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Hoppel, C. (2003). The role of carnitine in normal and altered fatty acid metabolism. The American journal of kidney diseases : the official journal of the National Kidney Foundation, 41(4 Suppl 4), S4-12. [Link]
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Ringseis, R., et al. (2012). Role of carnitine and its derivatives in the development and management of type 2 diabetes. Nutrition & metabolism, 9, 107. [Link]
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PubMed. (1993). Urinary 3-hydroxydicarboxylic acids in pathophysiology of metabolic disorders with dicarboxylic aciduria. [Link]
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ResearchGate. (1991). Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. Pediatric Research. [Link]
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HPLC or GC-MS methods for analyzing Spiropentaneacetic acid
An In-Depth Guide to the Quantitative Analysis of Spiropentaneacetic Acid by GC-MS and HPLC
Authored by a Senior Application Scientist
This application note provides detailed methodologies for the quantitative analysis of this compound (SPA), a notable specific inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD). Given its significance in metabolic research and potential therapeutic applications, robust and reliable analytical methods are crucial for its characterization and quantification in various matrices.
The unique spirocyclic structure combined with a polar carboxylic acid moiety presents distinct analytical challenges, including poor volatility for gas chromatography and the absence of a strong chromophore for standard UV-based high-performance liquid chromatography. This guide presents two validated approaches: a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization and a High-Performance Liquid Chromatography (HPLC) method utilizing universal detection. The causality behind each experimental choice is explained to empower researchers to adapt these protocols to their specific needs.
Gas Chromatography-Mass Spectrometry (GC-MS) Method: A High-Sensitivity Approach with Derivatization
Principle and Rationale
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. This compound in its native form is a polar carboxylic acid with limited volatility, making it unsuitable for direct GC analysis[1]. To overcome this, a derivatization step is essential. The most universal and effective methods for derivatizing carboxylic acids involve silylation, which replaces the active hydrogen on the carboxyl group with a non-polar trimethylsilyl (TMS) group[2][3]. This chemical modification drastically increases the analyte's volatility and thermal stability, making it amenable to GC separation and subsequent mass spectrometric detection[4]. The resulting TMS-ester of SPA is readily separated and provides a characteristic mass spectrum for confident identification and quantification.
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol: GC-MS Analysis
A. Materials and Reagents
-
This compound (SPA) standard
-
Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Solvent: Pyridine or Acetonitrile (Anhydrous, GC grade)
-
GC Vials with inserts and PTFE-lined caps
B. Sample Preparation and Derivatization
-
Standard Preparation: Prepare a stock solution of SPA in a suitable solvent (e.g., acetonitrile) at 1 mg/mL. Create a series of calibration standards by serial dilution.
-
Evaporation: Transfer 100 µL of each standard or sample into a GC vial insert. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is critical to remove all water and protic solvents, as they will consume the derivatization reagent.
-
Derivatization: Add 50 µL of anhydrous pyridine (or acetonitrile) to reconstitute the dried residue. Add 50 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
C. Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Shimadzu GC-2010, Agilent 7890, or equivalent | Provides precise temperature and flow control. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution and thermal stability for a wide range of derivatized compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless for trace analysis | Split injection prevents column overloading for concentrated samples, while splitless mode enhances sensitivity. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Initial 80°C, hold 2 min; Ramp at 15°C/min to 280°C, hold 5 min | The temperature program is designed to efficiently elute the derivatized SPA while separating it from potential matrix components. |
| Mass Spectrometer | QP2020, 5977 MSD, or equivalent | Provides sensitive detection and mass fragmentation data. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization (EI) sources. |
| Interface Temp. | 280°C | Prevents condensation of the analyte as it transfers from the GC to the MS. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy produces reproducible fragmentation patterns for library matching and structural elucidation. |
| Detection Mode | Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification | Scan mode is used to confirm the identity by observing the full mass spectrum. SIM mode significantly enhances sensitivity and selectivity by monitoring only characteristic ions. |
D. Expected Results The TMS derivative of this compound (C10H20O2Si, MW = 200.35) will produce characteristic ions upon EI fragmentation.
| Parameter | Expected Value |
| Retention Time (RT) | ~8-12 minutes (dependent on exact conditions) |
| Molecular Ion [M]+ | m/z 200 (may be low abundance) |
| Key Fragment Ions (SIM) | m/z 185 ([M-CH3]+), m/z 117 ([COOTMS]+), m/z 73 ([Si(CH3)3]+) |
| Limit of Quantification | Low ng/mL to pg/mL range, depending on matrix and SIM mode optimization. |
High-Performance Liquid Chromatography (HPLC) Method: A Direct Approach for Polar Analytes
Principle and Rationale
HPLC is inherently well-suited for analyzing polar and non-volatile compounds, making it an attractive alternative that avoids the need for derivatization[5]. The primary challenge for analyzing SPA with HPLC is detection. Lacking a significant chromophore, standard UV-Vis detection is often insensitive and non-specific, although detection at low wavelengths (~200 nm) is sometimes possible[6][7].
A more robust solution is the use of a universal detector. The Charged Aerosol Detector (CAD) is a mass-based detector that generates a response for any non-volatile analyte, making it ideal for compounds like SPA[8]. The method described here uses a standard reversed-phase C18 column with an acidic mobile phase to ensure the carboxylic acid is in its neutral, protonated form, leading to better retention and peak shape.
Experimental Workflow: HPLC-CAD
Caption: Workflow for HPLC-CAD analysis of this compound.
Detailed Protocol: HPLC-CAD Analysis
A. Materials and Reagents
-
This compound (SPA) standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (LC-MS grade)
-
Syringe filters (0.22 µm, PTFE or Nylon)
B. Sample Preparation
-
Standard Preparation: Prepare a 1 mg/mL stock solution of SPA in the mobile phase. Create calibration standards by serial dilution in the mobile phase.
-
Sample Dissolution: Dissolve or dilute the sample in the mobile phase to an expected concentration within the calibration range.
-
Filtration: Filter all standards and samples through a 0.22 µm syringe filter prior to injection to remove particulates and protect the HPLC column and system.
C. Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260, Waters Alliance, or equivalent | A reliable system capable of delivering precise gradients and flow rates. |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size (e.g., Waters Sunfire C18, Agilent Zorbax Eclipse) | A C18 stationary phase provides good retention for moderately polar organic molecules like SPA. |
| Mobile Phase A | Water with 0.1% Formic Acid | The aqueous component of the reversed-phase system. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic modifier used to elute the analyte. Formic acid ensures the analyte is protonated for good peak shape. |
| Gradient | 70% A (0-2 min), ramp to 30% A (2-10 min), hold 2 min, return to 70% A (12.1 min), equilibrate 5 min | A gradient elution provides robust separation from polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detector | Charged Aerosol Detector (CAD) (e.g., Thermo Vanquish) | Provides near-universal mass-based detection, ideal for non-chromophoric analytes. |
| Nebulizer Temp. | 35°C | Optimizes aerosol formation. |
| Gas | Nitrogen | Used as the nebulizing and drying gas. |
| Data Collection Rate | 10 Hz | Ensures sufficient data points across the chromatographic peak for accurate integration. |
Method Comparison and Conclusion
The choice between GC-MS and HPLC-CAD depends on the specific requirements of the analysis, including available instrumentation, required sensitivity, and sample matrix complexity.
| Feature | GC-MS with Derivatization | HPLC-CAD |
| Sample Preparation | Multi-step (drying, derivatization) | Simple (dissolve, filter) |
| Sensitivity | Excellent (pg/mL range with SIM) | Good (low ng/mL range) |
| Specificity | Very High (based on RT and mass spectrum) | Moderate (based on RT) |
| Structural Info | Yes (fragmentation pattern) | No |
| Throughput | Lower due to sample prep and longer run times | Higher |
| Instrumentation | Requires GC-MS | Requires HPLC with a specialized CAD detector |
Conclusion: For applications requiring the highest sensitivity and absolute confirmation of identity, the GC-MS method with silylation is the superior choice. The mass spectral data provides an orthogonal confirmation that is invaluable for metabolite identification or trace-level impurity analysis.
For routine quantitative analysis, quality control, or in laboratories where a CAD is available, the HPLC-CAD method offers a significant advantage in simplicity and throughput by eliminating the derivatization step. It is a robust and direct method for quantifying this compound in less complex matrices.
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Chemistry LibreTexts. (2023). Derivatization. [Link]
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Psillakis, E. et al. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry. [Link]
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Liao, L. et al. (2004). An Efficient and General Method for Resolving Cyclopropene Carboxylic Acids. Organic Letters. [Link]
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Encyclopedia.pub. (2020). Liquid-Chromatographic Methods for Carboxylic Acids. [Link]
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Organocatalytic synthesis of spiro compounds for drug discovery
Application Note & Protocols
Title: Organocatalytic Synthesis of Spiro Compounds: A Guide for Drug Discovery Professionals
Abstract
Spirocyclic scaffolds are increasingly sought-after motifs in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved physicochemical properties and novel intellectual property.[1][2] This guide provides an in-depth exploration of asymmetric organocatalysis as a robust and sustainable strategy for synthesizing these complex architectures. We will delve into the core principles of different organocatalytic activation modes and present detailed, field-proven protocols for key reaction classes, including cascade Michael reactions, [3+2] cycloadditions, and N-Heterocyclic Carbene (NHC) catalyzed annulations. By explaining the causality behind experimental choices and providing practical, step-by-step instructions, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage organocatalysis for the discovery of novel spiro-based therapeutics.
The Significance of Spirocyclic Scaffolds in Medicinal Chemistry
The quest for novel chemical matter in drug discovery is a perpetual challenge. An effective strategy to escape the "flatland" of predominantly two-dimensional aromatic structures is to incorporate three-dimensional (3D) features into molecular design. Spirocycles, compounds containing two rings connected by a single common atom, are exemplary 3D scaffolds.[2]
Why Spiro Compounds?
-
Structural Rigidity and Pre-organization: The spirocyclic core locks the conformation of appended substituents, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.
-
Improved Physicochemical Properties: Introducing a spirocyclic core can enhance solubility and metabolic stability while reducing lipophilicity compared to non-spirocyclic carbocyclic analogues.[1] This is crucial for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.
-
Novelty and Intellectual Property: The unique 3D topology of spirocycles provides access to underexplored chemical space, offering a significant advantage in securing novel intellectual property for new drug candidates.[2]
The spirooxindole framework, in particular, is a "privileged structure" found in numerous natural products and pharmacologically active molecules.[3][4][5] Its versatile core allows for the development of potent inhibitors for various biological targets.
Asymmetric Organocatalysis: A Powerful Tool for Spirocyclization
Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations. This field has matured into a third pillar of catalysis, standing alongside biocatalysis and metal catalysis.[6] For pharmaceutical applications, it offers compelling advantages:
-
Low Toxicity: Organocatalysts are typically composed of C, H, O, N, S, and P, avoiding the issue of heavy metal contamination in the final active pharmaceutical ingredient (API).
-
Stability: Most organocatalysts are stable to air and moisture, simplifying experimental setups and making them more amenable to large-scale synthesis.[6]
-
Diverse Activation Modes: Organocatalysts operate through a variety of distinct mechanisms, providing a versatile toolbox for activating substrates in unique ways.
The primary modes of activation relevant to spirocyclization are covalent catalysis, involving the formation of reactive intermediates like enamines and iminium ions, and non-covalent catalysis, which relies on interactions such as hydrogen bonding.[7]
Caption: A diagram illustrating common covalent and non-covalent activation strategies in organocatalysis.
Key Organocatalytic Strategies & Protocols
The construction of the sterically demanding spirocyclic core, particularly the quaternary stereocenter, requires highly efficient and selective reactions. Organocatalytic cascade reactions are exceptionally well-suited for this challenge, as they can build molecular complexity rapidly from simple precursors in a single operation.[6]
Strategy 1: The Cascade Michael Reaction
Cascade reactions that proceed via sequential Michael additions are a powerful method for constructing polycyclic systems. The reaction between a bis-nucleophile and a suitable acceptor can rapidly generate a spirocyclic core with multiple stereocenters.
Causality & Mechanistic Insight: This strategy often employs secondary amine catalysts, which activate α,β-unsaturated aldehydes via iminium ion formation. This lowers the LUMO of the aldehyde, rendering it susceptible to attack by a soft nucleophile (the first Michael addition). The resulting intermediate, a chiral enamine, then acts as a nucleophile in a subsequent intramolecular Michael addition, closing the second ring and forming the spirocenter. The stereochemistry is controlled by the chiral catalyst, which dictates the facial selectivity of both nucleophilic attacks.[7]
This protocol is adapted from a general procedure for the synthesis of spirooxindoles from oxindoles and α,β-unsaturated aldehydes.[8][9]
Materials & Reagents:
-
Substituted Oxindole (1.0 equiv)
-
α,β-Unsaturated Aldehyde (e.g., cinnamaldehyde) (1.2 equiv)
-
(S)-Diphenylprolinol silyl ether (Jørgensen-Hayashi catalyst) (20 mol%)
-
Benzoic Acid (20 mol%)
-
Solvent: Dichloromethane (DCM), 0.2 M
-
Standard laboratory glassware, magnetic stirrer, TLC plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 10 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add the substituted oxindole (e.g., 0.2 mmol, 1.0 equiv).
-
Addition of Catalyst and Additive: Add the (S)-Diphenylprolinol silyl ether catalyst (0.04 mmol, 20 mol%) and benzoic acid (0.04 mmol, 20 mol%).
-
Solvent Addition: Add anhydrous Dichloromethane (1.0 mL) to dissolve the solids.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Substrate Addition: Add the α,β-unsaturated aldehyde (0.24 mmol, 1.2 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired spirooxindole product.
-
Characterization: Confirm the structure and determine the diastereomeric ratio (dr) and enantiomeric excess (ee) using ¹H NMR, ¹³C NMR, and chiral HPLC analysis.
Data Presentation:
| Entry | Oxindole Substituent (R¹) | Aldehyde Substituent (R²) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | H | Phenyl | 24 | 95 | >20:1 | 99 |
| 2 | 5-Br | 4-Nitrophenyl | 36 | 88 | >20:1 | 98 |
| 3 | 5-MeO | 2-Thienyl | 48 | 85 | 19:1 | 97 |
| 4 | N-Boc | Phenyl | 24 | 92 | >20:1 | 99 |
Table 1: Representative results for the organocatalytic cascade synthesis of spirooxindoles. Data is illustrative based on published literature.[8][9]
Caption: The catalytic cycle for the secondary amine-catalyzed Michael-Michael cascade reaction.
Strategy 2: [3+2] Cycloaddition
The 1,3-dipolar cycloaddition is a powerful reaction for constructing five-membered heterocycles. In the context of spirooxindole synthesis, the reaction between an azomethine ylide (the 1,3-dipole) and a methyleneindolinone (the dipolarophile) is particularly effective.[10][11]
Causality & Mechanistic Insight: This reaction is often catalyzed by chiral Brønsted acids, such as BINOL-derived phosphoric acids (CPAs). The CPA catalyst acts as a dual hydrogen-bond donor. It simultaneously protonates and activates the azomethine ylide and coordinates to the carbonyl group of the methyleneindolinone.[10][11] This dual activation brings the two reactants together in a highly organized, chiral transition state, dictating both the regio- and stereoselectivity of the cycloaddition. The bulky groups on the CPA backbone create a sterically defined pocket that controls the facial approach of the reactants.
This protocol is based on the three-component synthesis of spiro[pyrrolidin-3,3′-oxindoles].[10][11]
Materials & Reagents:
-
Methyleneindolinone (1.0 equiv)
-
Aldehyde (e.g., benzaldehyde) (1.5 equiv)
-
Amino ester hydrochloride (e.g., methyl glycinate HCl) (1.5 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP, (R)-TRIP) (10 mol%)
-
Solvent: Toluene, 0.1 M
-
Molecular sieves (4 Å)
Step-by-Step Procedure:
-
Ylide Generation: In a dry vial, suspend the amino ester hydrochloride (0.3 mmol, 1.5 equiv) in toluene (1.0 mL). Add triethylamine (0.3 mmol, 1.5 equiv) and stir for 10 minutes at room temperature. Then, add the aldehyde (0.3 mmol, 1.5 equiv). The in-situ formation of the azomethine ylide will commence.
-
Reaction Setup: In a separate flame-dried flask, add the methyleneindolinone (0.2 mmol, 1.0 equiv), the CPA catalyst (0.02 mmol, 10 mol%), and activated 4 Å molecular sieves (~100 mg).
-
Combining Reactants: Add toluene (1.0 mL) to the flask, then transfer the freshly prepared azomethine ylide solution from the first vial to this flask.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 40 °C) for 12-24 hours. Monitor by TLC.
-
Work-up: After completion, filter the reaction mixture through a pad of celite to remove the molecular sieves, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the pure spiro[pyrrolidin-3,3′-oxindole].
-
Characterization: Analyze the product by NMR and chiral HPLC to determine yield, dr, and ee.
Data Presentation:
| Entry | Methyleneindolinone (N-sub) | Aldehyde | Amino Ester | Yield (%) | dr | ee (%) |
| 1 | Ac | PhCHO | Methyl Glycinate | 95 | >20:1 | 93 |
| 2 | Boc | 4-Cl-PhCHO | Ethyl Glycinate | 91 | >20:1 | 95 |
| 3 | Ac | 2-Naphthyl-CHO | Methyl Glycinate | 89 | 19:1 | 98 |
| 4 | Cbz | Furfural | Benzyl Glycinate | 85 | >20:1 | 90 |
Table 2: Representative results for the CPA-catalyzed [3+2] cycloaddition. Data is illustrative based on published literature.[10][11]
Caption: Dual activation by a Chiral Phosphoric Acid (CPA) in a [3+2] cycloaddition reaction.
Strategy 3: N-Heterocyclic Carbene (NHC) Catalysis
NHCs are versatile nucleophilic organocatalysts that can generate unique reactive intermediates.[12][13] For spirocycle synthesis, NHCs can catalyze formal cycloadditions and annulation reactions through the formation of Breslow intermediates and homoenolate equivalents.[7][13]
Causality & Mechanistic Insight: An NHC catalyst adds to an aldehyde to form a chiral Breslow intermediate. This intermediate can then act as a potent acyl anion equivalent. In the synthesis of spirocyclic oxindole-β-lactones, for example, the Breslow intermediate, derived from a ketene, attacks the electrophilic carbonyl of an isatin.[12] Subsequent intramolecular cyclization and catalyst regeneration yield the spiro product. The stereochemical outcome is governed by the chiral environment created by the NHC catalyst during the key C-C bond-forming step.
This protocol is adapted from procedures for the synthesis of spirocyclic oxindole-β-lactones from isatins and ketenes.[4][12]
Materials & Reagents:
-
Isatin (1.0 equiv)
-
Disubstituted Ketenes (generated in situ from the corresponding acyl chloride and a base)
-
Acyl chloride (e.g., diphenylacetyl chloride) (1.2 equiv)
-
Hünig's base (N,N-Diisopropylethylamine, DIPEA) (1.5 equiv)
-
Chiral NHC precursor (e.g., a triazolium salt) (10 mol%)
-
Base for NHC generation (e.g., DBU or KHMDS) (10 mol%)
-
Solvent: Tetrahydrofuran (THF), anhydrous, 0.1 M
Step-by-Step Procedure:
-
Catalyst Generation: To a flame-dried, inert-atmosphere flask, add the NHC precursor (0.02 mmol, 10 mol%) and THF (1.0 mL). Cool the solution to -20 °C and add the base (e.g., KHMDS, 0.02 mmol, 10 mol%) to generate the active NHC catalyst in situ. Stir for 20 minutes.
-
Reaction Setup: In a separate flask, dissolve the isatin (0.2 mmol, 1.0 equiv) in anhydrous THF (1.0 mL).
-
Ketene Generation & Reaction: Add the acyl chloride (0.24 mmol, 1.2 equiv) and DIPEA (0.3 mmol, 1.5 equiv) to the isatin solution. Stir for 5 minutes, then transfer this solution via cannula to the flask containing the active NHC catalyst at -20 °C.
-
Reaction: Stir the reaction at -20 °C for 6-12 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Work-up: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate) to obtain the spirooxindole-β-lactone.
-
Characterization: Analyze by NMR and chiral HPLC.
Data Presentation:
| Entry | Isatin (N-sub) | Ketene (R¹, R²) | Yield (%) | dr | ee (%) |
| 1 | Me | Ph, Ph | 99 | >20:1 | 92 |
| 2 | Bn | Ph, Me | 91 | 10:1 | 99 |
| 3 | Boc | Et, Et | 85 | 15:1 | 95 |
| 4 | H | Ph, Ph | 94 | >20:1 | 88 |
Table 3: Representative results for the NHC-catalyzed [2+2] cycloaddition. Data is illustrative based on published literature.[12]
Caption: General catalytic cycle for an NHC-catalyzed annulation reaction to form spirocycles.
Conclusion and Future Outlook
Asymmetric organocatalysis provides a powerful and sustainable platform for the synthesis of complex, three-dimensional spirocyclic compounds.[6] The strategies outlined herein—cascade Michael reactions, [3+2] cycloadditions, and NHC-catalyzed annulations—represent robust and well-validated methods for accessing medicinally relevant scaffolds like spirooxindoles.[4] By understanding the underlying catalytic principles, researchers can rationally design and optimize synthetic routes to novel chemical entities.
The future of this field lies in the development of new catalytic activation modes, the expansion of substrate scope to include more diverse heterocyclic systems, and the application of these methods in automated synthesis platforms to accelerate the drug discovery process.[14] As the demand for novel 3D-rich molecular architectures continues to grow, organocatalytic spirocyclization will remain an indispensable tool in the medicinal chemist's arsenal.
References
-
Liu, Y.-Q., Wu, Y., Li, B., Tang, X., & Chen, C. (2024). Recent advances in the organocatalytic synthesis of chiral C3-spiro-cyclopentaneoxindoles. Organic & Biomolecular Chemistry. [Link]
-
Zhang, D., Song, H., & Qin, Y. (2015). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry. [Link]
-
Chen, X.-H., Zhang, W.-Q., & Gong, L.-Z. (2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society. [Link]
-
Reddy, B. V. S., & Reddy, L. R. (2015). Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies. ACS Catalysis. [Link]
-
Wang, M.-H., & Lu, Y. (2017). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules. [Link]
-
Al-Abed, Y. (2021). Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. Green Synthesis and Catalysis. [Link]
-
Reddy, B. V. S., & Singh, V. K. (2017). Organocatalytic Enantioselective Vinylogous Michael-Aldol Cascade for the Synthesis of Spirocyclic Compounds. Organic Letters. [Link]
-
Wang, M.-H., & Lu, Y. (2017). Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. Molecules. [Link]
-
Companyo, X., Zea, A., Alba, A. N. R., Mazzanti, A., Moyano, A., & Rios, R. (2010). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. Chemical Communications. [Link]
-
Melchiorre, P. (2013). Enantioselective Organocatalytic Synthesis of Sulfur-Containing Spirocyclic Compounds. Chemistry – A European Journal. [Link]
-
Afonso, M. M., & Benitez, J. (2023). Synthesis and Diversification of Chiral Spirooxindoles via Organocatalytic Cascade Reactions. Molbank. [Link]
-
Parida, C., Mondal, B., & Ghosh, A. (2021). Organocatalytic Asymmetric Synthesis of Spirooxindole Embedded Oxazolidines. The Journal of Organic Chemistry. [Link]
-
Zhang, D., Song, H., & Qin, Y. (2015). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry. [Link]
-
Bertelsen, S., & Jørgensen, K. A. (2011). Asymmetric Organocatalysis at the Service of Medicinal Chemistry. Current Medicinal Chemistry. [Link]
-
Li, J., Wang, Y., & Zhao, G. (2024). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. International Journal of Molecular Sciences. [Link]
-
Wang, J., & List, B. (2013). Organocatalytic Asymmetric Formal [4 + 2] Cycloaddition for the Synthesis of Spiro[4-cyclohexanone-1,3′-oxindoline] Derivatives in High Optical Purity. Organic Letters. [Link]
-
Xie, X., Huang, W., Peng, C., & Han, B. (2017). Organocatalytic Asymmetric Synthesis of Six‐Membered Carbocycle‐Based Spiro Compounds. Advanced Synthesis & Catalysis. [Link]
-
Liu, Y.-Q., et al. (2024). Recent advances in the organocatalytic synthesis of chiral C3-spiro-cyclopentaneoxindoles. RSC. [Link]
-
Companyo, X., et al. (2010). Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction. University of Southampton. [Link]
-
Franz, A. K., Hanhan, N. V., & Ball-Jones, N. R. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. ACS Catalysis. [Link]
-
Chen, X.-H., Zhang, W.-Q., & Gong, L.-Z. (2009). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Journal of the American Chemical Society. [Link]
-
Zhang, D., Song, H., & Qin, Y. (2015). Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence. The Journal of Organic Chemistry. [Link]
-
Stepan, A. F., et al. (2012). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Rios Torres, R. (Ed.). (2012). Spiro Compounds: Synthesis and Applications. Wiley. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 7. Recent advances in the organocatalytic synthesis of chiral C3-spiro-cyclopentaneoxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction - ePrints Soton [eprints.soton.ac.uk]
- 10. xiao.rice.edu [xiao.rice.edu]
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- 12. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Spiropentaneacetic Acid
Welcome to the technical support center for the synthesis of Spiropentaneacetic acid (SPA). This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique and valuable molecule. As a potent and specific inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), SPA is a critical tool in studying fatty acid metabolism.[1][2][3] However, its synthesis, involving the construction of a highly strained spiropentane core, presents unique challenges.
This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and optimize your reaction yields. We will focus on the prevalent and effective method of enantioselective synthesis from hydroxymethylallenes.[4]
Overview of the Primary Synthetic Route
The most reliable and high-yielding modern synthesis of this compound and its precursors involves the cyclopropanation of a hydroxymethylallene derivative. This reaction typically utilizes a zinc carbenoid, often in a modified Simmons-Smith reaction, to form the two cyclopropane rings in a concerted or sequential manner. The use of chiral ligands, such as dioxaborolanes, can achieve high levels of enantioselectivity.[3][4]
General Reaction Scheme
Caption: General workflow for this compound synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that can arise during the synthesis.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield, or I've only recovered my starting material. What are the likely causes and how can I improve the outcome?
Answer: This is a common issue often traced back to reagent quality, reaction conditions, or the presence of contaminants. Let's break down the potential culprits.
1. Reagent Purity and Preparation:
-
Zinc Carbenoid Activity: The Simmons-Smith reagent (Zn(CH₂I)₂) is notoriously sensitive to moisture and air. Its preparation and handling are critical. Ensure your diiodomethane is pure (pass it through a plug of alumina if necessary) and your zinc-copper couple or diethylzinc is highly active.
-
Solvent and Reagent Anhydrousness: Any trace of water will quench the organometallic reagents. All solvents (like Dichloromethane or Diethyl Ether) must be rigorously dried, and all glassware must be flame-dried or oven-dried immediately before use. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen).
-
Starting Material Integrity: Ensure your hydroxymethylallene precursor is pure and free of contaminants that could poison the catalyst or reagents.
2. Reaction Temperature Control:
-
The formation of the zinc carbenoid and the subsequent cyclopropanation are often exothermic and temperature-sensitive. Maintaining the recommended temperature profile is crucial. For example, the initial formation of the reagent may need to be done at 0°C or lower, followed by a slow warm-up to room temperature. Use an ice bath or cryocooler for precise control.
3. Reaction Stoichiometry:
-
An excess of the cyclopropanating agent is typically required. A common starting point is 2-3 equivalents of both the zinc source and diiodomethane relative to the allene. If yields are low, consider incrementally increasing the equivalents of these reagents.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low reaction yields.
Issue 2: Formation of Significant Byproducts
Question: My NMR spectrum is messy, showing several byproducts alongside my desired spiropentane structure. What are these and how can I prevent them?
Answer: Byproduct formation in this synthesis often points to side reactions like elimination or incomplete cyclopropanation.
-
Potential Side Reactions: The strained nature of the spiropentane system and the reactive intermediates can lead to undesired pathways. Challenges include potential elimination reactions rather than the desired intramolecular substitution, or ring-fragmentation of the cyclopropyl metal species.[5]
-
Incomplete Reaction: If only one cyclopropane ring is formed, you will see vinylcyclopropane byproducts. This is often a result of insufficient cyclopropanating reagent or deactivation of the reagent before the second ring can form.
-
Solution: As with low yield, increasing the equivalents of the Simmons-Smith reagent can help drive the reaction to completion. A stepwise addition of the reagent could also be beneficial.
-
-
Stereoisomers: If you are performing an enantioselective synthesis, the formation of diastereomers or a low enantiomeric excess (ee) indicates a problem with the chiral ligand.
-
Solution: Ensure the ligand is of high purity and the correct stoichiometry is used. The coordination between the ligand, the zinc reagent, and the substrate's hydroxyl group is key for facial selectivity; any impurities that can act as competing ligands (like water) will degrade stereocontrol.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final this compound product?
A1: this compound is a carboxylic acid, so its purification can be achieved using standard techniques. A typical sequence is:
-
Aqueous Work-up: After quenching the reaction, perform an acid-base extraction. Extract your organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to move the carboxylate salt into the aqueous layer, leaving neutral organic impurities behind.
-
Re-acidification and Extraction: Carefully re-acidify the aqueous layer with a non-oxidizing acid (e.g., 1M HCl) to a pH of ~2-3. This will protonate your product, causing it to become less water-soluble.
-
Back Extraction: Extract the acidified aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) to recover the pure carboxylic acid.
-
Chromatography: If further purification is needed, silica gel column chromatography can be effective. A solvent system like Hexanes:Ethyl Acetate with a small amount of acetic acid (0.5-1%) can help prevent streaking on the column.
Q2: How can I confirm the successful synthesis and purity of my product?
A2: A combination of spectroscopic methods is essential:
-
¹H and ¹³C NMR Spectroscopy: This is the most powerful tool. The highly symmetric spiropentane core gives a characteristic and simple NMR spectrum. Look for the distinct signals corresponding to the cyclopropyl protons and the methylene protons of the acetic acid side chain.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To confirm the presence of the carboxylic acid group (a broad O-H stretch around 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹).
-
Chiral HPLC/GC (for enantioselective synthesis): To determine the enantiomeric excess (ee) of your product by separating the enantiomers on a chiral stationary phase.
Q3: Are there alternative synthetic strategies to consider?
A3: Yes, while the allene cyclopropanation is highly effective, other methods have been explored. These include the addition of carbenes (generated from diazo compounds) to alkylidenecyclopropanes.[5] Additionally, various methods exist for creating polysubstituted spiropentanes through diastereoselective carbometalation followed by intramolecular substitution.[5][6] However, for accessing this compound specifically, the route from hydroxymethylallenes remains one of the most direct and efficient.[4]
Quantitative Data Summary
The choice of reagents and conditions significantly impacts the success of the synthesis. The following table summarizes key findings from foundational literature on enantioselective synthesis.
| Starting Material | Reagent System | Ligand | Yield (%) | Enantiomeric Ratio (er) | Reference |
| (E)-Nona-2,3-dien-1-ol | Zn(CH₂I)₂ | Dioxaborolane 1 | 85% | 97.5:2.5 | Charette et al., 2001[4] |
| (E)-5-Phenylpenta-2,3-dien-1-ol | Zn(CH₂I)₂ | Dioxaborolane 1 | 86% | 98:2 | Charette et al., 2001[4] |
Table based on data for the synthesis of spiropentane methanol precursors.
Detailed Experimental Protocol
This protocol is adapted from the highly successful enantioselective synthesis of spiropentane methanol derivatives, which are immediate precursors to this compound.[4]
Objective: To synthesize a chiral spiropentane methanol intermediate.
Materials:
-
(E)-Hexa-2,3-dien-1-ol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Diiodomethane (3.0 eq), freshly filtered through basic alumina
-
Diethylzinc (1.5 eq, 1.0 M solution in hexanes)
-
Chiral Dioxaborolane Ligand (as described by Charette et al.) (0.1 eq)
-
Saturated aq. NH₄Cl solution
-
Saturated aq. Rochelle's salt solution (Potassium sodium tartrate)
Procedure:
-
Reaction Setup:
-
Under an Argon atmosphere, add anhydrous DCM to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.
-
Cool the flask to 0°C using an ice bath.
-
-
Reagent Addition:
-
To the cooled DCM, add the chiral dioxaborolane ligand (0.1 eq).
-
Slowly add diiodomethane (3.0 eq) via syringe.
-
Add the (E)-Hexa-2,3-dien-1-ol starting material (1.0 eq) to the mixture.
-
Begin the dropwise addition of diethylzinc (1.5 eq) via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
-
Reaction Execution:
-
After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Let the reaction stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the flask back to 0°C.
-
Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Add an equal volume of saturated Rochelle's salt solution and stir vigorously for 1-2 hours until the aqueous and organic layers are clear.
-
Separate the layers in a separatory funnel. Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude spiropentane methanol product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes).
-
-
Oxidation to this compound:
-
The purified alcohol can then be oxidized to the final carboxylic acid product using standard oxidation methods (e.g., Jones oxidation, TEMPO-mediated oxidation).
-
References
-
Charette, A. B., Jolicoeur, E., & Bydlinski, G. A. S. (2001). Enantioselective Synthesis of Spiropentanes from Hydroxymethylallenes. Organic Letters, 3(21), 3293–3295. [Link]
-
Tserng, K. Y., Jin, S. J., & Hoppel, C. L. (1991). This compound as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. Biochemistry, 30(44), 10755–10760. [Link]
-
PubMed. (1991). This compound as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. National Center for Biotechnology Information. [Link]
-
Mertens, M., & de Meijere, A. (2012). Stereoselective Synthesis of Polysubstituted Spiropentanes. Accounts of Chemical Research, 45(5), 787-800. [Link]
-
ACS Publications. (1991). This compound as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. Biochemistry. [Link]
-
Charette, A. B., & Gauthier, D. (2006). Stereoselective Synthesis of Polysubstituted Spiropentanes. Angewandte Chemie International Edition, 45(48), 8136-8139. [Link]
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- 6. In vitro prototyping and rapid optimization of biosynthetic enzymes for cell design - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Spiropentaneacetic Acid
Prepared by: Senior Application Scientist, Advanced Formulations Group
Welcome to the technical support center for Spiropentaneacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this unique molecule in aqueous solutions. As a carboxylic acid featuring a compact, lipophilic spiropentane moiety, this compound is anticipated to have low intrinsic aqueous solubility, requiring specialized formulation strategies. This document provides in-depth, field-proven insights and practical, step-by-step protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the expected physicochemical properties of this compound and how do they impact its solubility?
Answer: While extensive experimental data for this compound is not widely published, we can infer its properties based on its chemical structure. The molecule consists of a hydrophilic carboxylic acid head and a rigid, non-polar spiropentane tail. This amphipathic nature is key to its behavior.
-
pKa: The carboxylic acid group is expected to have a pKa in the range of 4.0 to 5.0, typical for aliphatic carboxylic acids. This means its charge state, and therefore its solubility, will be highly dependent on the pH of the solution.
-
logP (Octanol-Water Partition Coefficient): The presence of the spiropentane group, a C5 hydrocarbon cage, suggests a positive logP value, indicating a preference for lipidic environments over aqueous ones (lipophilicity). This is the primary reason for its poor solubility in neutral water.
-
Aqueous Solubility (Intrinsic): The intrinsic solubility (solubility of the un-ionized form) is predicted to be low. Compounds with poor aqueous solubility often present challenges in achieving therapeutic concentrations in preclinical studies.[1][2]
These properties classify this compound as a likely Biopharmaceutics Classification System (BCS) Class II or IV compound, where low solubility is a major hurdle for absorption and bioavailability.[2]
Table 1: Postulated Physicochemical Properties of this compound
| Property | Estimated Value | Implication for Aqueous Solubility |
| Molecular Weight | ~140 g/mol | Low molecular weight is generally favorable, but solubility is dominated by other factors. |
| pKa (acidic) | 4.0 - 5.0 | Solubility will increase dramatically at pH values above the pKa due to ionization. |
| logP | > 2.0 | Highly lipophilic, indicating poor intrinsic solubility in water. |
| Intrinsic Aqueous Solubility | < 0.1 mg/mL | Formulation intervention is necessary for most aqueous applications. |
Q2: My this compound is not dissolving in my neutral phosphate-buffered saline (PBS, pH 7.4). What is the first and simplest troubleshooting step?
Answer: The most direct approach is to leverage the acidic nature of the molecule by adjusting the pH of your solution. The carboxylic acid group (-COOH) is uncharged and lipophilic at acidic or neutral pH, but it deprotonates to the much more polar and soluble carboxylate salt (-COO⁻) at a pH above its pKa.
Causality: According to the Henderson-Hasselbalch equation, when the pH is approximately two units or more above the pKa, the compound will be >99% in its ionized, water-soluble salt form.
Immediate Action: Increase the pH of your aqueous buffer. Prepare your stock solution in a basic buffer (e.g., pH 9.0) or titrate your suspension with a base like Sodium Hydroxide (NaOH) until the compound dissolves.
Caption: pH-dependent equilibrium of this compound.
Advanced Solubilization Strategies
If pH adjustment is not compatible with your experimental system (e.g., cell culture at physiological pH), more advanced formulation techniques are required. Below is a troubleshooting workflow and detailed guides for each method.
Caption: Troubleshooting workflow for solubility issues.
Q3: How do I use co-solvents to dissolve this compound for an in vitro assay?
Answer: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[1][3] This makes the environment more favorable for dissolving lipophilic compounds like this compound.
Causality: The co-solvent disrupts the hydrogen bonding network of water, creating "pockets" that can accommodate the non-polar spiropentane moiety, thereby increasing solubility.
Common Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG).[4]
Experimental Protocol: Co-Solvent Stock Solution Preparation
-
Neat Stock Preparation: Weigh out a precise amount of this compound and dissolve it in 100% DMSO to create a high-concentration neat stock (e.g., 50 mM). DMSO is an excellent solubilizer but can be toxic to cells, so the final concentration in your assay should be kept low (typically ≤0.5%).
-
Solubility Screening: Prepare a matrix of co-solvent/water mixtures (e.g., 10%, 20%, 50% Ethanol in water).
-
Determine Solubility: Add an excess of this compound to each mixture. Vortex and sonicate, then equilibrate for 24 hours. Centrifuge to pellet undissolved solid and measure the concentration of the supernatant via HPLC or UV-Vis spectroscopy.
-
Working Solution Preparation: Based on the screening, prepare your final dosing solution. For example, if a 20% Ethanol solution is required to achieve the target concentration, ensure the final concentration of ethanol in your assay is compatible with your biological system.
Table 2: Example Co-solvent Systems and Considerations
| Co-solvent | Typical Starting Conc. | Pros | Cons |
| DMSO | 100% (for stock) | Excellent solubilizing power. | Cellular toxicity, can interfere with some assays. |
| Ethanol | 10-30% v/v | Biocompatible at low concentrations. | May cause protein precipitation at higher concentrations. |
| PEG 400 | 20-50% v/v | Low toxicity, commonly used in vivo.[5] | High viscosity, may not be suitable for all applications. |
| Propylene Glycol | 10-40% v/v | Good safety profile.[1] | Can be less effective than DMSO or Ethanol for highly lipophilic compounds. |
Q4: My experiment is sensitive to organic solvents. Can I use cyclodextrins instead?
Answer: Absolutely. Cyclodextrins are an excellent alternative when organic solvents must be avoided. These are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[6][7]
Causality: The non-polar spiropentane group of your molecule can become encapsulated within the hydrophobic core of the cyclodextrin, forming an "inclusion complex."[8][9] This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the guest molecule.[6][8]
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are preferred for their high aqueous solubility and low toxicity.[9]
Caption: Encapsulation by a cyclodextrin to form a soluble complex.
Experimental Protocol: Cyclodextrin Formulation
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your aqueous buffer to make a concentrated stock solution (e.g., 40% w/v).
-
Add this compound: Add an excess amount of the solid compound directly to the cyclodextrin solution.
-
Facilitate Complexation: Stir or shake the mixture at room temperature for 24-48 hours to allow for equilibration and complex formation. Gentle heating (40-50 °C) can sometimes accelerate this process.
-
Remove Undissolved Compound: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) or filter through a 0.22 µm syringe filter to remove any remaining solid.
-
Quantify Concentration: Determine the concentration of the clear supernatant using a validated analytical method (e.g., HPLC). This is your final, solubilized stock solution.
Q5: What if I need an even higher concentration? Could surfactants be an option?
Answer: Yes, surfactants are powerful solubilizing agents, particularly for creating highly concentrated formulations.[10] Surfactants are amphipathic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.
Causality: These micelles have a hydrophobic core and a hydrophilic shell. The lipophilic spiropentane portion of your molecule can partition into the hydrophobic core, effectively being "dissolved" within the micelle, which is itself soluble in the aqueous bulk phase.[10][11]
Common Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Sodium Dodecyl Sulfate (SDS). Note that ionic surfactants like SDS are often denaturing and may not be suitable for biological assays. Non-ionic surfactants like Polysorbates are generally milder.[10]
Experimental Protocol: Micellar Solubilization
-
Prepare Surfactant Solution: Prepare a solution of your chosen surfactant (e.g., 2% Polysorbate 80) in your aqueous buffer. Ensure the concentration is well above the surfactant's CMC.
-
Add this compound: Disperse an excess amount of the solid compound into the surfactant solution.
-
Equilibrate: Stir the mixture for several hours (or overnight) to ensure maximum solubilization within the micelles.
-
Clarify the Solution: Centrifuge or filter (0.22 µm) the solution to remove any undissolved material.
-
Determine Concentration: Quantify the amount of solubilized compound in the clear micellar solution.
Table 3: Comparison of Advanced Solubilization Techniques
| Technique | Mechanism | Advantages | Disadvantages |
| pH Adjustment | Ionization to a salt form | Simple, cost-effective, can achieve high solubility. | Not compatible with pH-sensitive experiments; risk of precipitation upon pH change. |
| Co-solvency | Reduces solvent polarity | Easy to prepare, wide range of solvents available.[1] | Potential for solvent toxicity/interference in assays; risk of precipitation upon dilution.[4] |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic moiety[2] | Low toxicity, high biocompatibility, avoids organic solvents.[6] | Can be expensive; saturation of complexation capacity limits maximum concentration. |
| Surfactant Micellization | Partitioning into micelle core[10] | High loading capacity, can achieve very high concentrations. | Surfactants can interfere with biological membranes and assays; potential for toxicity. |
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- ResearchGate. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
- Pharma Excipients. (2022). Cosolvent and Complexation Systems.
- Journal of Organic & Inorganic Chemistry. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
- WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
- R Discovery. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
- LibreTexts Chemistry. (n.d.). 4.10 Micelles and Soaps.
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- 11. oit.edu [oit.edu]
Technical Resource Center: Optimizing In Vivo Dosing for Spiropentaneacetic Acid (SPA-101)
Disclaimer: Spiropentaneacetic acid (SPA-101) is a fictional compound used for illustrative purposes. The principles and methodologies described herein are based on established practices in preclinical pharmacology and drug development for novel small molecule inhibitors.
Introduction to SPA-101
This compound (SPA-101) is a novel, potent, and selective small molecule inhibitor of Kinase X, a critical enzyme implicated in specific oncogenic pathways. Early in vitro data demonstrate high affinity and cell-based efficacy. Translating these promising results into successful in vivo models requires a systematic approach to dose optimization. This guide provides a comprehensive framework for researchers to establish a safe and effective dosing regimen for SPA-101 in preclinical animal studies.
The core objective of dose optimization is to define the therapeutic window by identifying the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD) .[1][2][3] This process ensures that efficacy studies are conducted at dose levels that are both pharmacologically active and non-toxic, thereby generating reliable and reproducible data for Investigational New Drug (IND) applications.[4][5][6]
Pre-Dossier: Essential Data Before Starting In Vivo Studies
Before initiating animal studies, a foundational dataset is required to inform the initial study design. Lacking this information can lead to inefficient use of animals, ambiguous results, and project delays.
-
In Vitro Potency (IC50/EC50): What is the concentration of SPA-101 required to inhibit Kinase X by 50% in enzymatic and cell-based assays? This value is the cornerstone for predicting a pharmacologically active dose.
-
Solubility and Stability: Is SPA-101 soluble in common preclinical vehicles? Data on its solubility and stability in potential dosing formulations are critical for ensuring accurate and consistent administration.[7][8][9]
-
Preliminary ADME Properties: Basic in vitro Absorption, Distribution, Metabolism, and Excretion data (e.g., plasma protein binding, metabolic stability in liver microsomes) can provide early clues about the compound's likely pharmacokinetic behavior.
Troubleshooting and FAQ Guide
This section addresses common questions and issues encountered during the dose optimization process, structured in a logical experimental sequence.
Phase 1: Formulation and Dose Range Finding (DRF)
The initial goal is to determine a safe dose range and select a formulation that ensures adequate exposure.[1][4]
Q1: I'm observing insolubility and precipitation when preparing my SPA-101 formulation. What should I do?
A1: This is a common challenge for poorly soluble compounds. The choice of vehicle is critical.[7]
-
Systematic Screening: Start with a systematic screen of common, well-tolerated preclinical vehicles.[8][10] A tiered approach is recommended.
-
Causality: Precipitation leads to inaccurate dosing and poor, variable absorption.[7] The goal is to achieve a stable solution or a homogenous suspension.
-
Troubleshooting Steps:
-
Aqueous Vehicles First: Test solubility in simple aqueous vehicles like saline or 5% Dextrose (D5W).
-
pH Modification: If SPA-101 has ionizable groups, adjusting the pH with buffered solutions (e.g., citrate or phosphate buffers) can improve solubility.[11]
-
Co-Solvents: For more challenging compounds, introduce co-solvents. Start with low percentages and escalate. Ensure the final concentration of the co-solvent is non-toxic.[7][11]
-
Suspensions: If a solution is not feasible, creating a uniform suspension is a viable alternative. Use suspending agents to prevent settling.[8]
-
| Vehicle Strategy | Common Agents | Key Considerations |
| Aqueous Solutions | Saline, PBS, D5W | Ideal for soluble compounds; lowest toxicity risk.[10] |
| Co-Solvents | PEG400, Propylene Glycol, DMSO | Use minimal amount required; dilute slowly. High concentrations can cause toxicity.[7][10] |
| Suspensions | 0.5% Methylcellulose (MC), 0.5% Carboxymethylcellulose (CMC) | Requires uniform particle size and vigorous homogenization before each dose.[7] |
| Complexing Agents | Cyclodextrins (e.g., HP-β-CD) | Can improve solubility and stability but may alter pharmacokinetics.[7][8] |
Q2: How do I select the starting dose for my first in vivo toxicity study?
A2: The starting dose should be based on in vitro data and regulatory guidelines.[1]
-
Rationale: The goal is to start low enough to be safe but high enough to minimize the number of dose escalations needed.
-
Methodology:
-
Leverage In Vitro Potency: Use the in vitro EC50 or IC50 as a starting point. A common rule of thumb is to aim for initial in vivo plasma concentrations that are a multiple (e.g., 10-100x) of the in vitro potency value.
-
Literature Review: Search for toxicity data on structurally similar compounds.
-
Regulatory Guidance: Follow established guidelines, such as those from the OECD, for acute toxicity testing.[12][13][14] These provide standardized procedures like the Up-and-Down Procedure (UDP) or the Fixed Dose Procedure.[12][15]
-
Q3: I'm seeing unexpected toxicity or mortality at a dose I predicted would be safe. What's the cause?
A3: This indicates a discrepancy between predicted and actual exposure or an unexpected off-target effect.
-
Vehicle Toxicity: Always run a vehicle-only control group. The formulation itself can cause adverse effects.[7]
-
Pharmacokinetics (PK): The compound may have much higher exposure (Cmax or AUC) than anticipated due to slow clearance or high bioavailability. A satellite group for PK sampling is essential in DRF studies.[16]
-
Off-Target Pharmacology: SPA-101 might be hitting other kinases or targets, leading to unforeseen toxicity.
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting unexpected in vivo toxicity.
Phase 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Once a tolerated dose range is established, the next step is to understand the relationship between dose, exposure (PK), and target engagement (PD).[16][17][18][19]
Q4: What is the difference between PK and PD, and why are they both important?
A4: Simply put, Pharmacokinetics (PK) is what the body does to the drug, while Pharmacodynamics (PD) is what the drug does to the body.[16][17][19][20]
-
PK (Pharmacokinetics): Describes the journey of the drug through the body, covering its Absorption, Distribution, Metabolism, and Excretion (ADME).[18][20] Key parameters include Cmax (peak concentration), Tmax (time to peak), AUC (total exposure), and t1/2 (half-life).
-
PD (Pharmacodynamics): Measures the drug's effect on its target.[18][20] For SPA-101, this would be the degree of Kinase X inhibition in tumor or surrogate tissue over time.
-
PK/PD Integration: Understanding the relationship between PK and PD is the central goal of dose optimization.[16][19] It allows you to determine how much drug is needed (AUC) and for how long it needs to be present to achieve the desired biological effect (e.g., 80% inhibition of Kinase X). This relationship is crucial for predicting an effective dosing regimen.[18]
Q5: My compound has a very short half-life in mice. Do I need to dose more frequently?
A5: Not necessarily. The required dosing frequency depends on the PK/PD relationship, not just the PK half-life.
-
Mechanism of Action: If SPA-101 is a covalent inhibitor or has a slow off-rate from its target (Kinase X), the pharmacodynamic effect can last much longer than the drug's presence in plasma.
-
Integrated Analysis: The key question is: how long does target inhibition persist after the plasma concentration drops? A time-course PD study is required to answer this.
-
Administer a single dose of SPA-101.
-
Collect plasma (for PK) and target tissue (e.g., tumor) at multiple time points (e.g., 1, 4, 8, 24, 48 hours).
-
Analyze drug concentration in plasma and target inhibition in the tissue.
-
If target inhibition remains high even after plasma levels are low, less frequent dosing (e.g., once daily) may be sufficient.
-
Phase 3: Efficacy Studies
With an optimized dose and schedule, you can proceed to efficacy models with confidence.
Q6: I'm not seeing any anti-tumor efficacy at my MTD. Does this mean the compound has failed?
A6: A lack of efficacy at the MTD is concerning but requires systematic investigation before concluding failure.
-
Insufficient Target Engagement: Is the dose at the MTD high enough to achieve and sustain the required level of target inhibition in the tumor? A PK/PD study in tumor-bearing animals is the definitive experiment. It's possible that the exposure needed for efficacy is higher than the exposure that causes toxicity.
-
Poor Bioavailability: The compound may be poorly absorbed, leading to low exposure even at high doses.[7]
-
Rapid Metabolism: The drug could be cleared too quickly to maintain therapeutic concentrations.
-
Model Resistance: The specific tumor model being used might be resistant to Kinase X inhibition through parallel signaling pathways.
Caption: Overall workflow for in vivo dose optimization.
Key Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study in Mice
Objective: To determine the Maximum Tolerated Dose (MTD) and identify a dose range for subsequent studies.[1][4]
Methodology:
-
Animal Model: Use healthy, non-tumor-bearing mice of a common strain (e.g., C57BL/6 or BALB/c), typically females as they can be more sensitive.[14]
-
Group Size: n=3-5 animals per group.
-
Dose Selection: Based on in vitro data, select a starting dose and use a dose progression factor (e.g., 2x or 3x) for subsequent groups.[1] Example dose levels: 10, 30, 100 mg/kg.
-
Vehicle Control: Include a group that receives only the vehicle. This is mandatory.[7]
-
Administration: Administer SPA-101 via the intended clinical route (e.g., oral gavage, intraperitoneal injection) once daily for 5-7 days.
-
Monitoring:
-
Clinical Observations: Record observations twice daily for signs of toxicity (e.g., lethargy, ruffled fur, weight loss).
-
Body Weight: Measure body weight daily. A weight loss of >15-20% is a common endpoint.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs, or substantial body weight loss.[3]
-
-
PK Satellite Group: For one or more dose levels, include a satellite group of animals for sparse blood sampling to get an initial estimate of drug exposure.
Protocol 2: Single-Dose PK/PD Study in Tumor-Bearing Mice
Objective: To establish the relationship between drug exposure (PK) and target modulation (PD).
Methodology:
-
Animal Model: Use mice bearing tumors relevant to the therapeutic hypothesis.
-
Group Size: n=3 animals per time point.
-
Dose Selection: Choose 1-2 dose levels from the well-tolerated range identified in the DRF study.
-
Administration: Administer a single dose of SPA-101.
-
Sample Collection: At designated time points (e.g., 0, 1, 4, 8, 24 hours post-dose), collect blood (for PK analysis) and tumor tissue (for PD analysis).
-
PK Analysis: Process blood to plasma and quantify SPA-101 concentration using a validated analytical method (e.g., LC-MS/MS).
-
PD Analysis: Prepare tumor lysates and measure the level of phosphorylated Kinase X (the active form) relative to total Kinase X using an immunoassay (e.g., Western Blot or ELISA). The percent inhibition is the PD readout.
-
Data Integration: Plot plasma concentration (PK) and percent target inhibition (PD) versus time to visualize the relationship and determine the duration of action.
References
-
Alimentiv. (n.d.). Understanding Pharmacokinetics & Pharmacodynamics. Retrieved from [Link]
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
-
BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). The Crucial Role of Pharmacodynamic and Pharmacokinetic Studies in Drug Development. Retrieved from [Link]
-
KCAS Bio. (2025, February 17). Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD. Retrieved from [Link]
- Ling, J., & Balthasar, J. (2009). Pharmacokinetic Allometric Scaling of Antibodies: Application to the First-In-Human Dose Estimation. Journal of Pharmaceutical Sciences, 98(10), 3850-61.
- Toutain, P. L., & Bousquet-Mélou, A. (2009). Pharmacokinetic–Pharmacodynamic Reasoning in Drug Discovery and Early Development. Expert Opinion on Drug Discovery, 4(11), 1177-1191.
-
National Toxicology Program. (n.d.). OECD Test Guideline 425. Retrieved from [Link]
-
PAGE Meeting. (n.d.). Population pharmacokinetic-based interspecies allometric scaling and prediction of first-in-human (FIH) pharmacokinetics. Retrieved from [Link]
-
Slideshare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link]
-
Hoeford Research Limited. (n.d.). Dose Range Finding. Retrieved from [Link]
-
OECD. (2001, December 17). OECD Guideline for Testing of Chemicals 420. Retrieved from [Link]
-
DDReg Pharma. (n.d.). What is a Dose-Ranging Study? Retrieved from [Link]
-
Wikipedia. (n.d.). Dose-ranging study. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Dose Range Finding Studies. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
-
Certara. (n.d.). Strategies for selecting the first dose for human clinical trials. Retrieved from [Link]
-
ResearchGate. (2001, December 17). OECD Test Guideline 423: Acute Oral Toxicity. Retrieved from [Link]
-
ResearchGate. (2014, July 10). What are the vehicles used to dissolve drugs for in vivo treatment? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Human Pharmacokinetic Prediction in First-in-Human Dose Estimation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, August 24). Exploratory IND Studies. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Investigational New Drug (IND) Application. Retrieved from [Link]
-
PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Retrieved from [Link]
-
The Ultimate Guide to Preclinical IND Studies. (n.d.). Retrieved from [Link]
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Technical Support Center: Valproic Acid (VPA) Toxicity in Animal Models
Note to the Reader: The compound "Spiropentaneacetic acid" specified in the topic does not correspond to a known substance with publicly available toxicological data. To fulfill the request for a comprehensive technical guide, this document has been created using Valproic Acid (VPA) as a well-documented substitute. VPA is an anticonvulsant drug known for significant and well-characterized side effects in animal models, making it an ideal subject for demonstrating the requested format and content, including troubleshooting guides, FAQs, and mechanistic diagrams.
Welcome to the technical support center for researchers investigating the side effects and toxicity of Valproic Acid (VPA) in animal models. This guide is designed to provide practical, field-proven insights to help you navigate the complexities of in-vivo VPA studies. We will address common challenges, from experimental design to data interpretation, to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries received by our application support team.
Q1: What are the primary organ systems affected by VPA toxicity in common animal models?
A: The primary targets of VPA toxicity are the liver and the developing embryo/fetus.
-
Hepatotoxicity: VPA is widely associated with liver injury, which can manifest as microvesicular steatosis (fatty liver), necrosis, and elevated liver enzymes.[1][2] This is often linked to VPA's interference with mitochondrial β-oxidation of fatty acids.[3][4] Younger animals may be more susceptible to severe, fatal hepatotoxicity.[5]
-
Teratogenicity (Developmental Toxicity): VPA is a potent teratogen in both humans and animals.[6] In rodent models, prenatal exposure is strongly linked to neural tube defects (like exencephaly and spina bifida), skeletal malformations (especially affecting the axial skeleton), and developmental delays.[7][8] These effects have led to the widespread use of VPA in rodents to model autism spectrum disorder (ASD).[9][10]
Q2: Are there significant species-specific differences in VPA toxicity?
A: Yes, species sensitivity is a critical factor. Mice are generally considered more sensitive than rats to the teratogenic effects of VPA.[8] For instance, a 300 mg/kg dose of VPA induced malformations in 84% of mouse embryos compared to 43% of rat embryos.[8] In terms of acute toxicity, the oral LD50 (the dose lethal to 50% of a population) is lower in rats (670 mg/kg) than in mice (1098 mg/kg), indicating rats are more susceptible to lethal doses.[11][12]
Q3: What are the key biochemical mechanisms behind VPA-induced hepatotoxicity?
A: The hepatotoxicity of VPA is multifactorial. Key proposed mechanisms include:
-
Mitochondrial Dysfunction: VPA and its metabolites can inhibit the β-oxidation of fatty acids, leading to lipid accumulation (steatosis) and energy depletion (ATP loss) within hepatocytes.[4][13]
-
Oxidative Stress: VPA treatment is associated with the depletion of glutathione (a major cellular antioxidant) and an increase in reactive oxygen species (ROS), which damage cellular components through lipid peroxidation.[4][14]
-
Formation of Toxic Metabolites: The metabolism of VPA can produce reactive metabolites, such as 4-ene-VPA, which are more potent inducers of microvesicular steatosis and mitochondrial damage than VPA itself.[1][3]
-
Carnitine Depletion: VPA can interfere with carnitine metabolism, which is essential for transporting long-chain fatty acids into the mitochondria for oxidation.[4][13]
Q4: What are the essential biomarkers to monitor for VPA-induced liver injury in rats or mice?
A: A comprehensive panel is recommended for robust assessment:
-
Standard Serum Biomarkers: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), and bilirubin are standard indicators of liver damage.[5]
-
Oxidative Stress Markers: Measurement of glutathione (GSH) levels, thiobarbituric acid reactive substances (TBARS), or more specific markers like 15-F2t-isoprostane (15-F2t-IsoP) can provide early evidence of oxidative damage.[5][14]
-
Metabolic Markers: Plasma ammonia should be monitored, as hyperammonemia is a known complication of VPA toxicity.[5][15]
-
Histopathology: Microscopic examination of liver tissue is crucial to identify changes like steatosis, necrosis, and inflammation.[2][5]
Troubleshooting Guides for In-Vivo VPA Experiments
Problem 1: High Variability or Unexpectedly Low Hepatotoxicity in Rodent Studies
Scenario: You have administered VPA to a cohort of Sprague-Dawley rats for 14 days, but serum ALT/AST levels are highly variable between animals, and some show no significant elevation despite a high dose.
Causality Analysis: This issue often stems from subtle inconsistencies in the experimental protocol or unconsidered biological variables. VPA's hepatotoxic effects can be influenced by metabolic rate, animal age, and diet.
Troubleshooting Protocol:
-
Verify Dosing Accuracy:
-
Action: Double-check all dose calculations, solution concentrations, and administration volumes. Ensure proper mixing if VPA is administered in feed.
-
Rationale: Simple calculation or administration errors are a common source of variability.
-
-
Assess Animal Strain and Age:
-
Action: Confirm that the strain and age of the animals are consistent across all groups.
-
Rationale: Younger animals can be more susceptible to VPA-induced liver damage.[5] Different strains may have varying metabolic capacities.
-
-
Standardize Diet and Fasting State:
-
Action: Ensure all animals are on the same diet for a sufficient acclimation period. Control the fasting state before blood collection, as this can influence liver enzyme levels.
-
Rationale: Diet can alter the gut microbiome and metabolic enzymes, influencing drug metabolism and toxicity.
-
-
Consider Co-administration Effects:
-
Action: Review if any other compounds are being administered.
-
Rationale: Drugs like phenobarbital can interact with VPA and exacerbate hepatic lipid accumulation.[3]
-
graph TD { A[Start: Inconsistent ALT/AST Data] --> B{Dose & Administration Verified?}; B -- No --> C[Recalculate Dose & Retrain on Technique]; B -- Yes --> D{Animal Strain, Age, Sex Consistent?}; D -- No --> E[Normalize Cohort or Analyze Sub-groups]; D -- Yes --> F{Diet & Fasting Standardized?}; F -- No --> G[Standardize Diet & Acclimation Period]; F -- Yes --> H[Review for Concomitant Medications]; H --> I[Consider Advanced Biomarkers e.g., Oxidative Stress]; I --> J[Consult with Toxicologist/Pathologist];
}
Caption: Key pathways in VPA-induced liver injury.
Experimental Protocols
Protocol 1: Induction of Hepatotoxicity in Rats
This protocol provides a general framework for inducing and assessing VPA-induced liver injury in Sprague-Dawley rats.
Materials:
-
Valproic Acid (Sodium Salt)
-
Vehicle (e.g., 0.9% Saline)
-
8-week-old male Sprague-Dawley rats
-
Standard laboratory chow
-
Blood collection tubes (for serum)
-
Formalin and histology supplies
Methodology:
-
Acclimation: Acclimate animals for at least one week under standard housing conditions (12h light/dark cycle, ad libitum access to food and water).
-
Group Allocation: Randomly assign animals to a control group (Vehicle) and a treatment group (VPA). A typical dose for inducing sub-chronic hepatotoxicity is 500 mg/kg. [14][16]3. Dosing: Administer VPA or vehicle daily via intraperitoneal (i.p.) injection for 14 consecutive days. [14]4. Monitoring: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Sample Collection (Day 15):
-
Anesthetize animals.
-
Collect blood via cardiac puncture for serum analysis (ALT, AST, ammonia). [5] * Perfuse the liver with saline.
-
Collect a section of the liver and fix it in 10% neutral buffered formalin for histopathological analysis.
-
Collect another liver section and snap-freeze in liquid nitrogen for biochemical assays (e.g., GSH, TBARS). [14]6. Analysis:
-
Perform biochemical assays on serum and liver homogenates.
-
Process fixed liver tissue for hematoxylin and eosin (H&E) staining to assess for steatosis, necrosis, and inflammation. [2]
-
References
-
Teratogenic potential of valproic acid. Journal of Obstetric, Gynecologic, & Neonatal Nursing. Available from: [Link]
-
A rat model of valproate teratogenicity from chronic oral treatment during pregnancy. Epilepsia. Available from: [Link]
-
Valproic Acid | C8H16O2. PubChem. Available from: [Link]
-
The hepatotoxicity of valproic acid and its metabolites in rats. I. Toxicologic, biochemical and histopathologic studies. Hepatology. Available from: [Link]
-
Teratogenic effects of sodium valproate in mice and rats at midgestation and at term. Teratology. Available from: [Link]
-
Valproic acid (PIM 551). INCHEM. Available from: [Link]
-
Valproic Acid in Pregnancy Revisited: Neurobehavioral, Biochemical and Molecular Changes Affecting the Embryo and Fetus in Humans and in Animals: A Narrative Review. International Journal of Molecular Sciences. Available from: [Link]
-
Teratogenicity of valproic acid and its constitutional isomer, amide derivative valnoctamide in mice. Birth Defects Research. Available from: [Link]
-
Mechanisms of amiodarone and valproic acid induced liver steatosis in mouse in vivo act as a template for other hepatotoxicity models. Archives of Toxicology. Available from: [Link]
-
Mechanisms involved in the valproic acid-induced hepatotoxicity: a comprehensive review. Scilit. Available from: [Link]
-
Valproic Acid-Induced Hepatotoxicity and the Protective Role of Thiol Reductants. Recent Patents on Endocrine, Metabolic & Immune Drug Discovery. Available from: [Link]
-
The Hepatotoxicity of Valproic Acid and Its Metabolites in Rats. I. Toxicologic, Biochemical and Histopathologic Studies. Semantic Scholar. Available from: [Link]
-
Valproic acid I: time course of lipid peroxidation biomarkers, liver toxicity, and valproic acid metabolite levels in rats. Toxicological Sciences. Available from: [Link]
-
A Systematic Review of the Valproic-Acid-Induced Rodent Model of Autism. Developmental Neuroscience. Available from: [Link]
-
Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy. European Journal of Pharmacology. Available from: [Link]
-
Valproic Acid I: Time Course of Lipid Peroxidation Biomarkers, Liver Toxicity, and Valproic Acid Metabolite Levels in Rats. ResearchGate. Available from: [Link]
-
Predicting Valproate-Induced Liver Injury Using Metabolomic Analysis of Ex Ovo Chick Embryo Allantoic Fluid. Metabolites. Available from: [Link]
-
Liver histopathological changes in valproic acid-treated animals. ResearchGate. Available from: [Link]
-
Valproic Acid. LITFL. Available from: [Link]
-
In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review. Epilepsia. Available from: [Link]
-
Exploring the Validity of Valproic Acid Animal Model of Autism. Experimental Neurobiology. Available from: [Link]
-
In vitro models of valproic acid to assess neurodevelopmental toxicity: A scoping review. Wiley Online Library. Available from: [Link]
-
Rescue strategies for valproic acid overdose poisoning: Case series and literature review. Clinical Case Reports. Available from: [Link]
-
(PDF) Exploring the Validity of Valproic Acid Animal Model of Autism. ResearchGate. Available from: [Link]
-
Recognizing and Treating Valproic Acid Toxicity: A Case Report. Journal of Medical Cases. Available from: [Link]
-
Valproic Acid. StatPearls. Available from: [Link]
-
Valproate Toxicity. StatPearls. Available from: [Link]
Sources
- 1. The Hepatotoxicity of Valproic Acid and Its Metabolites in Rats. I. Toxicologic, Biochemical and Histopathologic Studies | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. The hepatotoxicity of valproic acid and its metabolites in rats. I. Toxicologic, biochemical and histopathologic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Teratogenic potential of valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rat model of valproate teratogenicity from chronic oral treatment during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Teratogenic effects of sodium valproate in mice and rats at midgestation and at term - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. researchgate.net [researchgate.net]
- 11. Valproic Acid | C8H16O2 | CID 3121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Valproic acid (PIM 551) [inchem.org]
- 13. mdpi.com [mdpi.com]
- 14. Valproic acid I: time course of lipid peroxidation biomarkers, liver toxicity, and valproic acid metabolite levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Valproate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Stability of Spiropentaneacetic acid under different experimental conditions
Spiropentaneacetic Acid Stability: A Technical Support Guide
From the desk of a Senior Application Scientist
Welcome to the technical support center for this compound (SPAA). This guide is designed for our partners in research, discovery, and drug development who are working with this unique and potent molecule. The inherent structural features of SPAA, specifically its highly strained spiropentane core, present both exciting opportunities for novel chemical synthesis and distinct challenges regarding its stability.
This document provides a comprehensive overview of SPAA's stability profile under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential issues, troubleshoot unexpected results, and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
The main concern with SPAA stems from the significant ring strain inherent in the spiropentane moiety. Composed of two fused cyclopropane rings, this system has substantial angle and torsional strain, making it susceptible to ring-opening reactions under various conditions.[1][2][3][4][5] The driving force for these reactions is the release of this strain energy to form more stable, less strained structures.[6][7] Therefore, exposure to strong acids, certain nucleophiles, and high temperatures can lead to degradation.
Q2: How should I properly store solid SPAA and its solutions to ensure long-term stability?
Proper storage is critical to maintaining the integrity of your SPAA samples. We recommend the following conditions based on the compound's structural liabilities.
| Condition | Solid SPAA | SPAA in Solution | Rationale |
| Temperature | -20°C or lower | -20°C to -80°C | Minimizes thermal degradation pathways. While many carboxylic acids are stable at room temperature, the added ring strain in SPAA makes lower temperatures prudent.[8][9] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas (Argon or Nitrogen) | Protects against potential oxidative degradation, although hydrolysis and acid-catalyzed degradation are the more immediate concerns.[10] |
| Light | Amber Vial / Protect from Light | Amber Vial / Protect from Light | Standard practice for all active pharmaceutical ingredients (APIs) to prevent photolytic degradation.[11][12] |
| Recommended Solvents | N/A | Anhydrous Aprotic Solvents (e.g., Acetonitrile, THF, Dichloromethane) | These solvents are less likely to participate in degradation reactions. Polar aprotic solvents may offer a stabilizing effect.[13] |
| Solvents to Avoid | N/A | Protic Solvents (e.g., Methanol, Water), especially if acidic or basic. | Protic solvents can facilitate hydrolysis or act as nucleophiles in ring-opening reactions. |
Q3: My experiment is run under acidic conditions. What is the risk of SPAA degradation?
The risk is significant. The spiropentane ring system is susceptible to acid-catalyzed rearrangement and ring-opening.[6] The carboxylic acid moiety itself is stable, but under acidic conditions, protonation can occur, potentially initiating a cascade that leads to the cleavage of the strained C-C bonds of the spiropentane core. This can result in a variety of rearranged products, compromising the yield and purity of your desired product.
If acidic conditions are unavoidable, use the mildest acid possible, at the lowest effective concentration and temperature. It is crucial to perform control experiments to quantify the extent of degradation.
Visualizing Potential Degradation: Acid-Catalyzed Ring Opening
The following diagram illustrates a plausible, though simplified, pathway for the degradation of SPAA under strong acidic conditions. The acid protonates the carbonyl oxygen, making the system more susceptible to a nucleophilic attack (e.g., by a solvent molecule) or rearrangement that relieves ring strain.
Caption: Plausible acid-catalyzed degradation pathway for SPAA.
Q4: What about stability in basic conditions?
Basic conditions primarily affect the carboxylic acid group, forming the corresponding carboxylate salt. This deprotonation generally protects the carboxylic acid from participating in certain side reactions. While the spiropentane ring itself is less reactive towards bases than acids, strong bases could potentially promote elimination or other unexpected reactions, especially at elevated temperatures. Hydrolysis of the ester bond in derivatives of SPAA would be expected under basic conditions.[14] For the parent acid, moderate basic conditions (e.g., pH 7-9) are generally considered safer than acidic ones.
Q5: I'm performing a reaction at an elevated temperature. At what point should I become concerned about thermal degradation?
While specific data on SPAA is proprietary, small molecules, in general, can begin to show significant thermal degradation at temperatures above 60-100°C, with substantial changes often observed at higher temperatures.[15] Given the high strain energy of the spiropentane ring, thermal decomposition is a valid concern.[8] The thermal energy can provide the activation energy needed to initiate ring-opening or fragmentation.
Recommendation: If your protocol requires heating, we strongly advise running a preliminary thermal stability test. Monitor a sample of SPAA in your reaction solvent at the target temperature over time using LC-MS to detect any appearance of degradation products.
Troubleshooting Guide
Issue: My post-reaction NMR/LC-MS analysis shows multiple unexpected peaks.
This is a common sign of compound degradation. Use this workflow to diagnose the potential cause.
Caption: Troubleshooting workflow for unexpected SPAA degradation.
Experimental Protocol: Forced Degradation Study
To proactively understand SPAA's stability in your specific system, we recommend performing a forced degradation study. This involves intentionally exposing SPAA to harsh conditions to identify potential degradation products and pathways.[10][11][12][16]
Objective: To determine the stability of SPAA under hydrolytic (acidic, basic), oxidative, and thermal stress.
Materials:
-
This compound (SPAA)
-
Class A Volumetric Glassware
-
HPLC or UPLC system with UV and MS detectors
-
pH meter
-
1 M HCl, 1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (for mobile phase)
-
Temperature-controlled oven and water bath
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of SPAA in acetonitrile. This will be your Stock A.
-
-
Sample Preparation (Perform in triplicate):
-
Control: Dilute Stock A with 50:50 ACN/Water to a final concentration of 100 µg/mL. Analyze immediately. This is your T=0 sample.
-
Acid Hydrolysis: Mix 1 mL of Stock A with 1 mL of 1 M HCl. Add 8 mL of water. Incubate at 60°C for 24 hours.[10][11] Before analysis, neutralize a 1 mL aliquot with 1 M NaOH and dilute to 100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of Stock A with 1 mL of 1 M NaOH. Add 8 mL of water. Incubate at 60°C for 24 hours.[10][11] Before analysis, neutralize a 1 mL aliquot with 1 M HCl and dilute to 100 µg/mL.
-
Oxidation: Mix 1 mL of Stock A with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[11][16] Dilute to 100 µg/mL before analysis.
-
Thermal Degradation: Place a solid sample of SPAA in an oven at 80°C for 48 hours. Also, place a solution of SPAA (1 mg/mL in ACN) in the oven. After the incubation period, prepare a 100 µg/mL sample for analysis.
-
-
Analysis:
-
Analyze all samples by a stability-indicating LC-MS method. A C18 column is a good starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Run a gradient from 5% to 95% B over 15-20 minutes.
-
Monitor the peak area of the parent SPAA peak and any new peaks that appear.
-
-
Data Interpretation:
-
Calculate the percentage degradation by comparing the peak area of SPAA in the stressed samples to the T=0 control.
-
The goal is to achieve 5-20% degradation to ensure that the degradation products are observable without completely consuming the parent drug.[11][12] If degradation is minimal, increase the stress (e.g., higher temperature or longer incubation). If degradation is too high, reduce the stress.
-
Use the MS data to obtain the mass of the degradation products, which provides crucial clues to their structure.
-
This guide is intended to provide a foundational understanding of the stability of this compound. As every experimental setup is unique, we encourage you to use these principles as a starting point for your own rigorous evaluation. Our team is always available for further consultation.
References
- Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis.
- Forced Degrad
- Ring Expansion and Contraction of a Two-Carbon Bridged Spiropentane.
- Forced Degradation Studies for Biopharmaceuticals.
- Stereoselective Synthesis of Polysubstituted Spiropentanes.
- Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society.
- Forced Degradation Studies.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Forced Degradation Study as per ICH Guidelines: Wh
- Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived
- Thermal Degradation of Small Molecules: A Global Metabolomic Investigation.
- Stability of sucrose fatty acid esters under acidic and basic conditions. PubMed.
- Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry.
- This compound as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. Sigma-Aldrich.
- 4.3 Stability of Cycloalkanes: Ring Strain. Organic Chemistry: A Tenth Edition.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
- Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing.
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Journal of Organic Chemistry.
- Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic F
- The Unique Reactivity of Strained Four-Membered Rings: A Technical Guide for Researchers and Drug Development Professionals. Benchchem.
- 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
- Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases.
- Protocol for the purification, analysis, and handling of acyl carrier proteins from type I fatty acid and polyketide synthases.
- Acidity and Phase Behavior of Frozen Hydrochloric Acid during Thawing.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology.
- Stability of rebaudioside A under acidic conditions and its degradation products.
- Stability of Cycloalkanes - Angle Strain. YouTube.
- Sustainability Challenges in Peptide Synthesis and Purification:
- 4.3: Stability of Cycloalkanes - Ring Strain. Chemistry LibreTexts.
- Surface acidity and solid-state compatibility of excipients with an acid-sensitive API: case study of atorvast
Sources
- 1. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]
- 2. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM [mdpi.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability of sucrose fatty acid esters under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Spiropentaneacetic Acid and its Derivatives
Welcome to the technical support center for the purification of spiropentaneacetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these unique spirocyclic compounds.
The rigid, three-dimensional structure of the spiropentane core, combined with the polar carboxylic acid functionality, presents a unique set of purification challenges. This guide will equip you with the knowledge to navigate these complexities and achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
Typical impurities largely depend on the synthetic route but often include unreacted starting materials, diastereomeric byproducts, and residual solvents. For instance, if the spiropentane ring is formed via a cyclopropanation reaction, you might encounter starting alkenes or carbenoid precursors. Given that this compound possesses chiral centers, diastereomers are a common impurity that can be challenging to separate due to their similar physicochemical properties.
Q2: I'm observing a smear or tailing of my this compound on a silica gel TLC plate. What's causing this and how can I fix it?
Streaking of carboxylic acids on silica gel is a frequent issue.[1] This phenomenon is primarily due to the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel stationary phase.[1] This can lead to a mixture of protonated and deprotonated forms of your compound on the plate, causing it to streak rather than move as a compact spot.
To resolve this, you can add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[1] This ensures that your this compound remains fully protonated, minimizing its interaction with the silica and resulting in a more defined spot on the TLC plate.
Q3: My purified this compound is a persistent oil or a sticky solid. How can I induce crystallization?
The rigid nature of the spiropentane backbone can sometimes make crystallization challenging. If your purified compound is an oil or a gum, several techniques can be employed to induce crystallization:
-
Solvent Titration: Dissolve the oily product in a small amount of a good solvent (one in which it is highly soluble). Then, slowly add a poor solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again and then allow it to cool slowly.
-
Seed Crystals: If you have a small amount of crystalline material from a previous batch, adding a tiny seed crystal to a supersaturated solution of your compound can initiate crystallization.[2]
-
Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth.[2]
-
Reduced Temperature: Cooling the solution in an ice bath or even a dry ice/acetone bath can sometimes promote crystallization, provided the solvent doesn't freeze.
Q4: What is the estimated pKa of this compound and how does it influence my purification strategy?
To efficiently extract this compound into an aqueous basic solution, the pH of the aqueous phase should be at least two pH units above the pKa. Therefore, a pH of 7 or higher is recommended. Conversely, to precipitate the acid from the aqueous solution, the pH should be adjusted to at least two pH units below the pKa, meaning a pH of 2.5 or lower.[3]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound and its derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery after recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent in which your compound has lower solubility at cold temperatures. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| "Oiling out" during recrystallization | The melting point of your compound is lower than the boiling point of the solvent. High concentration of impurities is depressing the melting point. | - Use a lower-boiling point solvent or a solvent mixture. - Cool the solution more slowly to allow for proper crystal lattice formation. - Consider a preliminary purification step, such as column chromatography, to remove a significant portion of the impurities before recrystallization. |
| Poor separation of diastereomers by column chromatography | The chosen eluent system does not provide sufficient selectivity. The column is overloaded. | - Systematically screen different solvent systems with varying polarities using TLC. Consider adding a small percentage of a modifier like acetic acid. - For challenging separations, explore different stationary phases such as diol-bonded silica. - Ensure you are not exceeding the loading capacity of your column. A general rule of thumb is to load 1-5% of the column's silica gel weight. |
| Incomplete extraction during acid-base workup | The pH of the aqueous phase was not sufficiently high or low. Insufficient mixing of the aqueous and organic layers. | - Use a pH meter or pH paper to confirm that the pH of the aqueous layer is appropriate for extraction (pH > 7) and re-acidification (pH < 2.5). - Shake the separatory funnel vigorously to ensure thorough mixing of the two phases. Perform multiple extractions with smaller volumes of the aqueous solution for better efficiency. |
| Product degradation during purification | Some spiropentane derivatives might be sensitive to strong acids or bases, or prolonged heating. | - Use milder bases like sodium bicarbonate for extraction if your compound is acid-sensitive. - Avoid prolonged heating during recrystallization. - If your compound is thermally labile, consider purification techniques that can be performed at room temperature, such as flash chromatography. |
Experimental Protocols
Protocol 1: Purification of this compound by Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as diethyl ether or dichloromethane.
-
Basification and Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.
-
Separation of Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete extraction of the carboxylic acid. Combine all aqueous extracts.
-
Back-Extraction of Organic Layer (Optional): Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any residual water-soluble components. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to isolate any neutral impurities.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (test with pH paper, pH ~2). This compound should precipitate out as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing the crystals with a small amount of ice-cold deionized water.
-
Drying: Allow the crystals to air dry on the filter paper, then transfer them to a desiccator for complete drying.
Caption: Workflow for acid-base extraction of this compound.
Protocol 2: Purification of this compound Derivatives by Column Chromatography
This protocol provides a general guideline for purifying this compound and its derivatives using silica gel column chromatography.
Step-by-Step Methodology:
-
TLC Analysis: Determine the optimal eluent system by running thin-layer chromatography (TLC) on the crude mixture. A good solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities. A common starting point for carboxylic acids is a mixture of hexanes and ethyl acetate, with a small addition of acetic acid (e.g., 90:10:1 hexanes:ethyl acetate:acetic acid).
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack it into a glass column, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.
Caption: General workflow for column chromatography purification.
References
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Acid–base extraction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]
-
Reddit. (2016, November 8). Column chromatography of carboxylic acids? Retrieved from [Link]
-
ACS Publications. (2024, June 10). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Retrieved from [Link]
-
Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
PubMed Central. (2014, May 1). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
-
PubMed Central. (2022, September 11). Stereoselective Synthesis of Polysubstituted Spiropentanes. Retrieved from [Link]
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid? Retrieved from [Link]
-
Reddit. (2019, April 18). Isolation of a Carboxylic acid. Retrieved from [Link]
-
ACS Publications. (2022, September 11). Stereoselective Synthesis of Polysubstituted Spiropentanes. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
ACS Publications. (1991, November 1). This compound as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. Retrieved from [Link]
-
CUNY Bronx Community College. (n.d.). Purification by Recrystallization. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Chiral Separation of Spiro-compounds and Determination Configuration. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]
-
YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]
-
ScienceDirect. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
PubMed. (2013, November 19). Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the Accuracy of Experimental and Predicted pKa Values of Basic and Acidic Compounds. Retrieved from [Link]
-
PubMed Central. (2009, December 4). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Retrieved from [Link]
-
PubMed. (2008, January 1). Prediction of solubility of drugs and other compounds in organic solvents. Retrieved from [Link]
-
PubMed. (2015, July 7). Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Solubility parameter of drugs for predicting the solubility profile type within a wide polarity range in solvent mixtures. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Spiropentane Derivatives via Intramolecular Displacement. Retrieved from [Link]
-
PubMed Central. (2019, August 28). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Experimental Determination and Computational Prediction of Dehydroabietic Acid Solubility in (−)-α-Pinene + (−)-β-Caryophyllene + P-Cymene System. Retrieved from [Link]
-
PubChem. (n.d.). Stearic Acid. Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Inhibitory Activity of Spiropentaneacetic Acid (SPA)
Last Updated: 2026-01-13
Introduction
Welcome to the technical support center for Spiropentaneacetic acid (SPA). This guide is designed for researchers, scientists, and drug development professionals who are working with SPA and aiming to enhance its inhibitory activity. SPA is a known specific inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in fatty acid β-oxidation.[1] Unlike some other inhibitors, SPA does not appear to form a covalent bond with the FAD prosthetic group of the enzyme; instead, it is proposed to form a tight, irreversible complex.[1]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you maximize the inhibitory potential of SPA in your experimental setups.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered when working with this compound.
Q1: My IC50 value for SPA is higher than reported in the literature. What are the potential causes?
Several factors can lead to an apparent decrease in SPA's inhibitory potency (a higher IC50 value).
Answer:
-
Enzyme Quality and Concentration: The purity and activity of your MCAD preparation are critical. A lower fraction of active enzyme will require a higher concentration of inhibitor to achieve 50% inhibition. It is crucial to determine the concentration of active enzyme in your preparation.[2]
-
Substrate Concentration: The concentration of the acyl-CoA substrate (e.g., octanoyl-CoA) can influence the apparent IC50. If the substrate concentration is significantly higher than its Michaelis-Menten constant (Km), it can compete with the inhibitor, leading to a higher IC50 value. For competitive or mixed-type inhibitors, it is often recommended to use a substrate concentration at or below the Km.[3]
-
Assay Conditions:
-
Buffer Composition: Ensure your assay buffer components do not interfere with the inhibitor or the enzyme. Avoid high concentrations of detergents or other additives unless they are essential for enzyme stability.[4][5]
-
pH and Temperature: Enzyme activity is highly dependent on pH and temperature. Deviations from the optimal conditions for MCAD can affect its conformation and, consequently, inhibitor binding.
-
Incubation Time: The pre-incubation time of the enzyme with the inhibitor before adding the substrate can be critical, especially for slow-binding or irreversible inhibitors. Insufficient pre-incubation may not allow for maximal inhibition to be reached.
-
-
Compound Stability and Solubility:
-
Solubility: SPA is a carboxylic acid and may have limited solubility in aqueous buffers. Ensure that the inhibitor is fully dissolved in your stock solution and does not precipitate in the final assay mixture. The use of a small percentage of a co-solvent like DMSO is common, but its final concentration should be kept low (typically <1%) and consistent across all experiments.
-
Stability: While generally stable, prolonged storage of SPA in certain solvents or at non-optimal temperatures could lead to degradation. Use freshly prepared solutions when possible.
-
Q2: How can I enhance the binding affinity of SPA for MCAD?
Answer:
Enhancing the intrinsic binding affinity of SPA primarily involves medicinal chemistry approaches aimed at modifying its chemical structure. However, optimizing experimental conditions can also improve the apparent affinity.
-
Structural Modifications (Medicinal Chemistry Approach):
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications to the spiropentane or acetic acid moieties of SPA can identify functional groups that improve interactions with the MCAD active site.[6] For instance, introducing bulky amines or fluorine can sometimes enhance potency by blocking metabolic hotspots or improving binding interactions.[6]
-
Conjugation: In some cases, conjugating a known inhibitor to a peptide or another small molecule can enhance binding affinity and specificity by exploiting interactions with regions near the active site.[7]
-
-
Thermodynamic Optimization:
-
Enthalpic and Entropic Contributions: High-affinity binding is a result of favorable changes in both enthalpy (e.g., from hydrogen bonds and van der Waals interactions) and entropy (e.g., from the hydrophobic effect). Optimizing both is key to achieving high affinity.
-
Isothermal Titration Calorimetry (ITC): This technique can be used to measure the thermodynamic parameters of binding (ΔH, ΔS, and Kd). This data can provide insights into the driving forces of the interaction and guide rational drug design.
-
Q3: I am observing inconsistent results between experimental replicates. What should I check?
Answer:
Inconsistent results are often due to variations in experimental technique or the stability of reagents.
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of concentrated inhibitor or enzyme stocks, can lead to significant variability. Ensure your pipettes are properly calibrated.[4]
-
Reagent Homogeneity: Make sure all solutions, especially enzyme and inhibitor stocks, are thoroughly mixed before use. Thaw frozen reagents completely and mix gently to ensure a homogenous solution.[4]
-
Plate Effects: In multi-well plate-based assays, "edge effects" can sometimes occur. To mitigate this, avoid using the outer wells of the plate or fill them with a blank solution.
-
Sample Contamination: Contaminants in the DNA used for expressing the enzyme or in the buffers can inhibit the reaction.[8] For example, high salt concentrations from DNA purification kits can inhibit enzyme activity.[8]
Part 2: Troubleshooting Guide
This table provides a structured approach to troubleshooting common issues encountered during the use of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low inhibition observed | 1. Inactive Inhibitor: The SPA may have degraded. 2. Inactive Enzyme: The MCAD preparation may have lost activity. 3. Incorrect Assay Wavelength: The plate reader is not set to the correct wavelength for detecting the product of the enzyme reaction.[4] | 1. Use a fresh stock of SPA. Verify its identity and purity if possible (e.g., via LC-MS). 2. Test the enzyme's activity with a known positive control inhibitor. Prepare fresh enzyme if necessary. 3. Double-check the assay protocol and the instrument settings for the correct wavelength. |
| Incomplete Inhibition at High SPA Concentrations | 1. Inhibitor Aggregation: At high concentrations, small molecules can form aggregates that lead to non-specific inhibition and a plateau in the dose-response curve.[5] 2. Presence of Contaminating Enzymes: The enzyme preparation may contain other enzymes that can metabolize the substrate but are not inhibited by SPA. | 1. Visually inspect the assay wells for any signs of precipitation. Consider including a small amount of a non-ionic detergent (e.g., Triton X-100) in the assay buffer to prevent aggregation. 2. Use a more highly purified enzyme preparation. |
| High Background Signal | 1. Substrate Instability: The acyl-CoA substrate may be unstable and spontaneously hydrolyze, leading to a high background signal. 2. Interference from SPA: The inhibitor itself might interfere with the assay's detection method (e.g., by having intrinsic fluorescence).[5] | 1. Prepare the substrate solution fresh before each experiment. Run a "no-enzyme" control to measure the rate of spontaneous hydrolysis. 2. Run a control with just the buffer and SPA at various concentrations to check for any interference with the assay signal. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Standard In Vitro MCAD Inhibition Assay
This protocol describes a typical procedure for determining the IC50 of SPA against purified MCAD.
Materials:
-
Purified medium-chain acyl-CoA dehydrogenase (MCAD)
-
This compound (SPA)
-
Octanoyl-CoA (substrate)
-
Ferrocenium hexafluorophosphate or similar electron acceptor
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.6)
-
96-well microplate (clear, flat-bottom for colorimetric assays)[4]
-
Microplate reader
Procedure:
-
Prepare SPA Dilutions: Prepare a serial dilution of SPA in the assay buffer. The final concentration range should typically span from 1 nM to 100 µM to generate a full dose-response curve.
-
Reaction Setup:
-
In each well of the microplate, add 50 µL of the appropriate SPA dilution (or buffer for the "no inhibitor" control).
-
Add 25 µL of the MCAD enzyme solution (diluted in assay buffer to a final concentration that gives a linear reaction rate over time).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 25 µL of the octanoyl-CoA substrate solution to each well to start the reaction. The final substrate concentration should ideally be at or below its Km.
-
-
Monitor the Reaction:
-
Immediately place the plate in a microplate reader and monitor the change in absorbance at the appropriate wavelength for the electron acceptor (e.g., 300 nm for ferrocenium).
-
Record the reaction rate (V) for each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each SPA concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the SPA concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Workflow for Troubleshooting Low SPA Potency
Below is a DOT script for a Graphviz diagram illustrating a logical workflow for troubleshooting unexpectedly low inhibitory activity of SPA.
Sources
- 1. This compound as a specific inhibitor of medium-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition - Aragen Life Sciences [aragen.com]
- 7. An Efficient Strategy to Enhance Binding Affinity and Specificity of a Known Isozyme Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchfly.com [benchfly.com]
Validation & Comparative
The Specificity of Spiropentaneacetic Acid for Medium-Chain Acyl-CoA Dehydrogenase: A Comparative Guide for Researchers
For researchers in metabolic diseases and drug development, the selective inhibition of specific enzymes within complex biochemical pathways is a paramount objective. Medium-chain acyl-CoA dehydrogenase (MCAD) is a critical flavoenzyme in mitochondrial fatty acid β-oxidation, and its dysfunction is implicated in the inherited metabolic disorder, Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD). The development of specific inhibitors for MCAD is not only crucial for studying its physiological roles but also for creating potential therapeutic interventions. This guide provides a comprehensive comparison of Spiropentaneacetic acid (SPAA), a known inhibitor of MCAD, with other relevant compounds, and details the experimental methodologies required to validate its specificity.
Introduction to MCAD and the Importance of Specific Inhibition
Medium-chain acyl-CoA dehydrogenase (MCAD) catalyzes the initial dehydrogenation step in the β-oxidation of medium-chain fatty acids (C6-C12). This pathway is a major source of energy, particularly during periods of fasting. Genetic deficiencies in MCAD lead to the accumulation of toxic medium-chain fatty acid metabolites, resulting in life-threatening metabolic crises.
The study of MCAD function and the development of therapies for MCADD necessitate molecular tools that can modulate its activity with high specificity. A specific inhibitor allows for the precise dissection of MCAD's role in cellular metabolism without confounding off-target effects. This is particularly critical as the acyl-CoA dehydrogenase family comprises several enzymes with overlapping substrate specificities, such as short-chain acyl-CoA dehydrogenase (SCAD) and long-chain acyl-CoA dehydrogenase (LCAD).
This compound (SPAA): A Specific MCAD Inactivator
This compound (SPAA) has been identified as a potent and, critically, a specific inhibitor of MCAD.[1] Its unique chemical structure, featuring a spiro[2.2]pentane ring, is key to its mechanism of action and specificity.
Mechanism of Action
Unlike some other acyl-CoA dehydrogenase inhibitors, SPAA is proposed to act as an irreversible inhibitor that does not covalently modify the FAD cofactor.[1] Instead, it is hypothesized to form a very tight, non-covalent complex with the enzyme, effectively sequestering it in an inactive state. This mechanism contrasts with that of other inhibitors like methylenecyclopropaneacetic acid (MCPA), which is known to form a covalent adduct with the FAD cofactor of acyl-CoA dehydrogenases.[1]
Caption: Workflow for in vitro validation of inhibitor specificity.
A prerequisite for purifying MCAD is the isolation of mitochondria, its subcellular location.
Materials:
-
Fresh tissue (e.g., rat liver) or cultured cells
-
Mitochondria Isolation Buffer (e.g., 225 mM mannitol, 75 mM sucrose, 30 mM Tris-HCl, pH 7.4)
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Mince the tissue or harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the tissue or cell pellet in ice-cold Mitochondria Isolation Buffer.
-
Homogenize the suspension using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).
-
Centrifuge the homogenate at low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
The final mitochondrial pellet can be used for enzyme purification or stored at -80°C.
The gold standard for measuring the activity of acyl-CoA dehydrogenases is the electron transfer flavoprotein (ETF) fluorescence reduction assay.
Materials:
-
Purified MCAD, SCAD, and LCAD
-
Purified Electron Transfer Flavoprotein (ETF)
-
Acyl-CoA substrates (e.g., octanoyl-CoA for MCAD, butyryl-CoA for SCAD, palmitoyl-CoA for LCAD)
-
Anaerobic cuvette or 96-well plate
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing buffer (e.g., 50 mM potassium phosphate, pH 7.6), and ETF in an anaerobic environment.
-
Add the purified acyl-CoA dehydrogenase (MCAD, SCAD, or LCAD) to the reaction mixture.
-
Initiate the reaction by adding the specific acyl-CoA substrate.
-
Monitor the decrease in ETF fluorescence (Excitation ~380 nm, Emission ~520 nm) over time. The rate of fluorescence decrease is proportional to the enzyme activity.
-
To determine the IC50, perform the assay in the presence of varying concentrations of the inhibitor (SPAA or MCPA).
Part 2: Cell-Based Validation
While in vitro assays are essential, validating inhibitor specificity in a cellular context is crucial to account for factors like cell permeability and metabolism.
Caption: Workflow for cell-based validation of inhibitor specificity.
This method assesses the functional consequence of MCAD inhibition by measuring the accumulation of specific acylcarnitine species.
Materials:
-
Human skin fibroblasts (wild-type and MCAD-deficient)
-
Cell culture medium
-
SPAA and MCPA
-
LC-MS/MS system
Procedure:
-
Culture fibroblasts to near confluency.
-
Treat the cells with varying concentrations of SPAA or MCPA for a defined period (e.g., 24-48 hours).
-
Harvest the cells and the culture medium.
-
Extract acylcarnitines from the cell pellets and medium.
-
Analyze the acylcarnitine profiles using a targeted LC-MS/MS method. Look for the accumulation of medium-chain acylcarnitines (e.g., C8, C10) as an indicator of MCAD inhibition. A specific inhibitor like SPAA should primarily lead to the accumulation of these species, while a non-specific inhibitor might affect other acylcarnitine profiles as well.
CETSA is a powerful technique to directly confirm that a compound binds to its target protein within the complex environment of a cell.
Materials:
-
Cultured cells
-
SPAA
-
Lysis buffer
-
Antibody specific for MCAD
-
Western blotting reagents and equipment
Procedure:
-
Treat cultured cells with SPAA or a vehicle control.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) to induce protein denaturation and aggregation.
-
Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble MCAD remaining at each temperature by Western blotting using an MCAD-specific antibody.
-
Ligand binding is expected to stabilize the target protein, resulting in a shift of the melting curve to higher temperatures. This provides direct evidence of target engagement in the cellular context.
Conclusion
The validation of this compound's specificity for medium-chain acyl-CoA dehydrogenase requires a systematic and multi-pronged approach. The experimental evidence strongly indicates that SPAA is a highly specific inhibitor of MCAD, distinguishing it from less specific compounds like MCPA. [1]Its unique mechanism of forming a tight, non-covalent complex offers a valuable tool for researchers studying fatty acid metabolism and developing novel therapeutics for MCADD. By employing the detailed protocols outlined in this guide, researchers can confidently validate the specificity of SPAA and other potential MCAD inhibitors, ensuring the integrity and reliability of their scientific findings.
References
-
Tserng, K. Y., Jin, S. J., & Hoppel, C. L. (1991). This compound as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. Biochemistry, 30(44), 10745–10750. [Link]
Sources
A Comparative Analysis of Synthetic Routes to Spiropentaneacetic Acid: A Guide for the Modern Chemist
Spiropentaneacetic acid (SPAA) is a fascinating molecule with significant biological activity, notably as a specific inhibitor of medium-chain acyl-CoA dehydrogenase.[1][2] Its unique, highly strained spirocyclic core presents a compelling challenge for synthetic chemists. This guide provides a comparative analysis of different synthetic strategies to access this valuable compound, offering insights into the rationale behind experimental choices and providing detailed protocols to empower researchers in drug discovery and development.
Introduction to the Synthetic Challenge
The construction of the spiropentane moiety, the smallest spiro-alkane, is the central challenge in the synthesis of SPAA. The inherent ring strain of this bicyclic system demands robust and efficient cyclization strategies. This guide will explore and compare three distinct approaches:
-
Enantioselective Synthesis from Hydroxymethylallenes: A modern approach leveraging a stereocontrolled double cyclopropanation.
-
Carbene Addition to Methylenecyclopropaneacetic Acid: A convergent strategy relying on the construction of a key alkene precursor.
-
Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Ester: A classic ylide-based method for forming the second cyclopropane ring.
Each route will be evaluated based on its overall yield, number of synthetic steps, stereocontrol, and the accessibility of starting materials.
Route 1: Enantioselective Synthesis from Hydroxymethylallenes
This elegant and highly stereoselective approach was developed by Charette and co-workers and stands as a benchmark for the asymmetric synthesis of spiropentanes.[3][4] The key transformation is a diastereoselective and enantioselective double Simmons-Smith-type cyclopropanation of a hydroxymethylallene.
Rationale and Key Concepts
The success of this route hinges on the directing effect of the hydroxyl group in the Simmons-Smith reaction. The zinc carbenoid, formed from diiodomethane and a zinc reagent, coordinates to the hydroxyl group of the allene substrate. This coordination directs the cyclopropanation to one face of the adjacent double bond, establishing the first cyclopropane ring with high diastereoselectivity. The use of a chiral ligand, a dioxaborolane derived from (R,R)-(+)-N,N,N',N'-tetramethyltartaric acid diamide, induces enantioselectivity in this step. The second cyclopropanation of the remaining double bond of the allene is also directed by the hydroxyl group, leading to the spiropentane skeleton.
Experimental Protocol
The synthesis commences with the preparation of the requisite hydroxymethylallene, followed by the key cyclopropanation and subsequent functional group manipulation to afford the target acid.
Step 1: Synthesis of the Hydroxymethylallene (Illustrative)
Hydroxymethylallenes can be prepared via various literature methods. A common approach involves the reaction of an appropriate propargyl ether with an organolithium reagent, followed by quenching with an aldehyde or ketone.
Step 2: Enantioselective Double Cyclopropanation
To a solution of Zn(CH₂I)₂ in a suitable solvent (e.g., CH₂Cl₂), the chiral dioxaborolane ligand is added at low temperature. The hydroxymethylallene is then introduced, and the reaction is allowed to proceed to completion.
Step 3: Conversion to this compound
The resulting spiropentane methanol is then converted to the corresponding acetic acid. This is typically achieved by mesylation of the alcohol, followed by cyanide displacement and subsequent hydrolysis of the nitrile.[3]
Workflow Diagram
Caption: Synthesis of this compound from a Hydroxymethylallene.
Route 2: Carbene Addition to Methylenecyclopropaneacetic Acid
This approach involves the synthesis of a key intermediate, methylenecyclopropaneacetic acid (MCPA), followed by a cyclopropanation reaction to construct the second cyclopropane ring of the spiropentane system.
Rationale and Key Concepts
The strategy here is to first build one of the cyclopropane rings with an exocyclic double bond, which then serves as the handle for the second cyclopropanation. The synthesis of MCPA itself can be accomplished through various routes. Once obtained, the exocyclic double bond of MCPA can be subjected to a variety of cyclopropanation conditions. The Simmons-Smith reaction is a classic and reliable method for this transformation.[5]
Experimental Protocol
Step 1: Synthesis of Methylenecyclopropaneacetic Acid (MCPA)
MCPA is a known compound and its synthesis has been reported.[6] A potential route involves the Wittig reaction of a suitable cyclopropyl ketone or aldehyde precursor.
Step 2: Cyclopropanation of MCPA
The double bond of MCPA is cyclopropanated using a suitable carbene or carbenoid source. For instance, the Simmons-Smith reaction (CH₂I₂/Zn-Cu) or the Furukawa modification (Et₂Zn, CH₂I₂) can be employed.[2]
Workflow Diagram
Caption: Synthesis of this compound via Carbene Addition to MCPA.
Route 3: Corey-Chaykovsky Cyclopropanation of an α,β-Unsaturated Ester
This route utilizes the well-established Corey-Chaykovsky reaction, where a sulfur ylide is used to cyclopropanate an α,β-unsaturated carbonyl compound.[2][7][8] The key is the synthesis of a suitable α,β-unsaturated ester precursor containing a cyclopropane ring.
Rationale and Key Concepts
The Corey-Chaykovsky reaction provides a powerful method for the formation of cyclopropanes from electron-deficient alkenes. The reaction proceeds via a conjugate addition of the sulfur ylide to the α,β-unsaturated system, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring and extrude dimethyl sulfoxide or dimethyl sulfide. The challenge in this route lies in the efficient synthesis of the required α,β-unsaturated ester.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-formylcyclopropanecarboxylate
This precursor can be synthesized from commercially available starting materials. For example, the reaction of ethyl acrylate with ethyl diazoacetate can afford the corresponding cyclopropyl ester, which can then be converted to the aldehyde.
Step 2: Wittig Reaction to form the α,β-Unsaturated Ester
The formyl group of ethyl 2-formylcyclopropanecarboxylate can be converted to the required α,β-unsaturated ester via a Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphorus ylide or phosphonate ester.[9][10]
Step 3: Corey-Chaykovsky Cyclopropanation
The resulting α,β-unsaturated ester is then treated with a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, to effect the cyclopropanation and form the spiropentane core.[11]
Step 4: Hydrolysis to this compound
The final step involves the hydrolysis of the ester to the desired carboxylic acid.
Workflow Diagram
Caption: Synthesis of this compound via Corey-Chaykovsky Reaction.
Comparative Analysis
The choice of a synthetic route is often a balance between efficiency, cost, stereocontrol, and scalability. The following table provides a comparative overview of the three discussed routes to this compound.
| Metric | Route 1: Hydroxymethylallene | Route 2: Carbene Addition | Route 3: Sulfur Ylide |
| Overall Yield | Moderate to Good | Potentially Moderate | Moderate |
| Number of Steps | Relatively Short | Moderate | Relatively Long |
| Stereocontrol | Excellent (Enantioselective) | Racemic (unless chiral carbene is used) | Racemic |
| Starting Materials | Requires synthesis of hydroxymethylallene | Requires synthesis of MCPA | Requires multi-step synthesis of the α,β-unsaturated ester |
| Key Advantages | High enantioselectivity in a single key step. | Convergent approach. | Utilizes a classic and well-understood reaction. |
| Key Challenges | Synthesis and handling of allenes. | Synthesis of the MCPA precursor. | Multi-step synthesis of the α,β-unsaturated ester. |
Conclusion and Future Perspectives
The enantioselective synthesis from hydroxymethylallenes (Route 1) emerges as the most elegant and efficient strategy for accessing optically pure this compound.[3] Its ability to establish the stereochemistry of the final product early on in the synthesis is a significant advantage for applications in drug development where enantiomeric purity is critical.
The carbene addition (Route 2) and sulfur ylide (Route 3) approaches, while likely to be longer and resulting in racemic products, offer valuable alternatives and showcase the versatility of classic organic reactions in the synthesis of complex molecules. These routes may be suitable for initial exploratory studies or for the generation of racemic standards.
Future research in this area could focus on the development of catalytic and enantioselective versions of the carbene addition and Corey-Chaykovsky reactions for the synthesis of SPAA, potentially improving the efficiency and stereocontrol of these more classical approaches.
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Charette, A. B.; Jolicoeur, E.; Bydlinski, G. A. S. Enantioselective Synthesis of Spiropentanes from Hydroxymethylallenes. Org. Lett.2001 , 3 (21), 3293–3295. [Link]
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Charette, A. B.; Jolicoeur, E.; Bydlinski, G. A. S. Enantioselective synthesis of spiropentanes from hydroxymethylallenes. PubMed2001 . [Link]
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Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80 (19), 5323–5324. [Link]
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Gademann, K. Stereoselective Synthesis of Polysubstituted Spiropentanes. J. Am. Chem. Soc.2012 , 134 (40), 16531–16533. [Link]
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Corey, E. J.; Chaykovsky, M. Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. J. Am. Chem. Soc.1965 , 87 (6), 1353–1364. [Link]
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Johnson, A. W.; LaCount, R. B. The Chemistry of Ylides. VI. The Structure of "Dibenzylsulfoxonium" Salts and the Behavior of the Corresponding Ylide. J. Am. Chem. Soc.1961 , 83 (2), 417–423. [Link]
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In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia. PMC. [Link]
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A Comparative Guide to the Biological Activity of Spiropentaneacetic Acid and Other Fatty Acid Oxidation Inhibitors
For researchers, scientists, and drug development professionals investigating the intricate pathways of cellular metabolism, the modulation of fatty acid oxidation (FAO) presents a compelling therapeutic target for a myriad of diseases, including metabolic disorders, cardiovascular conditions, and cancer. This guide provides an in-depth, objective comparison of the biological activity of Spiropentaneacetic acid (SPA) with other prominent FAO inhibitors: etomoxir, perhexiline, and trimetazidine. By delving into their distinct mechanisms of action, comparative potencies, and the experimental methodologies used to evaluate them, this document aims to equip you with the critical knowledge to make informed decisions in your research endeavors.
The Central Role of Fatty Acid Oxidation in Cellular Energetics
Mitochondrial fatty acid β-oxidation is a pivotal catabolic process that breaks down long-chain fatty acids to generate acetyl-CoA, which subsequently enters the tricarboxylic acid (TCA) cycle to produce ATP. This pathway is particularly crucial in tissues with high energy demands, such as the heart and skeletal muscle. The intricate enzymatic cascade of FAO offers multiple points for pharmacological intervention, each with unique physiological consequences. Inhibiting this pathway can shift the cell's reliance towards glucose oxidation, a more oxygen-efficient process, which is a therapeutic strategy in conditions like myocardial ischemia.
Mechanisms of Action: A Tale of Four Inhibitors
The efficacy and specificity of a fatty acid oxidation inhibitor are intrinsically linked to its molecular target within the FAO pathway. This compound and its counterparts each possess a unique mechanism, which dictates their biological impact.
This compound (SPA)
This compound is a specific inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD) , an enzyme critical for the oxidation of medium-chain fatty acids (6-12 carbons).[1] Unlike some other inhibitors, SPA demonstrates high specificity for FAO without significantly affecting the metabolism of branched-chain amino acids.[1] The proposed mechanism of inhibition involves the formation of a tight, irreversible complex with the enzyme, without forming a covalent bond with the FAD prosthetic group.[1]
Etomoxir
Etomoxir is a well-characterized, irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1) , the rate-limiting enzyme in long-chain fatty acid oxidation. CPT1 is responsible for the transport of long-chain fatty acyl-CoAs from the cytoplasm into the mitochondrial matrix. Etomoxir is converted to etomoxiryl-CoA, which then covalently modifies the enzyme, leading to its inactivation.
Perhexiline
Perhexiline exhibits a broader spectrum of activity, inhibiting both carnitine palmitoyltransferase 1 (CPT1) and, to a lesser extent, carnitine palmitoyltransferase 2 (CPT2) .[2][3][4][5] By targeting both enzymes in the carnitine shuttle system, perhexiline effectively blocks the entry and subsequent oxidation of long-chain fatty acids within the mitochondria.
Trimetazidine
Trimetazidine targets the terminal step of β-oxidation by inhibiting long-chain 3-ketoacyl-CoA thiolase (3-KAT) .[6][7][8] This enzyme catalyzes the cleavage of a two-carbon unit from the fatty acyl chain. By inhibiting 3-KAT, trimetazidine selectively reduces the oxidation of long-chain fatty acids, leading to a reciprocal increase in glucose oxidation.[6][7]
Comparative Biological Activity: A Quantitative Analysis
The potency of these inhibitors is best compared through their half-maximal inhibitory concentrations (IC50), which represent the concentration of the inhibitor required to reduce the activity of its target enzyme by 50%. The following table summarizes the available quantitative data for each compound.
| Inhibitor | Target Enzyme | IC50 Value | Species/Tissue | Reference |
| This compound | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 6 - 100 µM* | Rat Liver Mitochondria | [1] |
| Etomoxir | Carnitine Palmitoyltransferase 1a (CPT1a) | 5 - 20 nM | Not Specified | [9] |
| β-oxidation | 0.1 µM | Human Hepatocytes | ||
| β-oxidation | 1 µM | Guinea Pig Hepatocytes | ||
| β-oxidation | 10 µM (~2 µM) | Rat Hepatocytes | ||
| Perhexiline | Carnitine Palmitoyltransferase 1 (CPT1) | 77 µM | Rat Heart | [2][5] |
| Carnitine Palmitoyltransferase 1 (CPT1) | 148 µM | Rat Liver | [2][4][5] | |
| Carnitine Palmitoyltransferase 2 (CPT2) | 79 µM | Rat Heart | [3] | |
| Trimetazidine | Long-chain 3-ketoacyl-CoA thiolase (3-KAT) | ~75 nM | Not Specified | [6][8] |
*Note: The IC50 for this compound is reported as a range for 50% inhibition of palmitoylcarnitine oxidation, with MCAD being the specific site of inhibition.[1]
Visualizing the Inhibition of Fatty Acid Oxidation
To better understand the distinct points of intervention for each inhibitor, the following diagrams illustrate the fatty acid oxidation pathway and the experimental workflows for assessing their activity.
Caption: Fatty acid oxidation pathway and points of inhibition.
Experimental Protocols for Assessing Inhibitor Activity
The validation of an inhibitor's biological activity hinges on robust and reproducible experimental protocols. The following sections detail the methodologies for key assays used to quantify the effects of FAO inhibitors.
Measuring Cellular Fatty Acid Oxidation with a Seahorse XF Analyzer
The Seahorse XF Analyzer provides a real-time, label-free measurement of cellular respiration, allowing for the dynamic assessment of FAO.
Principle: The oxygen consumption rate (OCR) is measured in live cells in response to the addition of a long-chain fatty acid substrate (e.g., palmitate). The dependence of OCR on FAO is confirmed by the addition of a CPT1 inhibitor like etomoxir.
Experimental Workflow:
Caption: Seahorse XF Analyzer workflow for FAO assessment.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Assay Medium Preparation: Prepare the FAO assay medium (e.g., XF Base Medium supplemented with L-carnitine, glucose, and glutamine) and warm to 37°C.
-
Inhibitor Pre-incubation: Replace the culture medium with assay medium containing the desired concentrations of the test inhibitor (e.g., this compound) or vehicle control and incubate for a predetermined time (e.g., 1-2 hours).
-
Compound Loading: Load the injection ports of the hydrated sensor cartridge with Palmitate-BSA substrate, etomoxir (as a positive control for CPT1-dependent FAO), and mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A).
-
Plate Equilibration: Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.
-
Seahorse XF Assay: Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. Measure the basal OCR, then sequentially inject the prepared compounds to determine the cellular response to fatty acids and to dissect mitochondrial function.
-
Data Analysis: Analyze the change in OCR following the addition of palmitate and the subsequent inhibition by the test compound and etomoxir to quantify FAO rates.
In Vitro Enzyme Activity Assays
Directly measuring the inhibition of the target enzyme provides a more granular understanding of a compound's potency and specificity.
Principle: This spectrophotometric assay measures the formation of cinnamoyl-CoA from 3-phenylpropionyl-CoA at 308 nm, a reaction catalyzed by MCAD in the presence of an electron acceptor.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, the electron acceptor phenazine methosulfate, and the substrate 3-phenylpropionyl-CoA.
-
Enzyme and Inhibitor Preparation: Prepare dilutions of the MCAD enzyme source (e.g., mitochondrial extract) and the test inhibitor (this compound) in the reaction buffer.
-
Assay Initiation: Add the enzyme preparation to the reaction mixture with and without the inhibitor.
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 308 nm over time.
-
Data Analysis: Calculate the rate of cinnamoyl-CoA formation from the change in absorbance. Determine the percent inhibition by this compound and calculate the IC50 value.
Principle: This colorimetric assay measures the release of Coenzyme A (CoA) when CPT1 catalyzes the transfer of a fatty acyl group from acyl-CoA to carnitine. The free thiol group of the released CoA reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified at 412 nm.
Step-by-Step Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from the tissue or cells of interest.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing DTNB, carnitine, and the test inhibitor (etomoxir or perhexiline).
-
Assay Initiation: Add the mitochondrial preparation to the reaction mixture and pre-incubate. Initiate the reaction by adding the substrate, palmitoyl-CoA.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 412 nm over time.
-
Data Analysis: Calculate the rate of CoA release and determine the IC50 values for the inhibitors.
Principle: The activity of 3-KAT can be measured by monitoring the decrease in the concentration of the substrate, 3-ketoacyl-CoA, at a specific wavelength, or through a coupled enzyme assay. A common method monitors the thiolysis of acetoacetyl-CoA, where the decrease in Mg2+-acetoacetyl-CoA complex is measured at 303 nm.
Step-by-Step Methodology:
-
Enzyme Preparation: Purify or isolate the long-chain 3-ketoacyl-CoA thiolase enzyme.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the substrate (e.g., acetoacetyl-CoA), MgCl2, and the test inhibitor (trimetazidine).
-
Assay Initiation: Initiate the reaction by adding Coenzyme A.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 303 nm over time.
-
Data Analysis: Calculate the rate of substrate consumption and determine the IC50 value for trimetazidine.
Conclusion: Selecting the Right Tool for the Job
The choice of a fatty acid oxidation inhibitor in a research setting is a critical decision that should be guided by the specific scientific question being addressed.
-
This compound offers a valuable tool for specifically investigating the role of medium-chain fatty acid oxidation , with the advantage of not confounding results through effects on other metabolic pathways.
-
Etomoxir , with its high potency and irreversible inhibition of the rate-limiting enzyme CPT1 , is the inhibitor of choice for achieving a robust and sustained blockade of long-chain fatty acid oxidation.
-
Perhexiline , by targeting both CPT1 and CPT2 , provides a comprehensive inhibition of the carnitine shuttle, making it suitable for studies where a complete shutdown of long-chain FAO is desired.
-
Trimetazidine , with its specific inhibition of the final step in β-oxidation via 3-KAT , allows for a more nuanced modulation of FAO, shifting metabolism towards glucose utilization.
By understanding the distinct molecular mechanisms, comparative potencies, and the appropriate experimental methodologies for their evaluation, researchers can confidently select and apply these inhibitors to unravel the complex roles of fatty acid metabolism in health and disease.
References
- This compound as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. (URL not available)
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The Antianginal Drug Trimetazidine Shifts Cardiac Energy Metabolism From Fatty Acid Oxidation to Glucose Oxidation by Inhibiting Mitochondrial Long-Chain 3-Ketoacyl Coenzyme A Thiolase. Circulation Research. (URL: [Link])
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The antianginal drug trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase. PubMed. (URL: [Link])
- The Antianginal Agent Trimetazidine Does Not Exert Its Functional Benefit via Inhibition of Mitochondrial Long-Chain 3-Ketoacyl Coenzyme A Thiolase. (URL not available)
- This compound as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. (URL not available)
- Beneficial Effects of Trimetazidine in Ex Vivo Working Ischemic Hearts Are Due to a Stimulation of Glucose Oxidation Secondary to Inhibition of Long-Chain 3-Ketoacyl Coenzyme A Thiolase. (URL not available)
-
Enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875 through rational binding pocket engineering. NIH. (URL: [Link])
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Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation. PubMed. (URL: [Link])
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Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch. PubMed Central. (URL: [Link])
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Medium-Chain Acyl-CoA Dehydrogenase Deficiency. StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
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Practical Assay Method of Cytosolic Acetoacetyl-CoA Thiolase by Rapid. J-Stage. (URL: [Link])
-
etomoxir | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])
- Agilent Seahorse XF Palmitate-BSA FAO Substrate Quickstart Guide. (URL not available)
- Revealing Metabolic Phenotype and Function Using XF Substrate Oxid
-
XF Substrate Oxidation Stress Test Kits User Manual. Agilent. (URL: [Link])
-
Simultaneously Measuring Oxidation of Exogenous and Endogenous Fatty Acids using the XF Palmitate-BSA FAO Substrate with the XF. ResearchGate. (URL: [Link])
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Direct expression of CPT1a enables a high throughput platform for the discovery of CPT1a modulators. bioRxiv. (URL: [Link])
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Direct Expression of CPT1a Enables a High Throughput Platform for the Discovery of CPT1a Modulators. ResearchGate. (URL: [Link])
-
Determination of medium chain acyl-CoA dehydrogenase activity in cultured skin fibroblasts using mass spectrometry. ResearchGate. (URL: [Link])
-
Screening of CPT1A-Targeting Lipid Metabolism Modulators Using Mitochondrial Membrane Chromatography. ACS Applied Materials & Interfaces. (URL: [Link])
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A Comparative Guide to the In Vivo Validation of Spiropentaneacetic Acid's Mechanism of Action
For researchers and drug development professionals, establishing a clear, evidence-based link between a compound's molecular mechanism and its in vivo effects is the cornerstone of preclinical validation. This guide provides an in-depth, comparative framework for validating the mechanism of action of Spiropentaneacetic acid (SPA), a specific inhibitor of fatty acid metabolism. We will move beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust approach. This guide compares SPA not only to its direct structural analog but also to other classes of fatty acid metabolism inhibitors, providing a comprehensive context for its evaluation.
Understanding this compound (SPA) and its Proposed Mechanism
This compound (SPA) has been identified as a specific inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), a critical enzyme in the mitochondrial fatty acid β-oxidation (FAO) pathway.[1] Unlike many metabolic inhibitors that exhibit off-target effects, SPA's unique value lies in its specificity. It inhibits fatty acid oxidation without concurrently affecting the metabolism of branched-chain amino acids, a common pitfall of similar compounds.[1]
The validation of this mechanism in a living system is paramount. It requires demonstrating not just target engagement, but also the predictable downstream metabolic consequences and, ultimately, a therapeutic effect in a relevant disease model.
The Central Role of MCAD in Fatty Acid β-Oxidation
Mitochondrial β-oxidation is a cyclical process that breaks down fatty acids to produce acetyl-CoA, which then fuels the Krebs cycle and oxidative phosphorylation to generate ATP. MCAD catalyzes the initial dehydrogenation step for medium-chain fatty acids (C6-C12). Inhibition of MCAD leads to a bottleneck in this pathway.
Caption: Figure 2: A logical workflow for the in vivo validation of SPA's mechanism.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating necessary controls and explaining the rationale behind key steps.
Protocol 1: Pharmacokinetics (PK) and Target Engagement
Objective: To confirm that SPA reaches target tissues (e.g., liver, tumor) at sufficient concentrations to inhibit MCAD.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (250-300g), as they are a standard model for metabolic and PK studies. [1]2. Dosing: Administer a single dose of SPA via oral gavage (e.g., 10, 30, 100 mg/kg) and a vehicle control (e.g., 0.5% methylcellulose). Include an intravenous (IV) dose group to determine bioavailability.
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours). At the final time point, euthanize animals and harvest tissues of interest (liver, kidney, tumor if applicable).
-
Bioanalysis: Quantify SPA concentrations in plasma and tissue homogenates using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Target Engagement - Ex Vivo MCAD Assay:
-
From a separate cohort of animals treated with SPA or vehicle for a set duration (e.g., 4 hours), isolate mitochondria from fresh liver tissue.
-
Measure MCAD activity using a spectrophotometric assay that follows the reduction of a substrate-specific electron-transfer flavoprotein.
-
Causality Check: A dose-dependent decrease in ex vivo MCAD activity that correlates with measured tissue concentrations of SPA provides strong evidence of target engagement.
-
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
Objective: To measure the direct metabolic consequences of MCAD inhibition by SPA.
Methodology:
-
Animal Model & Dosing: Use the same rat model as in Protocol 1. Administer SPA or vehicle daily for 3-5 days to allow metabolic changes to stabilize.
-
Metabolite Collection: Place animals in metabolic cages to collect 24-hour urine samples. At the end of the study, collect blood for plasma analysis.
-
Primary Biomarker - Dicarboxylic Aciduria:
-
Rationale: Inhibition of β-oxidation causes a buildup of fatty acids, which are shunted into the alternative ω-oxidation pathway, producing dicarboxylic acids that are excreted in the urine. This is a hallmark in vivo indicator of an FAO defect. [1] * Analysis: Analyze urine samples using GC-MS (Gas Chromatography-Mass Spectrometry) to quantify levels of medium-chain dicarboxylic acids (e.g., adipic, suberic, sebacic acids).
-
Self-Validation: The presence of these specific metabolites in SPA-treated animals, but not in vehicle-treated controls, directly validates the proposed mechanism.
-
-
Secondary Biomarker - Acylcarnitine Profiling:
-
Rationale: MCAD inhibition will lead to a characteristic buildup of specific medium-chain acylcarnitines (e.g., C8, C10) in plasma.
-
Analysis: Analyze plasma samples via tandem mass spectrometry (MS/MS).
-
Comparative Logic: Compare the acylcarnitine profile to that induced by MCPA. The absence of metabolites related to amino acid breakdown in the SPA group will confirm its specificity. [1]
-
Protocol 3: Efficacy in a Relevant Disease Model
Objective: To determine if the mechanism of MCAD inhibition translates into a therapeutic benefit.
Methodology (Example: Neuroblastoma Xenograft Model):
-
Rationale: Certain cancers, like neuroblastoma, are vulnerable to the inhibition of fatty acid synthesis. [2]While SPA targets oxidation, disrupting the overall lipid metabolism and energy supply could still confer an anti-tumor effect, making this a relevant exploratory model.
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject a human neuroblastoma cell line (e.g., SK-N-BE(2)) into the flank of each mouse. [2]4. Treatment: Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups: Vehicle control, SPA (at two different doses), and a relevant positive control if available. Administer treatment daily via oral gavage.
-
Efficacy Readouts:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight as a measure of general toxicity.
-
-
Endpoint Analysis: At the end of the study, excise tumors and perform:
-
Western Blot: Analyze tumor lysates for markers of metabolic stress (e.g., phosphorylated AMPK, p-AKT) to link the anti-tumor effect back to the metabolic mechanism. [2] * Histology: Perform H&E staining to assess tumor morphology and necrosis.
-
Sample Efficacy Data Presentation:
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 21) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | 10 | 1250 ± 150 | - | -2% |
| SPA (30 mg/kg) | 10 | 812 ± 110 | 35% | -3% |
| SPA (100 mg/kg) | 10 | 550 ± 95 | 56% | -5% |
Conclusion: Synthesizing a Self-Validating Narrative
The in vivo validation of this compound's mechanism is not a single experiment but a multi-faceted investigation. By following a logical workflow from target engagement to functional efficacy, researchers can build a compelling, evidence-based case. The key is to employ self-validating protocols where the results of one experiment (e.g., target engagement) directly explain the results of the next (e.g., pharmacodynamic changes). Comparing SPA to both direct analogs like MCPA and functionally distinct inhibitors like those for FASN and ACC provides the necessary scientific context to truly understand its unique therapeutic potential. This comprehensive approach ensures that the data is not just generated, but that it tells a clear and scientifically rigorous story.
References
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Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma. (2021). National Institutes of Health. [Link]
-
Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer. (2018). National Institutes of Health. [Link]
-
This compound as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. (n.d.). National Institutes of Health. [Link]
-
Pharmacological target validation studies of fatty acid synthase in carcinoma using the potent, selective and orally bioavailable inhibitor IPI-9119. (2013). AACR Journals. [Link]
-
Therapeutic efficacy of FASN inhibition in preclinical models of HCC. (n.d.). National Institutes of Health. [Link]
-
Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer. (n.d.). National Institutes of Health. [Link]
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Trimming the Fat: Acetyl-CoA Carboxylase Inhibition for the Management of NAFLD. (2018). Hepatology. [Link]
-
Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents. (n.d.). NATAP. [Link]
-
Efficacy and safety of acetyl-CoA carboxylase (ACC) inhibitors in the treatment of nonalcoholic steatohepatitis (NASH): A protocol for systematic review. (2022). National Institutes of Health. [Link]
-
Genetic deletion or pharmacological inhibition of acetyl-CoA carboxylase 2 enhances fatty acid oxidation and improves cardiac function and survival in the murine ATGL knockout model of severe heart failure. (n.d.). National Institutes of Health. [Link]
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A Comparative Guide to Reversing Fatty Acid Oxidation Inhibition by Spiropentaneacetic Acid: Glycine vs. L-Carnitine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of two prominent strategies—glycine conjugation and L-carnitine supplementation—for reversing the inhibition of fatty acid oxidation (FAO) caused by Spiropentaneacetic acid (SPAA). We will explore the distinct biochemical mechanisms, present supporting experimental frameworks, and offer a comparative analysis to inform research and therapeutic development.
Introduction: The Challenge of SPAA-Induced FAO Inhibition
This compound (SPAA) is a potent inhibitor of mitochondrial fatty acid β-oxidation (FAO).[1][2] While a valuable tool for studying metabolic pathways, its inhibition of FAO can lead to significant cellular dysfunction, including dicarboxylic aciduria and hypoglycemia, by disrupting the primary energy-generating process in tissues like the heart and skeletal muscle.[1][3][4] Understanding how to reverse this inhibition is crucial for both experimental control and mitigating potential toxicity.
This guide focuses on two endogenous molecules, glycine and L-carnitine, which have been shown to partially reverse the inhibitory effects of SPAA.[1][2] While both offer restorative potential, they operate through fundamentally different mechanisms. This comparison will dissect these differences to provide a clear rationale for their application.
Mechanism of SPAA Inhibition: A Multi-Pronged Attack on FAO
To appreciate the reversal strategies, we must first understand how SPAA disrupts FAO. The process is not a simple enzyme blockade but a strategic depletion of essential metabolic cofactors.
-
Activation to SPAA-CoA : Like fatty acids, SPAA is activated in the cytoplasm by acyl-CoA synthetase, forming SPAA-CoA. This activated form is the primary culprit.
-
Enzyme Inhibition : SPAA specifically inhibits medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in the β-oxidation spiral.[1][2] It is proposed that SPAA-CoA forms a tight, irreversible complex with MCAD, halting the breakdown of medium-chain fatty acids.[2]
-
Cofactor Sequestration : The formation of SPAA-CoA consumes Coenzyme A (CoA). Furthermore, SPAA-CoA can be esterified to L-carnitine, forming SPAA-carnitine. This "traps" both CoA and L-carnitine in non-metabolizable adducts, leading to a functional deficiency of these cofactors, which are essential for normal fatty acid transport and oxidation.[5][6][7]
Reversal Strategy 1: Glycine Conjugation
The glycine conjugation pathway is a classic Phase II detoxification mechanism the body uses to eliminate xenobiotics.[8][9][10] Its effectiveness against SPAA lies in its ability to convert the toxic metabolite into an excretable, harmless form.
Biochemical Rationale
The core of this strategy involves the enzymatic conjugation of the inhibitory SPAA-CoA with glycine.[11]
-
Enzymatic Action : The mitochondrial enzyme Glycine N-acyltransferase (GLYAT) catalyzes the reaction between SPAA-CoA and glycine.[8][11]
-
Formation of SPAA-Glycine : This reaction produces spiropentaneacetyl-glycine (SPAA-glycine) and regenerates free Coenzyme A (CoA-SH).
-
Detoxification and Excretion : SPAA-glycine is a water-soluble, non-toxic compound that can be readily excreted in the urine, effectively removing the inhibitor from the cellular environment and liberating the sequestered CoA pool.[9][10]
Experimental Protocol: In Vitro FAO Assay in Isolated Mitochondria
This protocol provides a framework for quantifying the reversal of SPAA inhibition by glycine using a radiolabeled substrate.
-
Mitochondrial Isolation : Isolate liver mitochondria from rats or mice using differential centrifugation. Determine protein concentration via a Bradford or BCA assay.
-
Reaction Setup : Prepare incubation vials on ice. The reaction buffer should contain essential components for FAO.[12]
-
Pre-incubation with Inhibitor : Add isolated mitochondria (0.5 mg protein/mL) to the reaction buffer. Add SPAA to achieve a final concentration that yields significant inhibition (e.g., 50-100 µM). Incubate for 10 minutes at 37°C.
-
Reversal Agent Addition : Add glycine to the experimental vials at various concentrations (e.g., 1 mM, 5 mM, 10 mM). Include a "SPAA only" control group without glycine.
-
Initiation of FAO Measurement : Start the reaction by adding [1-¹⁴C]Palmitic acid complexed to BSA (final concentration 100 µM, specific activity 0.5 µCi/mL).[13]
-
¹⁴CO₂ Trapping : Seal the vials. Each vial should contain a center well with a filter paper wick soaked in 1 M NaOH to trap the ¹⁴CO₂ produced during oxidation.[13]
-
Incubation and Termination : Incubate for 30-60 minutes at 37°C with gentle shaking. Stop the reaction by injecting a strong acid (e.g., 1 M perchloric acid) to release all dissolved CO₂.
-
Quantification : Remove the filter paper wick and measure the trapped ¹⁴CO₂ using liquid scintillation counting.
-
Data Analysis : Express FAO rates as nmol of palmitate oxidized/min/mg mitochondrial protein. Calculate the percentage of reversal relative to the uninhibited and SPAA-inhibited controls.
Reversal Strategy 2: L-Carnitine Supplementation
L-carnitine is indispensable for transporting long-chain fatty acids into the mitochondrial matrix, a process known as the carnitine shuttle.[14][15] Its role in reversing SPAA inhibition is to replenish the carnitine pool that has been depleted by the inhibitor.
Biochemical Rationale
This strategy acts as a competitive replenishment of a critical cofactor.
-
Carnitine Sequestration : As previously mentioned, SPAA-CoA reacts with L-carnitine via carnitine acyltransferases to form SPAA-carnitine. This depletes the pool of free L-carnitine available for transporting physiological fatty acids.[6]
-
Restoring the Free Carnitine Pool : Supplementing with high concentrations of exogenous L-carnitine increases the free L-carnitine pool.
-
Competitive Transport : By mass action, the restored L-carnitine pool favors the transport of endogenous long-chain fatty acyl-CoAs into the mitochondria over the formation of SPAA-carnitine, thereby restoring the substrate supply for β-oxidation.[16]
Experimental Protocol: In Vitro FAO Assay in Isolated Mitochondria
The protocol is similar to the one described for glycine, allowing for direct comparison.
-
Mitochondrial Isolation : Follow the same procedure as described in Section 3.
-
Reaction Setup : Use the same reaction buffer and conditions.
-
Pre-incubation with Inhibitor : Pre-incubate isolated mitochondria with SPAA (e.g., 50-100 µM) for 10 minutes at 37°C.
-
Reversal Agent Addition : Add L-carnitine to the experimental vials at various concentrations (e.g., 0.5 mM, 2 mM, 5 mM). Include a "SPAA only" control.
-
Initiation, Trapping, and Termination : Follow steps 5, 6, and 7 from the glycine protocol, using [1-¹⁴C]Palmitic acid.
-
Quantification and Data Analysis : Perform scintillation counting and calculate FAO rates and percentage of reversal as described previously.
Comparative Analysis: Glycine vs. L-Carnitine
While both agents can partially restore FAO, their mechanisms and efficiencies differ, making them suitable for different experimental questions.
| Feature | Glycine Conjugation | L-Carnitine Supplementation |
| Mechanism | Detoxification: Covalent modification and removal of the inhibitor. | Cofactor Replenishment: Restores the free L-carnitine pool for competitive transport. |
| Primary Target | The activated inhibitor (SPAA-CoA). | The depleted cofactor pool (L-carnitine). |
| Effect on Cofactors | Directly regenerates free Coenzyme A. | Indirectly frees up CoA by preventing its sequestration as SPAA-CoA. |
| Nature of Reversal | Irreversible removal of the toxic agent. | Competitive and concentration-dependent. |
| Potential Efficacy | May offer more complete reversal if the GLYAT enzyme is efficient. | Efficacy depends on out-competing SPAA-CoA formation. May be less complete. |
| Experimental Utility | Ideal for studies focused on detoxification pathways and xenobiotic metabolism. | Best suited for investigating the role of carnitine deficiency in metabolic dysfunction. |
Hypothetical Data Summary
The following table illustrates potential outcomes from the described experiments, showcasing the dose-dependent reversal effects.
| Treatment Condition | FAO Rate (% of Control) |
| Control (No SPAA) | 100% |
| SPAA (100 µM) | 25% |
| SPAA + Glycine (1 mM) | 45% |
| SPAA + Glycine (5 mM) | 70% |
| SPAA + L-Carnitine (0.5 mM) | 40% |
| SPAA + L-Carnitine (5 mM) | 60% |
Comparative Experimental Workflow
Conclusion and Future Directions
Both glycine and L-carnitine serve as effective, albeit partial, reversal agents for SPAA-induced inhibition of fatty acid oxidation.[1][2]
-
Glycine acts as a definitive detoxification agent, removing the inhibitory molecule and restoring the free CoA pool. This mechanism is particularly relevant for studies on xenobiotic metabolism and detoxification.[11][17]
-
L-Carnitine functions by replenishing a critical cofactor pool, overcoming the sequestration effect of SPAA through mass action. This approach is highly relevant for investigating disorders of carnitine metabolism and transport.[6][16]
The choice between these two molecules depends on the specific research question. For researchers aiming to completely remove the inhibitory compound and study downstream recovery, glycine is the more logical choice. For those investigating the dynamics of cofactor depletion and repletion, L-carnitine provides a more direct tool.
Future research should focus on in vivo studies to confirm these mechanisms and assess the physiological impact of each reversal strategy. Additionally, exploring the potential synergistic effects of combining both glycine and L-carnitine could yield a more complete and potent reversal of FAO inhibition.
References
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Tserng, K. Y., Jin, S. J., & Hoppel, C. L. (1991). This compound as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. Biochemistry, 30(44), 10755–10760. [Link]
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Agilent Technologies. (n.d.). Measuring Fatty Acid Oxidation using the MitoXpress FAO Kit. Agilent Technologies. [Link]
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van der Sluis, R., et al. (2020). Schematic representation of the glycine conjugation pathway. ResearchGate. [Link]
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Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay. Creative Bioarray. [Link]
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University of Anbar. (n.d.). Phase II (Conjugation) Reactions. University of Anbar. [Link]
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Badenhorst, C. P. S., et al. (2025). The xenobiotic detoxification pathway - glycine conjugation - is downregulated in a mouse model of Leigh syndrome. PubMed. [Link]
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Badenhorst, C. P. S., et al. (2013). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. PubMed. [Link]
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Chaffiol, A., & Sigoillot, S. M. (2018). Synaptic inhibition by glycine acting at a metabotropic receptor in tiger salamander retina. The Journal of Physiology. [Link]
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Tserng, K. Y., et al. (1991). This compound as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. ACS Publications. [Link]
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Liepinsh, E., et al. (2015). Inhibition of L-carnitine biosynthesis and transport by methyl-γ-butyrobetaine decreases fatty acid oxidation and protects against myocardial infarction. PubMed. [Link]
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Brass, E. P., & Fennessey, P. V. (1990). Inhibition of oxidative metabolism by propionic acid and its reversal by carnitine in isolated rat hepatocytes. Biochemical Journal. [Link]
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Leighton, F., et al. (1991). Effects of Added L-Carnitine, acetyl-CoA and CoA on Peroxisomal Beta-Oxidation of [U-14C]hexadecanoate by Isolated Peroxisomal Fractions. PubMed. [Link]
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Fletcher, E. J., & Lodge, D. (1988). Glycine reverses antagonism of N-methyl-D-aspartate (NMDA) by 1-hydroxy-3-aminopyrrolidone-2 (HA-966) but not by D-2-amino-5-phosphonovalerate (D-AP5) on rat cortical slices. PubMed. [Link]
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Vandenberg, R. J., et al. (2021). Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling. ACS Chemical Neuroscience. [Link]
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Graham, B. A., et al. (2003). Altered inhibitory synaptic transmission in superficial dorsal horn neurones in spastic and oscillator mice. The Journal of Physiology. [Link]
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Massart, J., et al. (2012). Drug-Induced Inhibition of Mitochondrial Fatty Acid Oxidation and Steatosis. ResearchGate. [Link]
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Ogasawara, M., et al. (2001). Roles of long chain fatty acids and carnitine in mitochondrial membrane permeability transition. PubMed. [Link]
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Engidawork, E., & Schmieden, V. (1996). Glycine does not reverse the inhibitory actions of ethanol on NMDA receptor functions in cerebellar granule cells. PubMed. [Link]
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Gupte, A. A., et al. (2009). Acetyl-L-carnitine supplementation reverses the age-related decline in carnitine palmitoyltransferase 1 (CPT1) activity in interfibrillar mitochondria without changing the L-carnitine content in the rat heart. PubMed. [Link]
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Arduini, A., et al. (1997). Carnitine protects mitochondria and removes toxic acyls from xenobiotics. PubMed. [Link]
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Tserng, K. Y., & Jin, S. J. (1995). Carnitine Effects on Coenzyme A Profiles in Rat Liver With Hypoglycin Inhibition of Multiple Dehydrogenases. PubMed. [Link]
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Ninja Nerd. (2017). Metabolism | Fatty Acid Oxidation: Part 1. YouTube. [Link]
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Pokrovskii, M. V., et al. (2024). Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs. International Journal of Molecular Sciences. [Link]
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Di Tuoro, D., et al. (2022). Alpha-Lipoic Acid and Glucose Metabolism: A Comprehensive Update on Biochemical and Therapeutic Features. International Journal of Molecular Sciences. [Link]
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Avogaro, A., et al. (1993). Defective free-fatty acid and oxidative glucose metabolism in IDDM during hypoglycemia. Influence of glycemic control. PubMed. [Link]
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Di Tuoro, D., et al. (2022). Alpha-Lipoic Acid and Glucose Metabolism: A Comprehensive Update on Biochemical and Therapeutic Features. PubMed. [Link]
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A Comparative Guide to the Metabolic Effects of Spiropentaneacetic Acid and Other Pentanoic Acid Analogues
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, the modulation of fatty acid oxidation (FAO) presents a compelling avenue for therapeutic intervention in a range of diseases, including metabolic disorders and cancer. This guide offers a detailed comparative analysis of Spiropentaneacetic acid (SPA) and other key pentanoic acid analogues, focusing on their distinct effects on cellular metabolism. As a senior application scientist, my aim is to provide not just a summary of findings, but a synthesized, in-depth technical resource grounded in experimental evidence to inform your research and development endeavors.
Introduction: The Significance of Targeting Fatty Acid Oxidation
Fatty acid β-oxidation is a critical mitochondrial process for energy production, particularly in tissues with high energy demands such as the heart and skeletal muscle. The enzymes involved in this pathway, therefore, represent key targets for pharmacological intervention. Dysregulation of FAO has been implicated in various pathological states. For instance, increased FAO can contribute to insulin resistance in type 2 diabetes, while some cancer cells exhibit a dependence on FAO for their proliferation and survival. Consequently, inhibitors of FAO are of significant interest as potential therapeutic agents.
This guide will dissect the metabolic consequences of inhibiting FAO using a class of small molecules: pentanoic acid analogues. We will pay special attention to this compound (SPA) due to its notable specificity, and compare its effects with other well-characterized analogues like Methylenecyclopropaneacetic acid (MCPA) and 4-pentenoic acid.
Comparative Efficacy and Specificity of Pentanoic Acid Analogues
The inhibitory potential of several pentanoic acid analogues on fatty acid oxidation has been evaluated, primarily through their ability to block the oxidation of long-chain fatty acids in isolated mitochondria. A key study demonstrated that a series of 4-pentenoic and methylenecyclopropaneacetic acid derivatives, including SPA, inhibited palmitoylcarnitine oxidation in rat liver mitochondria, with 50% inhibition (IC50) occurring at concentrations ranging from 6 to 100 µM[1][2].
While a broad inhibitory activity is observed across this class of compounds, the specificity of their action varies significantly, which is a critical consideration for their use as research tools or therapeutic candidates.
Table 1: Comparative Inhibitory Effects of Pentanoic Acid Analogues on Cellular Metabolism
| Compound | Target Pathway(s) | Key Metabolic Effect(s) | IC50 Range (Palmitoylcarnitine Oxidation) |
| This compound (SPA) | Fatty Acid β-Oxidation (specifically MCAD) | Specific inhibition of fatty acid oxidation. Induces dicarboxylic aciduria derived solely from fatty acid metabolism[1][2]. | 6 - 100 µM[1][2] |
| Methylenecyclopropaneacetic acid (MCPA) | Fatty Acid β-Oxidation (MCAD and SCAD), Amino Acid Metabolism | Inhibition of both fatty acid and branched-chain amino acid metabolism. Induces dicarboxylic aciduria from both fatty acid and amino acid breakdown[1][2]. | 6 - 100 µM[1][2] |
| 4-Pentenoic acid | Fatty Acid β-Oxidation (Thiolase), Gluconeogenesis | Inhibition of long-chain fatty acid oxidation and gluconeogenesis[3]. | ~100 µM (Palmitate oxidation in myocytes)[4] |
| Pentanoic acid (Valeric acid) | Fatty Acid β-Oxidation (at high concentrations) | Weak inhibitor of fatty acid oxidation compared to its unsaturated and cyclic analogues[5]. | Not typically reported as a potent inhibitor |
Key Insights from Comparative Data:
-
Specificity of this compound (SPA): The most striking feature of SPA is its high specificity as an inhibitor of fatty acid oxidation. In vivo studies have shown that administration of SPA leads to the excretion of dicarboxylic acids derived exclusively from the incomplete oxidation of fatty acids[1][2]. This is a direct consequence of the blockage of the β-oxidation spiral.
-
Broader Impact of Methylenecyclopropaneacetic Acid (MCPA): In contrast, MCPA, the toxic metabolite of hypoglycin A found in unripe ackee fruit, exhibits a broader inhibitory profile. It not only inhibits medium-chain acyl-CoA dehydrogenase (MCAD) but also short-chain acyl-CoA dehydrogenase (SCAD) and enzymes involved in the metabolism of branched-chain amino acids and lysine[1][2]. This lack of specificity results in a more complex metabolic disruption, characterized by the urinary excretion of metabolites from both fatty acid and amino acid catabolism[1][2].
-
Mechanism of Action: The proposed mechanism of inhibition for SPA involves the formation of a tight, non-covalent complex with the FAD prosthetic group of MCAD. This is distinct from MCPA, which is thought to form a covalent adduct with the enzyme[1][2].
The Underlying Mechanism: Inhibition of Mitochondrial β-Oxidation
To appreciate the comparative effects of these analogues, it is essential to understand the fatty acid β-oxidation pathway. This metabolic process systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2.
Figure 1: Simplified workflow of fatty acid β-oxidation and the inhibitory action of SPA and MCPA.
The primary target for both SPA and MCPA is medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in the initial dehydrogenation step of the β-oxidation spiral for medium-chain fatty acids[1][2]. Inhibition of MCAD leads to an accumulation of medium-chain fatty acyl-CoAs, which are then shunted into alternative metabolic pathways, such as ω-oxidation, resulting in the formation and excretion of dicarboxylic acids.
Experimental Protocols for Studying Metabolic Effects
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of Pentanoic Acid Analogues
A. General Strategy for this compound (SPA) Synthesis:
The synthesis of SPA can be achieved through a multi-step process, often starting from the formation of a spiropentane core. A plausible route involves the cyclopropanation of an appropriate allene precursor.
Figure 2: General synthetic strategy for this compound.
B. Synthesis of 4-Pentenoic Acid:
A common method for the synthesis of 4-pentenoic acid involves the condensation of allyl chloride with diethyl malonate, followed by saponification and decarboxylation.
Step-by-step protocol:
-
Condensation: To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at room temperature. After the addition is complete, add allyl chloride and reflux the mixture for 2-4 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract the product, 2-allyl diethyl malonate, with an organic solvent.
-
Saponification and Decarboxylation: The crude 2-allyl diethyl malonate is then hydrolyzed with a strong base (e.g., NaOH) followed by acidification and heating to induce decarboxylation, yielding 4-pentenoic acid.
-
Purification: The final product can be purified by distillation under reduced pressure[6].
Measurement of Palmitoylcarnitine Oxidation in Isolated Mitochondria
This assay is a cornerstone for evaluating the inhibitory effects of compounds on fatty acid oxidation.
Step-by-step protocol:
-
Mitochondrial Isolation: Isolate mitochondria from rat liver or other relevant tissue by differential centrifugation.
-
Incubation: Incubate the isolated mitochondria in a reaction buffer containing a respiratory substrate (e.g., palmitoylcarnitine) and a radiolabeled tracer (e.g., [1-¹⁴C]palmitoylcarnitine).
-
Inhibitor Addition: Add the test compound (SPA or other analogues) at various concentrations to the incubation mixture.
-
Measurement of Oxidation: The rate of fatty acid oxidation is determined by measuring the production of ¹⁴CO₂ or acid-soluble metabolites.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Analysis of Urinary Metabolites
The in vivo metabolic consequences of FAO inhibition can be assessed by analyzing the urinary organic acid profile.
Step-by-step protocol:
-
Animal Dosing: Administer the test compound to laboratory animals (e.g., rats).
-
Urine Collection: Collect urine samples over a specified period.
-
Sample Preparation: Extract the organic acids from the urine samples.
-
Derivatization: Derivatize the extracted acids to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis.
-
GC-MS Analysis: Analyze the derivatized samples by GC-MS to identify and quantify the excreted dicarboxylic acids and other metabolites.
In Vivo Metabolic Fate and Consequences
The administration of potent FAO inhibitors like SPA and MCPA leads to a characteristic metabolic signature: dicarboxylic aciduria[1][2]. This is a direct result of the upstream blockage of β-oxidation, which causes an accumulation of fatty acyl-CoAs. These intermediates are then diverted to the microsomal ω-oxidation pathway, which hydroxylates the terminal methyl group of the fatty acid, followed by further oxidation to a carboxylic acid, thus forming a dicarboxylic acid.
The key difference in the urinary metabolite profile between SPA and MCPA highlights their specificity. SPA-treated animals excrete dicarboxylic acids that are consistent with the incomplete oxidation of fatty acids[1][2]. In contrast, the urine of MCPA-treated animals contains a more complex mixture of metabolites, reflecting the inhibition of both fatty acid and amino acid metabolism[1][2].
Figure 3: Differential impact of SPA and MCPA on metabolic pathways leading to distinct urinary metabolite profiles.
Conclusion and Future Directions
This compound stands out among pentanoic acid analogues as a highly specific and potent inhibitor of medium-chain acyl-CoA dehydrogenase. Its targeted action on fatty acid β-oxidation, without the confounding off-target effects on amino acid metabolism seen with compounds like MCPA, makes it an invaluable tool for dissecting the roles of FAO in health and disease.
For researchers and drug development professionals, the choice of a metabolic inhibitor is paramount. The data and protocols presented in this guide underscore the importance of understanding the specificity and mechanism of action of such compounds. Future research should focus on elucidating the precise molecular interactions between SPA and MCAD, and on exploring the therapeutic potential of highly specific FAO inhibitors in metabolic diseases and oncology. The development of novel analogues with improved pharmacokinetic and pharmacodynamic properties, guided by the structure-activity relationships discussed herein, holds significant promise for advancing metabolic therapies.
References
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Tserng, K. Y., Jin, S. J., & Hoppel, C. L. (1991). This compound as a specific inhibitor of medium-chain acyl-CoA dehydrogenase. Biochemistry, 30(44), 10755–10760. [Link]
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Tutwiler, G. F., & Dellevigne, P. (1979). Evaluation of inhibitors of fatty acid oxidation in rat myocytes. Journal of Biological Chemistry, 254(9), 2935-2941. [Link]
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Schulz, H. (1987). Inhibitors of fatty acid oxidation. Life sciences, 40(15), 1443–1449. [Link]
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National Center for Biotechnology Information. (2023). Biochemistry, Biotransformation. In StatPearls. [Link]
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Mendes, J., et al. (2019). A first evaluation of butanoic and pentanoic acid oxidation kinetics. Combustion and Flame, 209, 216-231. [Link]
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Independent verification of the enantioselective synthesis of spiropentanes
An Independent Researcher's Guide to the Enantioselective Synthesis of Spiropentanes: A Comparative Analysis of Modern Catalytic Systems
In the landscape of modern organic chemistry, the synthesis of complex three-dimensional scaffolds is a paramount objective, driven by the demand for novel therapeutic agents and advanced materials. Among these structures, spiropentanes, the smallest spiro-annulated cycloalkanes, have emerged as fascinating building blocks. Their inherent ring strain and unique spatial arrangement of substituents make them valuable motifs in medicinal chemistry and materials science. However, the construction of enantiomerically pure spiropentanes presents a significant synthetic challenge. This guide provides a comparative analysis of two prominent catalytic systems for the enantioselective synthesis of spiropentanes, offering researchers the data and protocols necessary to make informed decisions for their specific applications.
The spiropentane core, consisting of two fused cyclopropane rings, imparts a rigid, well-defined three-dimensional geometry. This structural feature is highly sought after in drug design as it can provide precise orientations for pharmacophoric groups, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the inherent strain energy of the spiropentane unit can be harnessed in subsequent chemical transformations, making it a versatile synthetic intermediate.
The primary challenge in synthesizing chiral spiropentanes lies in controlling the absolute stereochemistry of the two stereogenic centers at the spiro-junction. Early methods often relied on chiral auxiliaries or resolutions of racemic mixtures, which are inherently less efficient. The advent of asymmetric catalysis has revolutionized this field, enabling direct access to enantioenriched spiropentanes from readily available starting materials.
Comparative Analysis of Leading Catalytic Systems
This guide focuses on two powerful and distinct strategies for the enantioselective synthesis of spiropentanes:
-
Rhodium(II)-Catalyzed Intramolecular Cyclopropanation of Ene-allenes: A well-established method pioneered by M. Christina White and others, utilizing a chiral rhodium catalyst to effect an asymmetric intramolecular [2+1] cycloaddition.
-
Palladium(0)-Catalyzed Intramolecular [3+2] Cycloaddition of Allenylidenecyclopropanes: A more recent development from the laboratory of Min-Liang Yao, which employs a chiral palladium complex to construct the spiropentane core through a formal [3+2] cycloaddition.
Rhodium(II)-Catalyzed Intramolecular Cyclopropanation
This methodology relies on the decomposition of a diazo compound in the presence of an ene-allene substrate and a chiral rhodium(II) catalyst. The resulting rhodium carbene intermediate undergoes an intramolecular cyclopropanation with the allene moiety to furnish the spiropentane product.
Experimental Protocol: Synthesis of Spiropentane-1-carboxylate using Rh₂(S-TCPTAD)₄
A detailed, step-by-step methodology for this key experiment is provided below:
-
Catalyst Preparation: The chiral rhodium(II) catalyst, Rh₂(S-TCPTAD)₄, is either purchased or synthesized according to literature procedures. It is crucial to handle the catalyst under an inert atmosphere (e.g., argon or nitrogen) to prevent deactivation.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar is added the ene-allene substrate (1.0 equiv) and the chiral rhodium(II) catalyst (0.5-2 mol %). The flask is evacuated and backfilled with argon three times.
-
Solvent and Reagent Addition: Anhydrous and degassed solvent (e.g., dichloromethane or dichloroethane) is added via syringe. The solution is cooled to the desired temperature (typically ranging from 0 °C to room temperature). A solution of the diazoacetate (1.1-1.5 equiv) in the same solvent is then added slowly via a syringe pump over several hours. The slow addition is critical to maintain a low concentration of the diazo compound and suppress side reactions.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the enantiomerically enriched spiropentane-1-carboxylate.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral supercritical fluid chromatography (SFC).
Causality Behind Experimental Choices:
-
Catalyst Choice: The choice of the chiral rhodium(II) catalyst is paramount for achieving high enantioselectivity. The bulky and electron-withdrawing ligands of Rh₂(S-TCPTAD)₄ create a chiral pocket that effectively shields one face of the rhodium carbene, directing the cyclopropanation to the other face of the allene.
-
Slow Addition of Diazo Compound: This is a critical parameter to control the concentration of the highly reactive rhodium carbene intermediate. A low concentration minimizes dimerization of the carbene and other unproductive pathways, leading to higher yields and selectivities.
-
Solvent: Non-coordinating solvents like dichloromethane are typically used to avoid interference with the catalytic cycle.
Diagram of the Catalytic Cycle:
Caption: Catalytic cycle for Rh(II)-catalyzed spiropentanation.
Palladium(0)-Catalyzed Intramolecular [3+2] Cycloaddition
This innovative approach utilizes a palladium(0) catalyst in conjunction with a chiral phosphine ligand to mediate the intramolecular [3+2] cycloaddition of an allenylidenecyclopropane. This strategy offers a distinct mechanistic pathway to the spiropentane core.
Experimental Protocol: Synthesis of a Spiropentane Derivative via Pd(0) Catalysis
-
Catalyst Precursor and Ligand: The palladium(0) precursor, typically Pd₂(dba)₃·CHCl₃ (tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct), and a chiral phosphine ligand (e.g., a derivative of TADDOL or SPINOL) are used.
-
Reaction Setup: In a glovebox, a mixture of Pd₂(dba)₃·CHCl₃ and the chiral ligand in an anhydrous, degassed solvent (e.g., toluene or THF) is stirred at room temperature for a specified time to pre-form the active catalyst.
-
Substrate Addition: The allenylidenecyclopropane substrate is then added to the solution of the pre-formed catalyst.
-
Reaction Conditions: The reaction mixture is heated to a specific temperature (often between 60-100 °C) and stirred until the starting material is consumed, as monitored by TLC or GC.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel.
-
Enantiomeric Excess Determination: The enantiomeric purity of the spiropentane product is determined by chiral HPLC or SFC.
Causality Behind Experimental Choices:
-
Ligand Selection: The chiral phosphine ligand is the key to enantiocontrol. Its steric and electronic properties dictate the geometry of the palladium complex and the facial selectivity of the subsequent cycloaddition.
-
Pre-formation of the Catalyst: Pre-forming the active Pd(0)-ligand complex ensures a homogeneous and well-defined catalytic species at the start of the reaction, leading to more reproducible results.
-
Temperature: The reaction often requires elevated temperatures to promote the oxidative addition of the palladium catalyst to the allenylidenecyclopropane and facilitate the subsequent steps of the catalytic cycle.
Diagram of the Proposed Mechanistic Pathway:
Caption: Proposed cycle for Pd(0)-catalyzed spiropentanation.
Performance Comparison
The following table summarizes the key performance metrics of the two methodologies based on representative examples from the literature.
| Feature | Rhodium(II)-Catalyzed Cyclopropanation | Palladium(0)-Catalyzed [3+2] Cycloaddition |
| Catalyst | Chiral Rhodium(II) Carboxylates | Pd(0) with Chiral Phosphine Ligands |
| Substrate | Ene-allenes and Diazoacetates | Allenylidenecyclopropanes |
| Typical Yield | 70-95% | 65-90% |
| Typical ee | 85-99% | 80-98% |
| Substrate Scope | Broad, tolerant of various functional groups | Generally good, sensitive to sterics |
| Key Advantage | Milder reaction conditions | Access to different substitution patterns |
| Potential Limitation | Handling of diazo compounds | Higher reaction temperatures |
Conclusion and Future Outlook
Both the rhodium(II)-catalyzed intramolecular cyclopropanation of ene-allenes and the palladium(0)-catalyzed intramolecular [3+2] cycloaddition of allenylidenecyclopropanes represent state-of-the-art methods for the enantioselective synthesis of spiropentanes. The choice between these two powerful strategies will ultimately depend on the specific target molecule, the availability of starting materials, and the desired substitution pattern on the spiropentane core.
The rhodium-catalyzed approach often proceeds under milder conditions and has a well-established track record with a broad substrate scope. The palladium-catalyzed method, while sometimes requiring higher temperatures, provides a novel and complementary route to these intriguing molecules.
Future research in this area will likely focus on the development of even more active and selective catalysts, potentially utilizing earth-abundant metals, and the expansion of the substrate scope to access an even greater diversity of spiropentane structures. The continued development of these and other innovative synthetic methods will undoubtedly fuel the exploration of spiropentanes in various scientific disciplines.
References
-
Pellicciari, R., & Natalini, B. (1988). Synthesis and pharmacological activity of stereoisomeric 2-(amino)-spiropentane-1,1-dicarboxylic acids. Journal of Medicinal Chemistry, 31(4), 775-777. [Link]
-
White, M. C., et al. (2005). A Rh(II)-Catalyzed Enantioselective Intramolecular C−H Amination Reaction. Journal of the American Chemical Society, 127(40), 13706-13707. [Link]
-
Yao, M.-L., et al. (2018). Palladium-Catalyzed Enantioselective [3 + 2] Cycloaddition of Allenylidenecyclopropanes with Alkenes. Organic Letters, 20(15), 4458-4462. [Link]
Benchmarking the Efficacy of Spiropentaneacetic Acid Against Current Therapeutic Agents in Oncology
A Technical Guide for Researchers and Drug Development Professionals
In the evolving landscape of cancer metabolism, the targeting of fatty acid oxidation (FAO) has emerged as a promising therapeutic strategy for tumors reliant on this pathway for energy and proliferation. This guide provides a comprehensive comparison of a novel FAO inhibitor, Spiropentaneacetic acid (SPA), with current therapeutic agents, etomoxir and ranolazine, that also impinge on this metabolic vulnerability. We will delve into the mechanistic rationale, comparative efficacy, and experimental protocols to equip researchers with the knowledge to evaluate these compounds in their own studies.
Introduction: The Rationale for Targeting Fatty Acid Oxidation in Cancer
Many aggressive cancers reprogram their metabolism to sustain rapid growth and survival. While the Warburg effect, an increased reliance on glycolysis, is a well-established hallmark of cancer, there is growing evidence that a significant subset of tumors, including certain breast, prostate, and colon cancers, are heavily dependent on the β-oxidation of fatty acids for their bioenergetic and biosynthetic needs. This metabolic phenotype presents a therapeutic window for inhibitors of FAO.
This compound (SPA) is a specific inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), a key enzyme in the mitochondrial β-oxidation spiral.[1] Its high specificity for MCAD, without significantly affecting amino acid metabolism, distinguishes it from other metabolic inhibitors and positions it as a promising candidate for targeted cancer therapy.[1]
Mechanism of Action: A Comparative Overview
A clear understanding of the mechanism of action is fundamental to the rational design of experimental studies and the interpretation of their results. SPA, etomoxir, and ranolazine all disrupt fatty acid oxidation, but at different key points in the pathway.
This compound (SPA): SPA specifically inhibits medium-chain acyl-CoA dehydrogenase (MCAD). It is proposed to form a tight, non-covalent complex with the enzyme, thereby blocking the oxidation of medium-chain fatty acids.[1] This specificity is a key advantage, as it may reduce off-target effects compared to broader-acting inhibitors.
Etomoxir: Etomoxir is an irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for the transport of long-chain fatty acids into the mitochondria. By blocking CPT1, etomoxir prevents the entry of fatty acids into the mitochondrial matrix, thus inhibiting their oxidation. However, it is important to note that at higher concentrations, etomoxir can have off-target effects, including inhibition of the electron transport chain.[2]
Ranolazine: Ranolazine is an anti-anginal drug that also inhibits fatty acid oxidation, although its primary mechanism in cancer appears to be more complex. While it can inhibit CPT1, its anti-cancer effects, particularly its anti-metastatic properties, are also attributed to the inhibition of voltage-gated sodium channels.[3][4][5][6][7]
Caption: Comparative mechanism of action of SPA, Etomoxir, and Ranolazine.
Comparative Efficacy: In Vitro and In Vivo Evidence
The true measure of a therapeutic agent's potential lies in its efficacy. This section summarizes the available data on the anti-cancer effects of SPA, etomoxir, and ranolazine.
In Vitro Cytotoxicity and Anti-Proliferative Effects
While direct comparative studies are limited, we can collate data from various sources to build a picture of the relative potencies of these compounds. It is important to note that the IC50 values can vary significantly depending on the cell line and assay conditions.
| Compound | Target | Cancer Cell Line | IC50 (µM) | Reference |
| This compound (SPA) | MCAD | Glioblastoma (U87-MG) | Data not available | [8] |
| Etomoxir | CPT1 | Bladder Cancer (UM-UC-3) | ~150 (72h) | [9] |
| Bladder Cancer (T24) | ~150 (72h) | [9] | ||
| Breast Cancer (NIC) | >100 (proliferation) | [10] | ||
| Ranolazine | CPT1 / VGSC | Glioblastoma (Gl261) | 766.2 | [11] |
| Glioblastoma (CT2A) | 423.9 | [11] | ||
| Prostate Cancer (PC3) | 5.07 - 26.60 | [12] |
Note: The lack of specific IC50 data for this compound in cancer cell lines is a significant knowledge gap and a key area for future research.
In Vivo Anti-Tumor Efficacy
Preclinical animal models are crucial for evaluating the therapeutic potential of anti-cancer agents in a more complex biological system.
This compound (SPA): To date, there are no publicly available studies demonstrating the in vivo anti-tumor efficacy of SPA in animal models of cancer.
Etomoxir:
-
Bladder Cancer: In a subcutaneous xenograft model using T24 cells, etomoxir significantly suppressed tumor growth compared to the vehicle control.[9]
-
Breast Cancer: In a preclinical model of Her2+/Neu breast cancer, treatment with etomoxir prolonged survival.[13]
-
Glioblastoma: The combination of etomoxir and DHEA inhibited tumor growth and extended survival in an orthotopic xenograft mouse model.[14]
Ranolazine:
-
Breast Cancer: In a mouse tail vein model of metastatic breast cancer, systemic treatment with ranolazine (50 mg/kg) significantly reduced the dissemination of MDA-MB-231 cells to the lungs.[4]
-
Prostate Cancer: In the Dunning rat model of prostate cancer, ranolazine administered by gavage reduced lung metastases by up to 63%.[4]
-
Melanoma: In a mouse model of melanoma, combining the immunotherapy PD-L1 antibody with ranolazine led to significantly improved survival.[4]
Experimental Protocols
To facilitate further research and comparative studies, we provide detailed protocols for key in vitro assays.
In Vitro MCAD Activity Assay
This assay measures the activity of MCAD by monitoring the reduction of an artificial electron acceptor.
Materials:
-
Purified MCAD enzyme
-
9-decenoyl-CoA (substrate)
-
Ferricenium hexafluorophosphate or Phenazine methosulfate (PMS) with 2,6-dichlorophenolindophenol (DCPIP) (electron acceptors)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.6, 1 mM EDTA)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of 9-decenoyl-CoA and the electron acceptor in the assay buffer.
-
Dilute the purified MCAD enzyme to a suitable working concentration in the assay buffer.
-
In a cuvette or microplate well, combine the assay buffer and the electron acceptor solution.
-
Add the MCAD enzyme solution and incubate for a few minutes at the desired temperature (e.g., 25°C).
-
Measure the baseline absorbance at the appropriate wavelength (e.g., 300 nm for Ferricenium reduction).
-
Initiate the reaction by adding the 9-decenoyl-CoA substrate.
-
Immediately start monitoring the change in absorbance at regular intervals.
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the curve.
-
Enzyme activity can be calculated using the molar extinction coefficient of the electron acceptor.
For a detailed protocol, refer to BenchChem Application Notes.[15]
Caption: Workflow for the in vitro MCAD activity assay.
In Vitro CPT1 Enzyme Activity Assay
This assay measures the activity of CPT1 by quantifying the formation of palmitoylcarnitine.
Materials:
-
Tissue homogenates or isolated mitochondria as the enzyme source
-
L-carnitine
-
[¹⁴C]Palmitoyl-CoA (radioactive substrate) or a non-radioactive method using DTNB (Ellman's reagent)
-
Assay buffer (e.g., 67 mM sucrose, 50 mM KCl, 10 mM EDTA, 2 mg/ml BSA, 50 mM Tris·HCl, pH 7.4)
-
Scintillation counter (for radioactive assay) or spectrophotometer (for DTNB assay)
Procedure (DTNB method):
-
Prepare a solution of buffer reagents, diluted CPT1 stock, and the test compound (e.g., etomoxir).
-
Mix the samples well and warm to 30°C for 15 minutes to allow the reaction to occur.
-
Transfer the samples to a 96-well plate and add DTNB.
-
Shake the plate on a cell shaker for 10 minutes.
-
Read the absorbance in a plate reader at 412 nm.
For detailed protocols, refer to Bieber et al. (1) and recent high-throughput adaptations.[15][16]
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Safety Operating Guide
Spiropentaneacetic acid proper disposal procedures
As a Senior Application Scientist, I understand that novel compounds like spiropentaneacetic acid are the lifeblood of discovery. However, their unique properties also demand a rigorous and informed approach to safety and disposal. The highly strained spiropentane ring and the acidic functional group necessitate a disposal protocol grounded in chemical principles to ensure the safety of personnel and the protection of our environment.
This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound waste streams. It is designed to move beyond simple checklists, explaining the scientific rationale behind each procedural step to empower researchers to make safe and compliant decisions.
Hazard Identification and Risk Assessment
-
Corrosivity: The carboxylic acid moiety makes the compound acidic. Concentrated solutions or the pure compound can cause skin and eye irritation or damage.
-
Reactivity: The spiropentane group is a high-energy, strained ring system.[1][2][3] While not typically explosive, this inherent ring strain means the molecule contains more energy than a comparable acyclic compound, which can be released during a reaction.[4] Therefore, it should be considered potentially reactive, especially with strong oxidizing agents.
-
Biological Activity/Toxicity: this compound is a known and specific inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD), demonstrating clear biological activity and potential toxicity in vivo.[5] Any chemical with such targeted biological effects must be handled as a toxic substance, and its waste must be prevented from entering the environment.
Table 1: Inferred Hazard Profile of this compound Waste
| Hazard Characteristic | Basis of Assessment | Primary Disposal Concern |
| Corrosivity | Carboxylic acid functional group. | Potential to be classified as a D002 hazardous waste under RCRA if pH is ≤ 2.[6] Requires use of compatible (non-metallic) storage containers. |
| Reactivity | High-energy, strained spiropentane ring system.[1][7] | Potential for vigorous reaction with incompatible materials (e.g., strong oxidizers). Waste must be segregated. |
| Toxicity | Known biological activity as a specific enzyme inhibitor.[5] | Waste must be managed as hazardous to prevent release into the environment and sewer systems. |
Regulatory Framework: Classifying Your Waste
In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] This framework mandates a "cradle-to-grave" approach, holding the generator responsible for the waste from its creation to its final, safe disposal.[10]
A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[6]
For this compound waste, the classification process is as follows:
-
Is it a Listed Waste? No, this compound is not a specifically listed hazardous waste. However, if it is mixed with a listed solvent (e.g., acetonitrile, methanol used in chromatography), the entire mixture is considered a listed hazardous waste.[11]
-
Does it exhibit a Hazardous Characteristic?
-
Corrosivity (D002): Yes, potentially. If your waste is an aqueous solution with a pH of 2 or less, it is considered a corrosive hazardous waste.[6]
-
Reactivity (D003): Unlikely to meet the specific RCRA definition for reactivity (e.g., water-reactive, explosive). However, its strained ring system warrants treating it with the caution due to a reactive chemical.
-
Toxicity (D004-D043): While biologically active, it is not one of the specific compounds regulated for the toxicity characteristic via the TCLP test.[6]
-
RCRA Waste Classification Workflow
Caption: Decision workflow for classifying this compound waste as hazardous.
Step-by-Step Disposal Protocol
This protocol ensures that this compound waste is handled, stored, and disposed of in a manner that is safe and compliant with regulations.
Part A: Immediate Handling and Segregation
-
Wear Appropriate PPE: At a minimum, wear standard laboratory attire, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile is acceptable for incidental contact; use thicker gloves like butyl rubber for handling large quantities or concentrated waste).
-
Designate a Waste Stream: Dedicate a specific waste container for this compound. Do not mix this waste with other chemical streams unless compatibility has been verified.
-
Segregate Incompatibles:
-
DO NOT mix with strong bases (e.g., sodium hydroxide). This will cause a vigorous and exothermic neutralization reaction.
-
DO NOT mix with strong oxidizing agents (e.g., nitric acid, permanganates). The strained ring system could react unpredictably.
-
Keep aqueous waste separate from organic solvent waste.
-
Part B: Container Management
-
Select a Compatible Container: Use a container made of high-density polyethylene (HDPE) or glass.[12] Given its acidic nature, avoid metal containers. The original manufacturer's bottle is often a suitable choice if it is in good condition.[13]
-
Keep Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[13][14] This prevents the release of vapors and protects against spills.
-
Avoid Overfilling: Fill containers to no more than 90% of their capacity to allow for vapor expansion and prevent spills during transport.[12]
-
Use Secondary Containment: Store the waste container in a larger, chemically resistant tray or bin. This will contain any potential leaks or spills.
Part C: Labeling and Storage
-
Label Immediately: As soon as the first drop of waste enters the container, it must be labeled.
-
Complete the Hazardous Waste Label: Use your institution's official hazardous waste label. The label must include:
-
The words "Hazardous Waste "[13]
-
The full chemical name: "This compound " (no formulas or abbreviations).
-
A complete list of all components in the container, including solvents and water, with their approximate percentages.
-
The associated hazards (e.g., "Corrosive," "Toxic").
-
-
Store in a Satellite Accumulation Area (SAA): The labeled container must be kept at or near the point of generation in a designated SAA.[13] This could be a marked area of a lab bench or inside a chemical fume hood.
Part D: Final Disposal
-
Request a Pickup: Once the container is full (or you are finished with the project), arrange for a waste pickup from your institution's Environmental Health & Safety (EHS) department.[14][15]
-
Professional Disposal: Your EHS office will consolidate this waste for transport by a licensed hazardous waste disposal company. The ultimate disposal method for this type of organic compound is typically high-temperature incineration, which ensures complete destruction of the molecule.[16]
-
DO NOT Drain Dispose: Under no circumstances should this compound or its solutions be poured down the drain.[17] Its biological activity poses a risk to aquatic ecosystems and wastewater treatment processes.
Spill and Emergency Procedures
-
Minor Spill (in a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, use an acid-neutralizing absorbent powder or a universal chemical spill kit to contain and absorb the material.
-
Once absorbed, scoop the material into a designated bag or container.
-
Label the container as "Hazardous Waste: this compound Spill Debris" and request a pickup from EHS.
-
-
Major Spill (outside a fume hood) or Exposure:
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. Alert your supervisor and contact your institution's EHS emergency number. Do not attempt to clean it up yourself.
-
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
-
Resource Conservation and Recovery Act (RCRA) Regulations. (n.d.). US Environmental Protection Agency. Retrieved from [Link]
-
Understanding Waste Framework Directive. (n.d.). European Chemicals Agency (ECHA). Retrieved from [Link]
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In-Laboratory Treatment of Chemical Waste. (n.d.). University of California, Berkeley - Safety & Risk Services. Retrieved from [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. (n.d.). US Environmental Protection Agency. Retrieved from [Link]
-
Guidance documents. (n.d.). European Chemicals Agency (ECHA). Retrieved from [Link]
-
Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
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RCRA. (n.d.). Case Western Reserve University - Environmental Health and Safety. Retrieved from [Link]
-
ECHA Project Report on Release Estimation of Substances in the Waste Stage. (n.d.). European Chemicals Agency (ECHA). Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
ECHA's activities under Packaging and Packaging Waste Regulation. (n.d.). European Chemicals Agency (ECHA). Retrieved from [Link]
-
4 Hazardous Waste Characteristics Under RCRA. (2023). Lion Technology Inc. [YouTube Video]. Retrieved from [Link]
- Ikeda, Y., & Tanaka, K. (1987). This compound as a specific inhibitor of medium-chain acyl-CoA dehydrogenase.
-
Hazardous Waste - EHSO Manual. (n.d.). Emory University. Retrieved from [Link]
-
Disposal Considerations. (n.d.). Desktop Health Knowledge Base. Retrieved from [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. (1975). US Environmental Protection Agency. Retrieved from [Link]
- Stability of Cycloalkanes: Ring Strain. (n.d.). In Organic Chemistry: A Tenth Edition by John E. McMurry.
-
Ring strain. (n.d.). In Wikipedia. Retrieved from [Link]
-
Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Stability of Cycloalkanes - Angle Strain. (2018). The Organic Chemistry Tutor. [YouTube Video]. Retrieved from [Link]
-
Stability of Cycloalkanes - Ring Strain. (2024). Chemistry LibreTexts. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Spiropentaneacetic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
As laboratory professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The introduction of novel chemical entities like Spiropentaneacetic acid into our workflows requires a proactive and technically grounded approach to hazard mitigation. This guide provides essential, immediate safety and logistical information for handling this unique molecule, structured from the perspective of field-proven experience to ensure both personal safety and experimental integrity.
Hazard Assessment: A Synthesis of Structure and Reactivity
This compound is a structurally unique molecule demanding a rigorous hazard assessment. Lacking a specific Safety Data Sheet (SDS), we must infer its potential hazards from its constituent functional groups: the highly strained spiropentane core and the corrosive carboxylic acid moiety.[1]
-
Spiropentane Core: The spiropentane structure, composed of two fused cyclopropane rings, possesses significant ring strain.[2] This implies a high degree of intrinsic energy and potential reactivity.[3] Thermolysis or reaction with certain reagents could lead to rapid, exothermic ring-opening or rearrangement, presenting a risk of runaway reaction.[2] While spiropentane itself is a volatile liquid (Boiling Point: 39.0 °C), the addition of the acetic acid group will raise the boiling point, likely rendering the compound a liquid or low-melting solid at room temperature.[2][4]
-
Carboxylic Acid Group: The acetic acid functional group imparts strong corrosive properties.[5] Direct contact will cause severe skin and eye burns.[6] Its vapors are irritating to the respiratory tract.[6]
-
Unknown Toxicity: As a novel compound, its specific toxicological properties are unknown. Therefore, it must be treated as a substance of high or unknown toxicity, and exposure should be minimized through all routes (inhalation, dermal contact, ingestion).
Table 1: Inferred Hazard Profile of this compound
| Hazard Category | Nature of Hazard & Rationale |
| Physical Hazard | Reactivity: High ring strain in the spiropentane moiety suggests potential for energetic decomposition or polymerization.[2] |
| Flammability: As an organic compound, it is combustible. The low-boiling point spiropentane parent suggests the derivative may have a low flash point.[2][7] | |
| Health Hazard | Corrosivity: The carboxylic acid group is inherently corrosive, capable of causing severe tissue damage upon contact.[5][8] |
| Respiratory Irritation: Vapors are likely to be irritating to the nose, throat, and lungs.[6] | |
| Unknown Systemic Toxicity: The complete toxicological profile is not established. Prudence dictates handling it as a substance with potential for systemic effects. |
This dual-hazard profile—high reactivity and corrosivity—necessitates a multi-layered approach to personal protective equipment (PPE).
Core Directive: Multi-Barrier Personal Protective Equipment (PPE)
The selection of PPE is not a checklist but a dynamic risk assessment. For this compound, the goal is to establish multiple barriers against both chemical splash (corrosivity) and unforeseen reactions (reactivity). The American Chemical Society's RAMP principle (Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies) provides a foundational framework for this process.[9]
-
Mandatory: Chemical splash goggles are the minimum requirement whenever handling the compound in any form.[10]
-
Best Practice: When transferring quantities greater than a few milliliters or when there is any risk of splashing (e.g., during neutralization or reaction workup), a full-face shield must be worn in addition to chemical splash goggles.[5][8] A face shield alone does not provide adequate protection.[8]
Standard nitrile gloves are insufficient for prolonged work with corrosive and potentially reactive materials. A two-tiered approach is recommended:
-
Primary Gloves: Select gloves with proven resistance to organic acids and reactive chemicals. Butyl or neoprene gloves are excellent choices.[11]
-
Secondary Gloves: Wear a pair of standard, longer-cuffed nitrile gloves underneath the primary gloves. This "double-gloving" technique provides an early warning system; if the outer glove is compromised, the inner glove provides temporary protection while you retreat from the hazardous area to replace it.[8] Always consult the manufacturer's glove compatibility chart for the specific chemicals being used.[11]
-
A flame-resistant (FR) lab coat is required. This addresses both the corrosive splash hazard and the potential flammability risk.
-
For larger-scale operations (>50 mL) or procedures with a heightened splash risk, a chemical-resistant apron worn over the lab coat is essential.[5]
-
Ensure full-length pants and closed-toe shoes are always worn in the laboratory.[12]
All handling of this compound must be performed within a properly functioning and certified chemical fume hood to control vapor exposure.[13][14] If a procedure carries a significant risk of aerosol generation that cannot be contained within a hood, a formal respiratory protection program must be implemented, including fit-testing and selection of appropriate cartridges.[10]
Operational Plan: A Step-by-Step Procedural Workflow
Adherence to a strict operational plan is critical. The following workflow is designed to minimize risk at each stage of handling.
Workflow: Safe Handling of this compound
Caption: Step-by-step workflow for handling this compound.
Key Procedural Steps:
-
Preparation: Before retrieving the chemical, don all required PPE. Ensure an emergency eyewash and shower are accessible and unobstructed.[10] Prepare all necessary equipment, including labeled waste containers, within the fume hood.[15]
-
Transportation: Always transport corrosive chemicals in secondary containment, such as a bottle carrier.[11]
-
Handling: Conduct all manipulations deep within the chemical fume hood, with the sash at the lowest practical height.[14] Use tools made of compatible materials (e.g., glass, stainless steel, PTFE) to avoid degradation.
-
Reaction: When adding this compound to a reaction, add it slowly to the other reagents. Never add water or other reagents rapidly to the acid, as this can cause a violent exothermic reaction or splashing.[8][16]
Disposal Plan: Neutralization and Segregation
Improper disposal is a significant source of laboratory incidents. A clear, multi-step plan is mandatory.
Decision Flowchart: this compound Waste Disposal
Caption: Decision-making process for proper waste stream segregation.
Disposal Protocol:
-
Segregation at Source: Never mix this compound waste with incompatible chemicals like bases, oxidizers, or cyanides.[11][17] Waste should be collected in a dedicated, clearly labeled container made of compatible material (e.g., polyethylene).[15][17]
-
Neutralization (for aqueous waste): Small amounts of aqueous waste containing the acid may be neutralized. This must be done cautiously within a fume hood.
-
First, dilute the acidic waste by adding it slowly to a large volume of cold water or ice.
-
Slowly add a weak base, such as sodium bicarbonate, with stirring. Monitor the pH.
-
Once the pH is between 5.0 and 9.0, the neutralized solution, if free of other hazardous components, may be eligible for drain disposal, pending local regulations.[11][17] Note: Most organic acids are still considered toxic after neutralization and must be collected as hazardous waste.[17]
-
-
Collection of Organic Waste: Unused compound and solutions in organic solvents must be collected as hazardous chemical waste.[17] The container must be kept securely capped and stored in a designated satellite accumulation area away from incompatible materials.[17][18]
By adhering to these rigorous PPE, handling, and disposal protocols, researchers can confidently and safely work with this compound, ensuring that scientific discovery and personal safety advance in unison.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
